Methyl 4-(hydroxy(phenyl)methyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Preparation of Methyl 4-(α-hydroxybenzyl)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of methyl 4-(α-hydroxybenzyl)benzoate, a valuable secondary alcohol and ester in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the primary synthetic routes, offering detailed, step-by-step experimental protocols and a thorough discussion of the underlying chemical principles. The guide emphasizes practical, field-proven insights to ensure reproducibility and high-yield synthesis. Key analytical data for the characterization of the final product are also presented.
Introduction: Significance and Synthetic Strategy
Methyl 4-(α-hydroxybenzyl)benzoate is a bifunctional molecule featuring a secondary alcohol and a methyl ester. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and specialty materials. The strategic challenge in its synthesis lies in the selective reaction at one functional group while preserving the other. This guide will explore the most effective and commonly employed synthetic pathways to achieve this transformation with high fidelity.
The primary retrosynthetic disconnections for methyl 4-(α-hydroxybenzyl)benzoate point towards three main synthetic strategies:
-
Grignard Reaction: Formation of the carbon-carbon bond between the two aromatic rings by the nucleophilic addition of a phenyl Grignard reagent to an aldehyde.
-
Reduction of a Ketone Precursor: Selective reduction of a ketone to the corresponding secondary alcohol.
-
Cross-Benzoin Condensation: A cyanide- or N-heterocyclic carbene-catalyzed coupling of two different aldehydes.
This guide will focus on the Grignard reaction and the reduction of a ketone as the most direct and reliable methods for the preparation of methyl 4-(α-hydroxybenzyl)benzoate.
Synthetic Methodologies
Grignard Reaction: A Direct Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] In the context of preparing methyl 4-(α-hydroxybenzyl)benzoate, this method involves the reaction of phenylmagnesium bromide with methyl 4-formylbenzoate. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive and readily protonated by water.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.[2]
-
Slow Addition: The addition of the Grignard reagent to the aldehyde is exothermic. Slow, controlled addition helps to manage the reaction temperature and minimize side reactions.
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. An acidic workup is necessary to protonate the alkoxide and yield the final alcohol product.
Experimental Workflow Diagram:
Caption: Workflow for the Grignard Synthesis.
Detailed Experimental Protocol:
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Stir the mixture until the solids dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Reduction of Methyl 4-benzoylbenzoate
An alternative and often high-yielding route to methyl 4-(α-hydroxybenzyl)benzoate is the reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This method avoids the highly reactive Grignard reagent and is generally easier to perform. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it will reduce the ketone to a secondary alcohol without affecting the ester functionality.[5][6]
Causality of Experimental Choices:
-
Protic Solvent: The reduction with sodium borohydride is typically carried out in a protic solvent such as methanol or ethanol. The solvent not only dissolves the substrate and reagent but also participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Temperature Control: While the reaction is generally not highly exothermic, performing it at a controlled temperature (e.g., 0 °C to room temperature) ensures selectivity and prevents potential side reactions.
-
Aqueous Workup: An aqueous workup is necessary to decompose any remaining borohydride reagent and to facilitate the isolation of the product.
Reaction Mechanism Diagram:
Caption: Mechanism of Ketone Reduction.
Detailed Experimental Protocol:
Materials:
-
Methyl 4-benzoylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-benzoylbenzoate (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Characterization of Methyl 4-(α-hydroxybenzyl)benzoate
Accurate characterization of the final product is crucial for confirming its identity and purity. The following data are typical for methyl 4-(α-hydroxybenzyl)benzoate.[6]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 7.38-7.26 (m, 5H), 5.85 (s, 1H), 3.91 (s, 3H), 2.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 166.9, 146.3, 142.0, 129.9, 129.2, 128.6, 127.9, 126.7, 126.3, 75.9, 52.1 |
| IR (KBr, cm⁻¹) | 3450-3300 (br, O-H), 3050, 2950, 1715 (C=O, ester), 1610, 1450, 1280, 1110, 750, 700 |
Conclusion
This technical guide has detailed two robust and reliable methods for the preparation of methyl 4-(α-hydroxybenzyl)benzoate: the Grignard reaction and the reduction of a ketone precursor. The choice between these methods will depend on the availability of starting materials, the scale of the synthesis, and the desired level of operational simplicity. The Grignard approach offers a direct route to the target molecule, while the reduction method provides a milder and often more straightforward alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their research and development needs.
References
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complexes 2 and 5. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]
-
Grignard Reaction - Jasperse. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrogenation of methyl benzoate to benzaldehyde over a manganese‐based catalyst with weak acidity centres. Retrieved from [Link]
-
Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Cross-benzoin reactions using 2-substituted benzaldehydes. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-formylbenzoate. Retrieved from [Link]
-
Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-METHOXYBENZALDEHYDE. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Studocu. (n.d.). Formation and Use of an Organometallic Reagent. Retrieved from [Link]
-
Chegg. (2018, February 18). EXPERIMENT #9 PREPARATION OF METHYL BENZOATE AND ITS REACTION WITH PHENYL GRIGNARD INTRODUCTION. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Executive Summary
Methyl 4-(hydroxy(phenyl)methyl)benzoate (C₁₅H₁₄O₃, M.W. 242.27 g/mol ) is a bifunctional molecule of significant interest as a synthetic intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a secondary alcohol and a methyl ester on separate, conjugated aromatic rings, presents a distinct spectroscopic fingerprint. While comprehensive experimental spectra are not aggregated in publicly accessible databases, this guide provides an in-depth analysis of the expected spectroscopic data based on first principles and data from analogous structures. We will detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the chemical reasoning behind these predictions, and provide standardized protocols for their acquisition. This document serves as a predictive framework for researchers engaged in the synthesis and characterization of this molecule.
Molecular Structure and Synthetic Context
A robust analytical strategy is predicated on a clear understanding of the target molecule's structure and its likely synthetic origin. Contaminants, such as starting materials or byproducts, can significantly influence spectroscopic interpretation.
Molecular Structure
The structure contains three key regions for spectroscopic analysis: the monosubstituted phenyl ring, the para-substituted methyl benzoate ring, and the connecting stereocenter containing the benzylic proton and hydroxyl group.
Plausible Synthetic Route: Ketone Reduction
A common and efficient synthesis involves the reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). The primary goal of spectroscopic analysis is to confirm the conversion of the ketone carbonyl group into a secondary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the carbon-hydrogen framework.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for non-polar to moderately polar organic compounds. For observing the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
Predicted ¹H NMR Data & Interpretation
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The key diagnostic signals are the benzylic proton (H7) and the disappearance of any aldehyde proton from the starting material, methyl 4-formylbenzoate, if that were an alternative synthetic route.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.01 | Doublet (d) | 2H | H11, H13 | Protons on the benzoate ring, ortho to the electron-withdrawing ester group, are significantly deshielded. |
| ~ 7.45 | Doublet (d) | 2H | H10, H14 | Protons on the benzoate ring, ortho to the benzylic carbon, are less deshielded than H11/H13. |
| ~ 7.40 - 7.25 | Multiplet (m) | 5H | Phenyl H's | Protons of the unsubstituted phenyl ring (C1-C6) overlap in a complex multiplet, typical for monosubstituted rings. |
| ~ 5.85 | Singlet (s) | 1H | H7 (Benzylic) | The proton on the carbon bearing both an oxygen and two aromatic rings is highly deshielded. In CDCl₃, coupling to the -OH proton is often not observed. |
| ~ 3.91 | Singlet (s) | 3H | H18 (Methyl) | The methyl ester protons are in a predictable, uncoupled environment. |
| ~ 2.5 - 3.5 | Broad Singlet (br s) | 1H | H-O8 (Hydroxyl) | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It is often broad due to chemical exchange. |
Predicted ¹³C NMR Data & Interpretation
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The most critical observation is the presence of a signal in the carbinol region (~76 ppm) and the absence of a ketone signal (~195 ppm) from the starting material.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 166.8 | C15 (C=O) | The ester carbonyl carbon is highly deshielded. |
| ~ 146.5 | C12 (ipso) | Quaternary carbon of the benzoate ring attached to the ester. |
| ~ 143.5 | C4 (ipso) | Quaternary carbon of the phenyl ring attached to the benzylic carbon. |
| ~ 129.9 | C11, C13 | Aromatic CH carbons ortho to the ester group. |
| ~ 129.0 | C10, C14 | Aromatic CH carbons ortho to the benzylic carbon. |
| ~ 128.6 | Phenyl CH | Overlapping signals for the ortho and meta carbons of the unsubstituted phenyl ring. |
| ~ 127.8 | Phenyl CH | Signal for the para carbon of the unsubstituted phenyl ring. |
| ~ 126.5 | C9 (ipso) | Quaternary carbon of the benzoate ring attached to the benzylic carbon. |
| ~ 76.4 | C7 (Benzylic) | The sp³ carbon attached to the hydroxyl group and two rings appears in the characteristic carbinol region. |
| ~ 52.2 | C18 (Methyl) | The sp³ methyl carbon of the ester is the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a clear validation of the synthetic transformation.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.
Predicted IR Data & Interpretation
The IR spectrum should show two highly diagnostic peaks: a broad O-H stretch confirming the presence of the alcohol and a strong C=O stretch for the ester.
Table 3: Predicted Major IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 3550 - 3200 | Strong, Broad | O-H Stretch | Alcohol | This broad absorption is definitive proof of the successful reduction of the ketone. | | 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds. | | 2955 | Medium, Sharp | C-H Stretch | Methyl (sp³) | C-H stretching from the methyl ester group. | | ~ 1720 | Strong, Sharp | C=O Stretch | Ester | The strong, sharp carbonyl absorption is a hallmark of the ester functional group. | | 1610, 1500, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring | Skeletal vibrations of the two aromatic rings. | | 1300 - 1100 | Strong | C-O Stretch | Ester & Alcohol | Complex region with strong signals from both the C-O bond of the ester and the C-O bond of the alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structural components through analysis of fragmentation patterns.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, providing reproducible fragmentation patterns.
-
Analysis: A sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS), where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted MS Data & Interpretation
The mass spectrum will confirm the molecular weight and show characteristic fragmentation related to the molecule's structure.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 242 , corresponding to the molecular formula C₁₅H₁₄O₃.[1]
-
Key Fragments: The stability of the benzylic carbocation heavily influences fragmentation.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 224 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol, a common fragmentation pathway. |
| 183 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical, indicating the presence of the methyl ester. |
| 165 | [C₁₃H₉O]⁺ | A stable fragment resulting from the loss of water and a subsequent rearrangement. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, formed by cleavage alpha to the unsubstituted phenyl ring. This is often a very abundant peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |
Integrated Structural Elucidation
The conclusive identification of methyl 4-(hydroxy(phenyl)methyl)benzoate is achieved by synthesizing the information from all spectroscopic techniques:
-
Mass Spectrometry confirms the molecular weight is 242 g/mol .
-
IR Spectroscopy confirms the presence of an alcohol (broad O-H stretch ~3400 cm⁻¹) and an ester (strong C=O stretch ~1720 cm⁻¹).
-
¹³C NMR confirms the carbon count and identifies the specific carbon environments: an ester carbonyl (~167 ppm), a carbinol carbon (~76 ppm), a methyl group (~52 ppm), and the correct number of aromatic carbons.
-
¹H NMR provides the final, detailed picture, showing the correct number of protons in distinct regions: two sets of doublets for the para-substituted ring, a multiplet for the monosubstituted ring, a key benzylic singlet at ~5.85 ppm, and the methyl ester singlet at ~3.91 ppm.
Together, these data points leave no ambiguity and fully characterize the structure, confirming the successful synthesis of the target molecule.
References
-
The Royal Society of Chemistry. (2021). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 4-(hydroxy(phenyl)methyl)benzoate, a molecule incorporating a benzhydrol core and a methyl benzoate moiety. While a publicly available experimental spectrum for this specific compound is not cataloged, this paper presents a detailed, predictive analysis grounded in established NMR principles and substantiated by spectral data from closely related structural analogs. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into spectral interpretation, experimental design, and the application of advanced NMR techniques for unambiguous structural verification.
Molecular Structure and NMR Environments
Methyl 4-(hydroxy(phenyl)methyl)benzoate (C₁₅H₁₄O₃) possesses a unique arrangement of functional groups that give rise to a distinct NMR fingerprint. The key to spectral interpretation is identifying the chemically non-equivalent proton and carbon atoms within the molecule.
Figure 1: Molecular Structure and Atom Numbering
Caption: Structure of methyl 4-(hydroxy(phenyl)methyl)benzoate with systematic labeling for ¹H and ¹³C NMR assignments.
The molecule contains 11 distinct proton environments and 11 unique carbon environments, taking into account the symmetry of the para-substituted benzene ring.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted based on the analysis of analogous compounds, including benzhydrol and various substituted methyl benzoates.[1][2][3][4] The spectrum provides four key pieces of information: the number of signals, their chemical shift (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).
Predicted ¹H NMR Spectral Data
The following table summarizes the expected signals for a spectrum recorded in deuterated chloroform (CDCl₃).
| Signal Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | ~8.00 | Doublet (d) | 2H |
| H-3', H-5' | ~7.45 | Doublet (d) | 2H |
| H-2", H-3", H-4", H-5", H-6" | 7.25 - 7.40 | Multiplet (m) | 5H |
| H-7 | ~5.85 | Singlet (s) | 1H |
| -OH | 2.0 - 4.0 (variable) | Broad Singlet (br s) | 1H |
| -OCH₃ | ~3.91 | Singlet (s) | 3H |
Detailed Interpretation of Proton Signals
-
Aromatic Protons (H-2' to H-6' and H-2" to H-6"): The spectrum is expected to show two distinct regions for the aromatic protons.
-
The protons on the para-substituted ring (H-2', H-6', H-3', H-5') form a characteristic AA'BB' system that often appears as two distinct doublets.[3] The protons H-2' and H-6', being ortho to the electron-withdrawing ester group, are deshielded and appear further downfield (~8.00 ppm). The protons H-3' and H-5' appear slightly upfield (~7.45 ppm).
-
The five protons of the monosubstituted phenyl ring (H-2" to H-6") will overlap, producing a complex multiplet in the range of 7.25-7.40 ppm, a characteristic pattern for a benzhydrol moiety.[1][5]
-
-
Benzylic Methine Proton (H-7): This proton, attached to the same carbon as the hydroxyl group and both aromatic rings, is expected to appear as a sharp singlet around 5.85 ppm.[4] Its coupling to the adjacent hydroxyl proton is often not observed due to rapid chemical exchange of the -OH proton.
-
Hydroxyl Proton (-OH): This is a labile proton, and its chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[6][7] It typically appears as a broad singlet and can range from 2.0 to 4.0 ppm or even wider. Its identity can be unequivocally confirmed by performing a D₂O exchange experiment; upon adding a drop of D₂O to the NMR tube, the -OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[8]
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will therefore produce a sharp, distinct singlet at approximately 3.91 ppm, consistent with typical values for methyl benzoates.[2][3]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.
Predicted ¹³C NMR Spectral Data
| Signal Assignment (Label) | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~167.0 |
| C-1' | ~146.0 |
| C-1" | ~143.0 |
| C-4' | ~130.0 |
| C-2', C-6' | ~129.8 |
| C-4" | ~128.6 |
| C-3", C-5" | ~128.0 |
| C-2", C-6" | ~126.5 |
| C-7 | ~76.0 |
| -OCH₃ | ~52.2 |
Detailed Interpretation of Carbon Signals
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 167.0 ppm.[9]
-
Quaternary Aromatic Carbons (C-1', C-4', C-1"): The three aromatic carbons that do not have attached protons appear with lower intensity. C-1' and C-1", which are attached to the benzylic carbon C-7, are predicted around 146.0 and 143.0 ppm, respectively.[1][10] C-4', the carbon bearing the ester group, is expected around 130.0 ppm.
-
Protonated Aromatic Carbons: The remaining eight aromatic carbons appear between ~126 and ~130 ppm. The signals for C-2'/C-6' and C-3'/C-5' are distinct due to the para substitution pattern. The carbons of the monosubstituted ring (C-2"/C-6", C-3"/C-5", and C-4") will have chemical shifts similar to those in benzhydrol.[10]
-
Benzylic Carbon (C-7): The sp³-hybridized carbon attached to the hydroxyl group appears in the aliphatic region, predicted around 76.0 ppm.[1]
-
Methyl Carbon (-OCH₃): The methyl ester carbon is highly shielded and appears upfield at approximately 52.2 ppm.[2]
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides substantial data, two-dimensional (2D) NMR experiments like COSY and HMBC are essential for confirming the connectivity and assignments, especially for complex structures.[11][12]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds.[13] In this molecule, COSY would show correlations between the adjacent aromatic protons on both rings (e.g., between H-2'/H-6' and H-3'/H-5'). If the hydroxyl proton exchange is slow enough, a cross-peak between the -OH proton and the benzylic H-7 proton might be visible.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds.[12][14] It is instrumental for connecting the different fragments of the molecule.
Key Expected HMBC Correlations:
-
A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) would confirm the methyl ester group.
-
Correlations from the benzylic proton (H-7) to the quaternary carbons of both rings (C-1' and C-1") would unambiguously link the benzhydrol core.
-
Correlations from the aromatic protons H-2'/H-6' to the carbonyl carbon would confirm the attachment of the ester group to the para-substituted ring.
Experimental Protocols
Acquiring high-quality NMR data requires meticulous sample preparation and proper instrument setup.[15][16]
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of methyl 4-(hydroxy(phenyl)methyl)benzoate for ¹H NMR, or 20-50 mg for ¹³C NMR.[16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds. For resolving -OH coupling, DMSO-d₆ is often preferred as it slows down proton exchange.[17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particulates, filtering if necessary.
-
Internal Standard: For precise chemical shift calibration, an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is common practice.[18]
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical flow from sample preparation to final structure confirmation using a combination of NMR techniques.
Diagram 1: General workflow for NMR-based structure elucidation.
Visualization of Key Structural Correlations
The HMBC experiment is paramount for piecing together the molecular puzzle. The diagram below highlights the most crucial expected correlations for confirming the structure of methyl 4-(hydroxy(phenyl)methyl)benzoate.
Diagram 2: Key expected HMBC correlations for structural verification.
Conclusion
This guide provides a detailed predictive framework for the complete ¹H and ¹³C NMR spectral assignment of methyl 4-(hydroxy(phenyl)methyl)benzoate. By leveraging data from analogous structures, a robust interpretation of the chemical shifts, multiplicities, and key correlations has been established. The discussion of the labile hydroxyl proton and the outline of confirmatory 2D NMR experiments provide a comprehensive methodology for any researcher tasked with synthesizing or analyzing this compound. The provided protocols and workflows serve as a practical reference for obtaining high-fidelity NMR data for small molecule characterization.
References
-
Bulusu, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link]
-
Ferreira, N., & Almeida, F.C.L. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Available at: [Link]
-
Transtutors. (2022). H1 NMR And C13 NMR Analysis Of Benzhydrol. Available at: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Available at: [Link]
-
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
-
James, T. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
JoVE. (2024). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]
-
JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
-
Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics. Available at: [Link]
-
Chegg. (2022). Question: NMR spectroscopy Note that the 1H-NMR of the benzhydrol product.... Available at: [Link]
-
Benzhydrol / Benzophenone NMR. (2019). YouTube. Available at: [Link]
-
University of California, Irvine. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
Sources
- 1. (Solved) - H1 NMR And C13 NMR Analysis Of Benzhydrol Include Peaks,... (1 Answer) | Transtutors [transtutors.com]
- 2. rsc.org [rsc.org]
- 3. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Benzhydrol(91-01-0) 13C NMR spectrum [chemicalbook.com]
- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(hydroxy(phenyl)methyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of methyl 4-(hydroxy(phenyl)methyl)benzoate, a molecule of interest in organic synthesis and medicinal chemistry. As a diarylmethane derivative, it belongs to a class of compounds with significant applications in drug discovery.[1] This document is structured to deliver not just data, but a deeper understanding of the experimental considerations and theoretical underpinnings relevant to this compound.
Molecular Structure and Identification
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a secondary benzylic alcohol and a methyl ester of a benzoic acid derivative. Its unique structure, featuring two aromatic rings and key functional groups, dictates its chemical behavior and potential applications.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | methyl 4-[hydroxy(phenyl)methyl]benzoate | [2] |
| CAS Number | 108475-89-4 | |
| Molecular Formula | C₁₅H₁₄O₃ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | [2] |
| InChIKey | ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to bioavailability.
Table 2: Physicochemical Data
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | |
| Boiling Point | 397.781 °C at 760 mmHg | Predicted | |
| Aqueous Solubility | Predicted to be low | Theoretical | |
| pKa (Benzylic Alcohol) | ~16-18 | Estimated | [3] |
| LogP | 3.5 | Computed (XLogP3) | [4] |
| Hydrogen Bond Donor Count | 1 | Computed | [4] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [4] |
Melting and Boiling Point: Considerations for a High Molecular Weight, Polar Compound
Solubility Profile: Navigating Poor Aqueous Solubility
The calculated LogP of 3.5 indicates a significant lipophilic character, suggesting that methyl 4-(hydroxy(phenyl)methyl)benzoate has low solubility in water.[4] This is a critical consideration for drug development, as poor aqueous solubility can negatively impact bioavailability.
For a compound predicted to have low aqueous solubility, a robust experimental protocol is necessary to obtain reliable data. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]
Caption: Workflow for determining thermodynamic solubility.
-
Causality in Experimental Design: The extended equilibration time is crucial to ensure that the solution is truly saturated, providing a thermodynamically stable measurement. The choice of analytical method (HPLC-UV or LC-MS) depends on the compound's chromophore and the required sensitivity. For compounds with poor UV absorbance, LC-MS is the preferred method.[7]
Acidity (pKa): The Role of the Benzylic Alcohol
The hydroxyl group of the benzylic alcohol is the primary acidic proton in this molecule. Its pKa is estimated to be in the range of 16-18, typical for secondary alcohols.[3] The electron-withdrawing effect of the para-substituted methyl benzoate group may slightly decrease the pKa compared to a simple diarylmethanol.
Synthesis and Chemical Reactivity
Methyl 4-(hydroxy(phenyl)methyl)benzoate can be synthesized through common organic reactions, primarily involving the formation of the C-C bond to the benzylic carbon.
Synthetic Pathways
Two primary retrosynthetic disconnections are most logical for this target molecule:
Caption: Retrosynthetic analysis of the target molecule.
The reaction of phenylmagnesium bromide with methyl 4-formylbenzoate is a classic Grignard reaction to form a secondary alcohol.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Addition of Aldehyde: A solution of methyl 4-formylbenzoate in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Expertise-Driven Rationale: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with water.[8] Dropwise addition of the aldehyde at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Alternatively, the reduction of methyl 4-benzoylbenzoate using a mild reducing agent like sodium borohydride will yield the desired secondary alcohol.
Step-by-Step Methodology:
-
Dissolution: Methyl 4-benzoylbenzoate is dissolved in a suitable solvent, typically methanol or ethanol.
-
Reduction: Sodium borohydride is added portion-wise to the solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of water or a weak acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.
-
Trustworthiness of the Protocol: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not reduce the ester functionality, making it a reliable choice for this transformation.[9][10]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet or doublet for the benzylic proton, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and multiplets in the aromatic region for the protons of the two phenyl rings.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (~166 ppm), the benzylic carbon bearing the hydroxyl group (~75 ppm), the methyl ester carbon (~52 ppm), and various signals for the aromatic carbons.
-
FTIR: Key vibrational bands would be expected for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.
Potential Applications and Toxicological Profile
Role in Medicinal Chemistry
The diarylmethane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] Methyl 4-(hydroxy(phenyl)methyl)benzoate, as a functionalized diarylmethane, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The hydroxyl and ester functionalities provide handles for further chemical modifications to explore structure-activity relationships.
Toxicological Assessment (In Silico)
In the absence of experimental toxicological data, computational (in silico) methods can provide an initial assessment of potential hazards.[11][12]
Caption: In silico toxicity prediction workflow.
Based on its structural alerts, the molecule is not expected to be a potent mutagen or carcinogen. However, as with many aromatic compounds, there is a potential for skin and eye irritation. A comprehensive toxicological evaluation would require in vitro and in vivo testing.
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a compound with interesting physicochemical properties and significant potential as a synthetic intermediate. This guide has provided a detailed overview of its known and predicted characteristics, along with robust experimental protocols for its synthesis and analysis. While some experimental data remains to be elucidated, the information presented here offers a solid foundation for researchers and scientists working with this and related molecules in the field of drug discovery and development.
References
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]
- Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Stenutz, R. (n.d.). methyl 4-(3-hydroxyphenyl)benzoate. NIST. Retrieved January 22, 2026, from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). MyWeb. Retrieved January 22, 2026, from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Methyl 4-hydroxybenzoate. (n.d.). BMRB. Retrieved January 22, 2026, from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]
- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 22, 2026, from [Link]
- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
-
Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved January 22, 2026, from [Link]
-
Benzyl Alcohol. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Drugs containing diarylmethane motif. (2021, December). ResearchGate. Retrieved January 22, 2026, from [Link]
- Pilli, R., Chindan, B., & Rasappan, R. (2021, February 18). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved January 22, 2026, from [Link]
-
Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
-
Grignard Reaction. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Kim, S. (2020, May 14). In silico prediction of toxicity and its applications for chemicals at work. PMC. Retrieved January 22, 2026, from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Making in silico predictive models for toxicology FAIR. (2023, April 8). e-Repositori UPF. Retrieved January 22, 2026, from [Link]
-
(3-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 3-hydroxy-4-methoxybenzoate. (n.d.). NP-MRD. Retrieved January 22, 2026, from [Link]
-
In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. Retrieved January 22, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). PMC. Retrieved January 22, 2026, from [Link]
-
In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. (n.d.). Google Patents.
-
4β-Methyl-5-(3-Hydroxyphenyl)morphan Opioid Agonist. (n.d.). Amanote Research. Retrieved January 22, 2026, from [Link]
-
Methyl 4-Hydroxybenzoate. (n.d.). DrugBank. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
"methyl 4-(hydroxy(phenyl)methyl)benzoate chemical structure and analysis"
An In-depth Technical Guide to the Structure, Synthesis, and Analysis of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Introduction
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a bifunctional organic molecule that incorporates a methyl benzoate core and a chiral secondary benzylic alcohol. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where stereochemistry is crucial. The presence of a chiral center necessitates precise analytical control to isolate and quantify the desired enantiomer, as biological systems often exhibit high stereoselectivity.
This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of the compound's synthesis and the rationale behind the selection of specific analytical techniques. We will explore its structural characterization, a robust synthetic protocol, and the critical analytical workflows required to ensure its chemical purity and enantiomeric integrity.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.
Molecular Architecture
Methyl 4-(hydroxy(phenyl)methyl)benzoate possesses a central chiral carbon atom, linking a 4-methoxycarbonylphenyl group and a phenyl group. This stereocenter dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers (R and S forms).
-
IUPAC Name: methyl 4-[hydroxy(phenyl)methyl]benzoate[1]
-
Molecular Formula: C₁₅H₁₄O₃[1]
-
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O[1]
Caption: 2D structure of methyl 4-(hydroxy(phenyl)methyl)benzoate highlighting the key functional groups.
Computed Physicochemical Data
A summary of key computed properties provides insight into the molecule's expected behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 242.27 g/mol | PubChem[1] |
| Exact Mass | 242.094294304 Da | PubChem[1] |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
Synthesis Pathway: Reductive Approach
The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate is most efficiently achieved via the selective reduction of the corresponding ketone, methyl 4-benzoylbenzoate. This approach is favored due to the commercial availability of the starting material and the high selectivity offered by modern reducing agents.
Rationale for Synthetic Design
The core challenge is to reduce the ketone carbonyl to a secondary alcohol without affecting the chemically robust ester group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards esters, especially under controlled conditions (e.g., protic solvent, low temperature). This selectivity obviates the need for protecting the ester group, streamlining the synthesis into a single, high-yielding step.
Caption: Workflow for the synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate via ketone reduction.
Experimental Protocol: Synthesis
This protocol describes a general procedure. All work should be conducted in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-benzoylbenzoate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0°C until the solution is acidic (pH ~2-3) and effervescence ceases. This step neutralizes excess NaBH₄ and protonates the resulting alkoxide.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure racemic product.
Comprehensive Analytical Characterization
Rigorous analysis is paramount to confirm the identity, purity, and, critically, the enantiomeric composition of the final compound.
Structural Verification: Spectroscopy and Spectrometry
A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. The expected signals for methyl 4-(hydroxy(phenyl)methyl)benzoate in CDCl₃ are tabulated below, based on analyses of structurally similar compounds.[3][4]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| 166.5 | C=O (Ester) | |||
| 145-148 | Quaternary Ar-C | |||
| 140-142 | Quaternary Ar-C | |||
| 129.5 | Ar-CH | |||
| 128.5 | Ar-CH | |||
| 127.8 | Ar-CH | |||
| 126.5 | Ar-CH | |||
| 75.5 | CH-OH | |||
| 52.1 | O-CH₃ |
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1725 - 1710 | C=O stretch | Ester |
| 1610, 1500, 1450 | C=C stretch | Aromatic Ring |
| 1280 - 1250 | C-O stretch | Ester (asymmetric) |
| 1150 - 1050 | C-O stretch | Alcohol |
3.1.3. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, confirming the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 242.09
-
Key Fragments:
-
m/z = 224: [M - H₂O]⁺ (Loss of water)
-
m/z = 211: [M - OCH₃]⁺ (Loss of methoxy radical)
-
m/z = 183: [M - COOCH₃]⁺ (Loss of carbomethoxy radical)
-
m/z = 165: [M - C₆H₅O]⁺ (Benzoyl cation fragment)
-
Purity and Enantiomeric Analysis: Chromatography
Chromatographic methods are essential for assessing both the chemical purity (presence of contaminants) and the stereochemical purity (ratio of enantiomers).
Caption: Analytical workflow for purity and enantiomeric excess determination.
3.2.1. Purity Determination by Reverse-Phase HPLC
A standard RP-HPLC method is used to determine the chemical purity of the synthesized compound.
-
Protocol: RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
-
3.2.2. Enantiomeric Excess (ee) Determination by Chiral HPLC
The determination of enantiomeric excess is the most critical analytical step for chiral molecules.[7][8] It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Causality of Separation: CSPs, often based on polysaccharide derivatives like cellulose or amylose, contain chiral cavities and binding sites.[7] One enantiomer will fit more favorably into these sites, experiencing stronger interactions (e.g., hydrogen bonding, π-π stacking) and thus eluting later from the column.
-
Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). Column selection may require screening.
-
Mobile Phase: Typically a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 Hexane:Isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100
-
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate serves as an exemplary case study for the synthesis and analysis of chiral intermediates in modern chemistry. Its successful preparation hinges on a selective reduction strategy, while its validation requires a multi-technique analytical approach. Standard spectroscopic methods (NMR, IR, MS) are indispensable for structural confirmation. However, for applications in drug development and asymmetric synthesis, the mastery of chiral chromatography is non-negotiable. The protocols and rationales presented in this guide provide a robust framework for researchers to produce and rigorously validate this compound, ensuring the highest standards of chemical and stereochemical integrity for downstream applications.
References
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
PubMed. (n.d.). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS (PDF). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
- 1. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate | C16H16O3 | CID 20076638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(hydroxy(phenyl)methyl)benzoate Derivatives
Foreword: The Benzhydrol Scaffold - A Privileged Structure in Modern Chemistry
The benzhydrol (diphenylmethanol) moiety is a cornerstone in medicinal chemistry and materials science. Its unique three-dimensional structure and synthetic versatility make it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Derivatives of this core structure are found in a wide array of pharmaceuticals, including antihistamines, antihypertensives, and various neuroactive agents.[1][2][3][4] The title compound, methyl 4-(hydroxy(phenyl)methyl)benzoate, is an exemplary member of this class, serving as a versatile intermediate for more complex molecular architectures.[5][6]
This guide provides a comprehensive overview of two robust synthetic pathways to access this key intermediate and details the necessary analytical techniques to verify its structural integrity and purity. The methodologies described herein are grounded in established chemical principles, offering both practical, step-by-step protocols and the underlying rationale for key experimental choices.
Part 1: Synthetic Strategies and Mechanistic Insights
The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate can be approached from two primary disconnection points, each offering distinct advantages. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Strategy 1: Reductive Conversion of a Ketone Precursor
This is arguably the most direct and high-yielding approach, involving the selective reduction of a ketone to a secondary alcohol. The key starting material is methyl 4-benzoylbenzoate.
Causality of Reagent Selection: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[7][8][9] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a mild and chemoselective agent that will readily reduce aldehydes and ketones without affecting less reactive functional groups like esters.[7][8] This selectivity is paramount to preserving the methyl benzoate moiety of the molecule. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also acts as a proton source during the workup phase.[7][10]
Reaction Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The borohydride anion (BH₄⁻) serves as a source of hydride (H⁻), which acts as the nucleophile. It attacks the partially positive, electrophilic carbon of the ketone's carbonyl group. This forces the pi electrons of the C=O bond to move onto the oxygen atom, forming a tetracoordinate borate intermediate. Subsequent addition of a protic source (water or alcohol during workup) protonates the resulting alkoxide to yield the final secondary alcohol product.[8][10]
Caption: Synthetic pathway via reduction of a ketone precursor.
Strategy 2: Grignard Addition to an Aldehyde Precursor
Causality of Reaction Conditions: Grignard reagents are potent nucleophiles and extremely strong bases.[11] Consequently, they react readily with any acidic protons, including those from water, alcohols, or carboxylic acids.[12] Therefore, the entire reaction must be conducted under strictly anhydrous (water-free) conditions using dried glassware and anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran). Failure to exclude moisture will quench the Grignard reagent, drastically reducing the yield.[12][13]
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[11][14] This addition breaks the C=O pi bond, forming a magnesium alkoxide salt intermediate. The reaction is then quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) in a workup step, which protonates the alkoxide to yield the final alcohol product and water-soluble magnesium salts.[11]
Caption: Synthetic pathway via Grignard addition to an aldehyde.
Part 2: Experimental Protocols and Data
The following protocols are presented as self-validating systems. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), to ensure the reaction is proceeding as expected before moving to the next phase.
Protocol 1: Synthesis via Ketone Reduction
Materials:
-
Methyl 4-benzoylbenzoate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolution: Dissolve methyl 4-benzoylbenzoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Slow addition is necessary to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using TLC, eluting with a 3:1 Hexane:Ethyl Acetate mixture.[7] The reaction is complete when the starting ketone spot (higher Rƒ) is fully consumed and a new, more polar product spot (lower Rƒ) appears.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality: The water wash removes water-soluble byproducts, and the brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white solid.[10]
Protocol 2: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
Methyl 4-formylbenzoate (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine, Anhydrous MgSO₄
-
Three-neck flask, dropping funnel, condenser, nitrogen/argon atmosphere
Procedure:
-
Apparatus Setup: Assemble a three-neck flask (oven-dried) with a condenser, dropping funnel, and nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.
-
Grignard Formation: Add a small amount of anhydrous ether to cover the magnesium. Add a few drops of bromobenzene (from a solution of 1.1 eq bromobenzene in anhydrous ether in the dropping funnel) to initiate the reaction. Initiation is indicated by bubble formation and a gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
Aldehyde Addition: Once the magnesium is consumed, cool the resulting Grignard reagent to 0 °C. Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous ether dropwise via the dropping funnel.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the alkoxide without causing side reactions that a strong acid might induce.
-
Extraction, Washing, and Drying: Follow steps 6-8 from Protocol 1.
-
Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Part 3: Characterization and Data Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic, physical, and spectroscopic methods should be employed.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Benzhydrol:Melting point,Uses,Hazards_Chemicalbook [chemicalbook.com]
- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]
- 7. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 8. zenodo.org [zenodo.org]
- 9. chegg.com [chegg.com]
- 10. ivypanda.com [ivypanda.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Grignard Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Exploratory Reactions of Methyl 4-(hydroxy(phenyl)methyl)benzoate
This guide provides a comprehensive technical exploration of the chemical reactivity of methyl 4-(hydroxy(phenyl)methyl)benzoate, a bifunctional molecule with significant potential in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis and subsequent transformations of this versatile secondary benzylic alcohol.
Introduction: The Chemical Landscape of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a unique molecule possessing three key functional groups: a secondary benzylic alcohol, a methyl ester, and two aromatic rings. This distinct structural arrangement opens up a wide array of possibilities for chemical modification. The benzylic alcohol is a prime site for oxidation, reduction, esterification, and etherification, allowing for the introduction of diverse functionalities. The methyl ester provides a handle for hydrolysis and amidation reactions, while the aromatic rings can be subjected to electrophilic substitution, although the conditions for such reactions must be carefully chosen to avoid side reactions at the benzylic position.
This guide will focus on the exploratory reactions of the benzylic alcohol moiety, providing both the theoretical underpinnings and practical, field-proven protocols for its transformation.
Section 1: Synthesis of the Core Moiety: Methyl 4-(hydroxy(phenyl)methyl)benzoate
The most direct and efficient synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate is achieved through the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to methyl 4-formylbenzoate.
Synthetic Workflow
The overall synthetic pathway is a two-step process: the formation of the Grignard reagent followed by its reaction with the aldehyde.
Caption: Synthesis of the target molecule via Grignard reaction.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Methyl 4-formylbenzoate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a single crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating or sonication.
-
Once the reaction begins (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient to afford methyl 4-(hydroxy(phenyl)methyl)benzoate as a white solid.
Trustworthiness of the Protocol: This protocol is based on well-established Grignard reaction principles. The use of anhydrous conditions is critical for the success of the reaction, as Grignard reagents are highly reactive with protic solvents like water. The acidic work-up with ammonium chloride is a standard and gentle method for quenching the reaction and protonating the resulting alkoxide.
Section 2: Exploratory Reactions at the Benzylic Alcohol Center
The secondary benzylic alcohol in methyl 4-(hydroxy(phenyl)methyl)benzoate is a versatile functional group that can undergo a variety of transformations. The following sections detail the protocols for key exploratory reactions.
Oxidation to a Ketone
The oxidation of the secondary alcohol to a ketone yields methyl 4-benzoylbenzoate, a valuable intermediate in medicinal chemistry and materials science. A mild and efficient method for this transformation is the use of Pyridinium Chlorochromate (PCC).[1][2][3]
Caption: Oxidation of the secondary alcohol to a ketone.
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celatom® or Florisil® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield methyl 4-benzoylbenzoate.
Causality Behind Experimental Choices: PCC is chosen as the oxidizing agent because it is a mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.[1][2] Anhydrous DCM is used as the solvent as PCC is soluble in it and it is inert under the reaction conditions. The filtration through silica gel and Celatom® is a crucial step to remove the insoluble chromium byproducts.
Reduction to an Alkane
The complete reduction of the benzylic alcohol to a methylene group results in the formation of methyl 4-benzylbenzoate. A common and effective method for this transformation is catalytic hydrogenation.[4][5]
Caption: Reduction of the benzylic alcohol to an alkane.
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celatom®
Procedure:
-
Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq) in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst.
-
Wash the Celatom® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain methyl 4-benzylbenzoate. Further purification by column chromatography may be necessary.
Expertise in Protocol Design: Catalytic hydrogenation is a clean and efficient method for the hydrogenolysis of benzylic alcohols. Palladium on carbon is the catalyst of choice due to its high activity and selectivity for this transformation. Ethanol is a suitable solvent as it is inert and readily dissolves the starting material. The filtration through Celatom® is essential for the complete removal of the pyrophoric palladium catalyst.
Esterification of the Alcohol
The hydroxyl group can be readily esterified to introduce a variety of functional groups. A classic example is the Fischer-Speier esterification with acetic acid to form methyl 4-(acetoxy(phenyl)methyl)benzoate.[6][7][8][9]
Caption: Fischer-Speier esterification of the benzylic alcohol.
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq), glacial acetic acid (5-10 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap to drive the equilibrium towards the product.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield methyl 4-(acetoxy(phenyl)methyl)benzoate.
Self-Validating System: The Fischer-Speier esterification is an equilibrium-controlled process.[6][7] The use of a Dean-Stark apparatus to remove the water byproduct is a critical and self-validating step; the cessation of water collection indicates the completion of the reaction. Using an excess of acetic acid also helps to shift the equilibrium towards the desired ester product.
Etherification of the Alcohol
The formation of an ether linkage at the benzylic position can be achieved through the Williamson ether synthesis.[10][11][12] This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Caption: Williamson ether synthesis to form a methyl ether.
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield methyl 4-(methoxy(phenyl)methyl)benzoate.
Authoritative Grounding: The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[10][12] The use of a strong, non-nucleophilic base like sodium hydride is essential for the complete deprotonation of the alcohol to form the reactive alkoxide. Anhydrous THF is an ideal solvent for this reaction due to its ability to solvate the alkoxide and its inertness towards the strong base and electrophile.
Section 3: Data Presentation and Characterization
The successful synthesis and transformation of methyl 4-(hydroxy(phenyl)methyl)benzoate require rigorous characterization of the products. The following table summarizes the expected products and their key physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | C₁₅H₁₄O₃ | 242.27 | White Solid |
| Methyl 4-benzoylbenzoate | C₁₅H₁₂O₃ | 240.26 | Solid |
| Methyl 4-benzylbenzoate | C₁₅H₁₄O₂ | 226.27 | Solid or Oil |
| Methyl 4-(acetoxy(phenyl)methyl)benzoate | C₁₇H₁₆O₄ | 284.31 | Solid or Oil |
| Methyl 4-(methoxy(phenyl)methyl)benzoate | C₁₆H₁₆O₃ | 256.30 | Solid or Oil |
Spectroscopic analysis is essential for structural confirmation. Key expected shifts in ¹H NMR and IR are outlined below:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate: ¹H NMR will show a characteristic singlet for the benzylic proton (CH-OH) around 5.8 ppm and a broad singlet for the hydroxyl proton. The IR spectrum will exhibit a broad O-H stretch around 3400 cm⁻¹ and a C=O stretch for the ester around 1720 cm⁻¹.
-
Methyl 4-benzoylbenzoate: The disappearance of the benzylic and hydroxyl proton signals in the ¹H NMR and the O-H stretch in the IR spectrum will be observed. A new ketone C=O stretch will appear in the IR spectrum around 1660 cm⁻¹.
-
Methyl 4-benzylbenzoate: The ¹H NMR will show a new singlet for the benzylic methylene protons (CH₂) around 4.0 ppm. The O-H stretch will be absent in the IR spectrum.[13]
-
Methyl 4-(acetoxy(phenyl)methyl)benzoate: A new singlet for the methyl protons of the acetate group will appear around 2.1 ppm in the ¹H NMR. The benzylic proton signal will shift downfield. A new C=O stretch for the acetate will appear around 1740 cm⁻¹ in the IR spectrum.
-
Methyl 4-(methoxy(phenyl)methyl)benzoate: A new singlet for the methoxy protons will be observed around 3.4 ppm in the ¹H NMR. The benzylic proton signal will shift slightly. The O-H stretch will be absent in the IR spectrum.
Conclusion
This technical guide has provided a detailed framework for the synthesis and exploratory reactions of methyl 4-(hydroxy(phenyl)methyl)benzoate. The protocols outlined herein are based on established and reliable chemical transformations, offering a solid foundation for further research and development. The versatility of this molecule, coupled with the robust synthetic routes to its derivatives, underscores its potential as a valuable building block in the creation of complex molecular architectures with diverse applications.
References
-
PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]
-
PrepChem. Synthesis of Methyl 4-Acetylbenzoate. [Link]
-
Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
- Google Patents.
-
TSI Journals. The grignard synthesis of triphenylmethanol. [Link]
-
ResearchGate. Synthesis of methyl benzoate with substituents a,b. [Link]
-
National Institutes of Health. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]
-
ChemSynthesis. methyl 4-benzylbenzoate. [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. Is there a catalyst that will reduce an alcohol to an alkane?. [Link]
-
Master Organic Chemistry. Oxidation of secondary alcohols to ketones using PCC. [Link]
- Google Patents.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
ResearchGate. Reduction of benzylic alcohols to the corresponding alkanes.. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Jasperse, Chem 355. Grignard Synthesis of Triphenylmethanol. [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
ResearchGate. Methyl 4-methylbenzoate. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. [Link]
-
PrepChem. Synthesis of benzyl benzoate. [Link]
- Google Patents. DE1668646B1 - Method for purifying benzyl alcohol.
-
Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Science of Synthesis. Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Wikipedia. Benzyl benzoate. [Link]
-
Organic Chemistry Portal. Alkane synthesis by alkene reduction. [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]
-
ACS Publications. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. [Link]
-
University of Calgary. Preparation of Ketones and Aldehydes from Alcohols Oxidation of Alcohols. [Link]
-
University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link]
- Google Patents.
-
Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
-
Reddit. Oxidation of Alcohols to Ketones/Aldehydes - PCC always?. [Link]
-
ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]
-
University of Wisconsin-River Falls. The Fischer Esterification. [Link]
-
ResearchGate. 4-Methoxyphenyl benzoate. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Phenyl 4-methylbenzoate. [Link]
-
The Good Scents Company. methyl 4-methyl benzoate. [Link]
-
SIELC Technologies. Methyl 4-methoxybenzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. athabascau.ca [athabascau.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. francis-press.com [francis-press.com]
- 13. chemsynthesis.com [chemsynthesis.com]
"stability and degradation profile of methyl 4-(hydroxy(phenyl)methyl)benzoate"
An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential stability and degradation profile of methyl 4-(hydroxy(phenyl)methyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles and established pharmaceutical stability testing methodologies to predict the behavior of this molecule. Given the absence of specific published stability studies on methyl 4-(hydroxy(phenyl)methyl)benzoate, this guide will infer its degradation pathways based on the reactivity of its constituent functional groups.
Introduction to Methyl 4-(hydroxy(phenyl)methyl)benzoate
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a chemical compound with the molecular formula C₁₅H₁₄O₃[1]. Its structure features a central carbon atom attached to a phenyl group, a hydrogen atom, a hydroxyl group (making it a secondary alcohol), and a methyl 4-benzoate group. The molecule possesses key functional groups that are susceptible to degradation: a secondary alcohol and a methyl ester. The presence of two aromatic rings also influences its stability, particularly towards light[2].
Chemical Structure:
Caption: Chemical structure of methyl 4-(hydroxy(phenyl)methyl)benzoate.
Understanding the stability of this molecule is critical for its potential development as a pharmaceutical ingredient, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This guide will therefore focus on predicting its degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[3][4].
Predicted Degradation Pathways
The degradation of methyl 4-(hydroxy(phenyl)methyl)benzoate is likely to be driven by the reactivity of its secondary alcohol and methyl ester functionalities. The aromatic rings, while generally stable, can be susceptible to photodegradation[2][5][6].
Hydrolytic Degradation
Hydrolysis of the ester linkage is a primary anticipated degradation pathway under both acidic and basic conditions[7][8][9].
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the methyl ester can be hydrolyzed to yield 4-(hydroxy(phenyl)methyl)benzoic acid and methanol. This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification to form the carboxylate salt of 4-(hydroxy(phenyl)methyl)benzoic acid and methanol[10]. This reaction is irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis[11].
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
The secondary alcohol is a prime target for oxidation[12][13]. Common oxidizing agents, such as hydrogen peroxide, can convert the secondary alcohol to a ketone, yielding methyl 4-(benzoyl)benzoate[14][15][16].
Caption: Predicted oxidative degradation pathway.
Photolytic Degradation
Aromatic compounds can undergo degradation upon exposure to light, particularly UV radiation[2][17]. The exact degradation products can be complex and may involve radical-mediated reactions. Photodegradation could potentially lead to cleavage of the benzylic carbon-oxygen bond or reactions involving the aromatic rings. Photostability testing is crucial to determine the extent of this degradation and whether the compound requires protection from light[17].
A Framework for Stability and Forced Degradation Studies
A comprehensive stability testing program should be designed in accordance with ICH guidelines to identify and characterize potential degradation products and to develop a stability-indicating analytical method[3][4][18][19][20]. Forced degradation, or stress testing, is a critical component of this program[21][22][23]. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound[21].
Experimental Workflow for Forced Degradation
Caption: A typical workflow for forced degradation studies.
Summary of Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation study of methyl 4-(hydroxy(phenyl)methyl)benzoate.
| Stress Condition | Reagent/Condition | Predicted Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | 4-(hydroxy(phenyl)methyl)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | Salt of 4-(hydroxy(phenyl)methyl)benzoic acid |
| Oxidation | 3% H₂O₂ at room temperature | Methyl 4-(benzoyl)benzoate |
| Thermal Degradation | Dry heat (e.g., 80°C) | To be determined; may be minimal if the compound is thermally stable |
| Photodegradation | Exposure to light source as per ICH Q1B guidelines | To be determined; potentially complex mixture |
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Dissolve a known concentration of methyl 4-(hydroxy(phenyl)methyl)benzoate in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
Protocol 2: Base Hydrolysis
-
Dissolve a known concentration of the compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
Protocol 3: Oxidative Degradation
-
Dissolve a known concentration of the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at various time points and dilute for analysis.
Protocol 4: Photostability Testing
-
Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples at appropriate time intervals.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method would be a suitable starting point[24]. A C18 column is often used for compounds with aromatic character. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode to achieve optimal separation. The detection wavelength should be selected based on the UV spectrum of methyl 4-(hydroxy(phenyl)methyl)benzoate, likely around 254 nm where the aromatic rings absorb.
Method Validation
Once developed, the analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is demonstrated through the forced degradation studies, where the degradation products should be well-resolved from the parent peak.
Characterization of Degradation Products
For the identification of major degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio of the eluting compounds, which can be used to determine their molecular weights. For unambiguous structure elucidation, preparative HPLC can be used to isolate the degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
References
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Nief Rahman, et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2022, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. Retrieved from [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]
-
ResearchGate. (2021, August 10). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]
-
Tiong, H. S., Yeap, G.-Y., & Boey, P.-L. (n.d.). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
freesciencelessons. (2022, February 24). A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols". YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 14). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]
-
Bender, M. L. (1959). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate1. Journal of the American Chemical Society. Retrieved from [Link]
-
ICH. (2023, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Retrieved from [Link]
-
ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromaticity. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Archives. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. Retrieved from [Link]
-
Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
AMSbiopharma. (2024, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Chemistry with Dr. C. Sorensen-Unruh. (2017, February 6). Stability of Aromatic Compounds. YouTube. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimized molecular geometrical parameters of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]
-
FDA. (2024, June 24). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromaticity - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. jidps.com [jidps.com]
- 23. ajrconline.org [ajrconline.org]
- 24. researchgate.net [researchgate.net]
Chiral Secondary Benzylic Alcohols: A Technical Guide to Synthesis and Application in Modern Research
Abstract
Chiral secondary benzylic alcohols are a cornerstone of modern organic synthesis, serving as indispensable building blocks and key intermediates in the pharmaceutical and fine chemical industries. Their prevalence in biologically active molecules underscores the critical importance of stereocontrolled synthetic methods for their preparation.[1][2] This technical guide provides an in-depth exploration of the synthesis and diverse research applications of these valuable chiral synthons. We will delve into established and cutting-edge synthetic methodologies, including asymmetric transfer hydrogenation, enantioselective additions to carbonyls, and biocatalytic approaches. Furthermore, this guide will illuminate the pivotal role of chiral secondary benzylic alcohols in the synthesis of complex molecules, such as pharmaceuticals and natural products, offering researchers and drug development professionals a comprehensive resource to leverage these versatile compounds in their work.
Introduction: The Significance of Chirality in Benzylic Alcohols
Chirality is a fundamental property in molecular recognition and biological activity. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even detrimental.[][4] Chiral secondary benzylic alcohols, with their stereogenic center directly attached to an aromatic ring, represent a critical class of chiral building blocks.[1][2] Their structural motif is found in a wide array of bioactive compounds and approved drugs, making their efficient and stereoselective synthesis a paramount objective in medicinal and process chemistry.[5]
The hydroxyl group and the adjacent stereocenter provide a versatile handle for a multitude of chemical transformations, allowing for the construction of more complex chiral architectures. This guide will provide a detailed overview of the primary synthetic strategies to access these molecules with high enantiopurity and explore their subsequent applications in cutting-edge research.
Synthetic Methodologies for Chiral Secondary Benzylic Alcohols
The enantioselective synthesis of secondary benzylic alcohols has been a focal point of extensive research, leading to the development of several powerful and reliable methods. The choice of a particular synthetic route often depends on factors such as substrate scope, scalability, and the desired enantiomer.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) has emerged as a practical and powerful alternative to asymmetric hydrogenation for the production of chiral alcohols.[6] This method typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid, to reduce a prochiral ketone to the corresponding chiral alcohol with high enantioselectivity.[7]
Ruthenium(II) complexes paired with chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), are among the most successful catalyst systems for the ATH of aromatic ketones.[8] The reaction proceeds through a metal-ligand bifunctional mechanism, where the hydrogen is transferred from the donor to the ketone via a six-membered transition state.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a Ru(II)-TsDPEN catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add acetophenone (1 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (2 mL) to the reaction mixture.
-
Stir the reaction at 28 °C for 4-12 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation:
-
Expected Yield: >95%
-
Expected Enantiomeric Excess: >98% ee
-
Characterization: ¹H NMR, ¹³C NMR, and comparison of the specific rotation with literature values.
Enantioselective Addition of Organometallic Reagents to Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a classic and highly effective method for constructing chiral secondary alcohols.[2] This approach allows for the formation of a C-C bond and a stereocenter in a single step. A wide variety of chiral ligands and catalysts have been developed to control the stereochemical outcome of these reactions.
Organozinc reagents, in the presence of chiral amino alcohols or other ligands, are frequently used for the enantioselective alkylation and arylation of aldehydes.[9] The choice of the organometallic reagent and the chiral catalyst is crucial for achieving high yields and enantioselectivities.
Biocatalytic Approaches
Biocatalysis has become an increasingly important tool for the synthesis of chiral molecules due to its high selectivity, mild reaction conditions, and environmental compatibility.[][10][11] Enzymes, such as ketoreductases (KREDs) and cytochrome P450 monooxygenases, can catalyze the enantioselective reduction of ketones or the hydroxylation of benzylic C-H bonds to produce chiral secondary benzylic alcohols with excellent enantiopurity.[10][12][13]
Whole-cell biocatalysis, using recombinant microorganisms overexpressing a specific enzyme, is often employed for these transformations, offering a cost-effective and scalable approach.[12] For instance, recombinant E. coli expressing a cytochrome P450 monooxygenase from Deinococcus gobiensis has been shown to effectively catalyze the benzylic hydroxylation of various aromatic compounds to yield valuable enantioenriched benzylic alcohols.[13]
Data Presentation: Substrate Scope of P450DG-catalyzed Benzylic Hydroxylation
The following table summarizes the results of the biocatalytic hydroxylation of various substrates using recombinant E. coli (P450DG), demonstrating the versatility of this biocatalyst.[12]
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Propylbenzene | (R)-1-Phenylpropan-1-ol | 40 | 91 |
| 1-Phenylpropane | (R)-1-Phenylpropan-1-ol | 47 | 96 |
| 1-Fluoro-3-propylbenzene | (R)-1-(3-Fluorophenyl)propan-1-ol | 55 | 98 |
| 1-Bromo-3-propylbenzene | (R)-1-(3-Bromophenyl)propan-1-ol | 62 | 97 |
| 1-Methyl-3-propylbenzene | (R)-1-(3-Methylphenyl)propan-1-ol | 35 | 93 |
Research Applications of Chiral Secondary Benzylic Alcohols
The synthetic utility of chiral secondary benzylic alcohols is vast, with applications ranging from the synthesis of blockbuster drugs to the construction of complex natural products.
Key Intermediates in Pharmaceutical Synthesis
Chiral secondary benzylic alcohols are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[11][14] Their stereochemistry often dictates the biological activity of the final drug molecule.[]
For example, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key intermediate in the synthesis of Crizotinib, a medication used to treat certain types of lung cancer.[15][16] Similarly, the enantiopure alcohol (R)-2o is a crucial building block for the synthesis of duloxetine, an antidepressant.[12] The ability to produce these intermediates with high enantiomeric purity is therefore of paramount importance to the pharmaceutical industry.
Chiral Auxiliaries and Ligands
The hydroxyl group of a chiral secondary benzylic alcohol can be readily derivatized to create chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[17] After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.
Furthermore, chiral secondary benzylic alcohols can serve as precursors for the synthesis of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed reaction.
Building Blocks in Natural Product Synthesis
The stereochemically rich and complex structures of natural products often present significant synthetic challenges. Chiral secondary benzylic alcohols serve as valuable starting materials and intermediates in the total synthesis of these intricate molecules.[18][19] Their pre-defined stereochemistry can be strategically incorporated into the target molecule, simplifying the overall synthetic route.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams provide visual representations of a key synthetic pathway and the central role of chiral secondary benzylic alcohols in drug discovery.
Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Role in Drug Discovery Pipeline
Caption: Role of Chiral Alcohols in Drug Discovery.
Conclusion
Chiral secondary benzylic alcohols are undeniably a privileged class of molecules in modern organic chemistry. The continued development of efficient and highly stereoselective synthetic methods, including asymmetric catalysis and biocatalysis, has made these valuable compounds more accessible for a wide range of research applications. Their integral role as key intermediates in the synthesis of pharmaceuticals and natural products ensures that they will remain a central focus of research and development for years to come. This guide has provided a comprehensive overview of their synthesis and applications, aiming to equip researchers and scientists with the knowledge to effectively utilize these versatile chiral building blocks in their own endeavors.
References
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Organic Letters, 13(1), 136-139. [Link]
-
Cui, H.-B., Ma, T., Zhang, R.-Y., Shan, J., Wang, Z.-Q., Bai, M., & Chen, Y.-Z. (2022). Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Thieme E-Books & E-Journals. [Link]
-
da Costa, M. R. G., Curto, M. J. M., Davies, S. G., Teixeira, F. C., & Thomson, J. E. (2018). Asymmetric synthesis of secondary benzylic alcohols via arene chromium tricarbonyl complexes. Tetrahedron, 74(40), 5965–5973. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
-
Casnati, A., Lichosyt, D., Lainer, B., Veth, L., & Dydio, P. (2021). Multi-Catalytic Approach to One-Pot Stereoselective Synthesis of Secondary Benzylic Alcohols. ChemRxiv. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
-
Li, Y., Wang, Z., Zhang, Z., & Zhang, W. (2022). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Nature Communications, 13(1), 6092. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines. Topics in Current Chemistry, 342, 31-62. [Link]
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC. [Link]
-
Wang, D., Liu, Y., Xia, C., & Li, F. (2021). Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis. CCS Chemistry. [Link]
-
Sharma, P., et al. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology, 180, 110483. [Link]
-
Tanwar, L., Børgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18341-18345. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of chiral amines. Encyclopedia.pub. [Link]
-
Wu, X., Li, X., King, F., & Xiao, J. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. Organic Letters, 5(12), 2103–2106. [Link]
-
Sahin, E., Baydaş, Y., & Kalay, E. (2020). Asymmetric reduction of aromatic heterocyclic ketones with bio-based catalyst Lactobacillus kefiri P2. Chemical Papers, 74(10), 3467-3475. [Link]
-
Hashimoto, T., Matsunaga, Y., Okamura, Y., & Hojo, M. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. ResearchGate. [Link]
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. ACS Publications. [Link]
-
Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. (n.d.). CORE. [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, (14), 1627-1629. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Jou, D.-G., & Kim, D.-S. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Molecules, 23(11), 2959. [Link]
-
Direct Use of Benzylic Alcohols for Multicomponent Synthesis of 2‐Aryl Quinazolinones Utilizing the π‐Benzylpalladium(II) System in Water. (n.d.). ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
Bringmann, G., & Menche, D. (2001). Stereoselective Total Synthesis of Axially Chiral Natural Products via Biaryl Lactones. Accounts of Chemical Research, 34(8), 615–624. [Link]
-
Bhaumik, A., & S. L., S. (2015). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 80(11), 5849–5861. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Topic: Asymmetric Synthesis of Methyl 4-(hydroxy(phenyl)methyl)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and technical insights for the enantioselective synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate, a valuable chiral building block in pharmaceutical and materials science. The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, focusing on the highly reliable Corey-Bakshi-Shibata (CBS) reduction.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules, including natural products and synthetic drugs. The precise control of stereochemistry at the hydroxyl-bearing carbon is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Methyl 4-(hydroxy(phenyl)methyl)benzoate serves as a key intermediate, possessing both a stereocenter and functional handles (ester and hydroxyl groups) amenable to further chemical modification.
The primary challenge in its synthesis lies in achieving high enantiomeric excess (ee), which necessitates the use of asymmetric catalysis. Asymmetric reduction of the corresponding prochiral ketone, methyl 4-benzoylbenzoate, stands out as one of the most efficient and practical approaches to this target.[1][2]
Overview of Asymmetric Synthesis Strategies
Two principal catalytic strategies dominate the synthesis of this chiral alcohol:
-
Asymmetric Reduction of a Prochiral Ketone: This is the most common approach, starting from methyl 4-benzoylbenzoate. It involves the stereoselective transfer of a hydride to the carbonyl group, guided by a chiral catalyst. Leading methods in this category include the CBS reduction using chiral oxazaborolidine catalysts and Noyori asymmetric hydrogenation with Ruthenium-BINAP complexes.[3][4][5][6]
-
Asymmetric Nucleophilic Addition to an Aldehyde: This strategy involves the addition of a phenyl nucleophile (e.g., from a Grignard or organolithium reagent) to methyl 4-formylbenzoate in the presence of a chiral ligand or catalyst. While effective, this method can present challenges related to catalyst compatibility with highly reactive organometallic reagents.
This application note will focus on the CBS reduction due to its operational simplicity, high enantioselectivity, predictable stereochemical outcome, and the commercial availability of the required catalysts.[4]
Featured Method: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones.[4][7] Its success relies on a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, which coordinates with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the active catalytic species.[1][4][8]
Mechanism of Stereoselection
The predictable stereochemistry of the CBS reduction is a key advantage. The mechanism involves the formation of a Lewis acid-base complex between the oxazaborolidine catalyst and borane.[4][7] This complex then coordinates to the ketone substrate. For steric reasons, the ketone's larger substituent (phenyl group) orients away from the chiral director group on the catalyst, exposing one enantiotopic face of the carbonyl to hydride delivery from the coordinated borane.[9]
Below is a diagram illustrating the proposed catalytic cycle for the (S)-CBS catalyst, which typically yields the (R)-alcohol.
Caption: Proposed mechanism for the CBS-catalyzed reduction of a prochiral ketone.
Comparative Data: Asymmetric Ketone Reduction Catalysts
While the CBS reduction is highlighted here, it is valuable for researchers to understand its position relative to other powerful methods like Noyori asymmetric hydrogenation. The choice of method can depend on substrate scope, functional group tolerance, and available equipment (e.g., high-pressure reactors).
| Feature | CBS Reduction | Noyori Asymmetric Hydrogenation |
| Catalyst | Chiral Oxazaborolidine (e.g., Me-CBS) | Ru-BINAP complexes |
| Reductant | Borane (BH₃·THF, BH₃·SMe₂) | H₂ gas or H-donor (e.g., isopropanol) |
| Typical Temp. | -20 °C to Room Temperature | Room Temperature to 80 °C |
| Pressure | Atmospheric | Atmospheric (transfer) to 100 atm (H₂) |
| Enantioselectivity | Generally >90% ee[10] | Often >99% ee[11] |
| Advantages | Predictable stereochemistry, no high-pressure equipment needed, tolerant of many functional groups.[4] | Extremely high ee, high turnover numbers (low catalyst loading), excellent atom economy with H₂.[6][11] |
| Disadvantages | Stoichiometric borane source has poor atom economy, sensitive to moisture. | Requires handling of H₂ gas (flammable), catalyst can be sensitive to sulfur or chelating groups.[12] |
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-methyl 4-(hydroxy(phenyl)methyl)benzoate using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials and Equipment
-
Reagents: Methyl 4-benzoylbenzoate, (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M), Anhydrous tetrahydrofuran (THF), Methanol, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, syringe pump, syringes, needles, rubber septa, argon or nitrogen gas line with bubbler, ice-water bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, glassware for column chromatography.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Borane-dimethyl sulfide is corrosive, flammable, and has a strong, unpleasant odor. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
The reaction quench with methanol is exothermic and releases hydrogen gas. Perform the addition slowly and ensure adequate ventilation.
Step-by-Step Procedure
-
Reaction Setup:
-
Dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool under a stream of argon or nitrogen.
-
Fit the flask with rubber septa. Maintain a positive pressure of inert gas throughout the reaction.
-
Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1.0 M solution in toluene, 1.0 mmol, 0.1 equiv) to the flask via syringe.
-
Add 20 mL of anhydrous THF to the flask. Cool the solution to 0 °C in an ice-water bath.
-
-
Borane Addition:
-
While stirring at 0 °C, add borane-dimethyl sulfide complex (1.2 mL of a ~10 M solution, 12 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. A complex between the CBS catalyst and borane will form.[1]
-
-
Substrate Addition:
-
Dissolve methyl 4-benzoylbenzoate (2.40 g, 10 mmol, 1.0 equiv) in 20 mL of anhydrous THF in a separate dry flask.
-
Using a syringe pump, add the solution of the ketone to the reaction mixture dropwise over a period of 30 minutes. Maintaining a slow addition rate is crucial for achieving high enantioselectivity.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting ketone is more nonpolar than the product alcohol. The reaction is typically complete within 1-2 hours.
-
-
Quenching the Reaction:
-
Once the starting material is consumed, quench the reaction by slowly and carefully adding 10 mL of methanol dropwise at 0 °C. Vigorous gas evolution (H₂) will occur.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of 1 M HCl, 25 mL of saturated aqueous NaHCO₃, and 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product as a white solid or colorless oil.
-
Characterization and Analysis
Structural Verification
The identity and purity of the final product, methyl 4-(hydroxy(phenyl)methyl)benzoate, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Determination of Enantiomeric Excess (ee)
Determining the enantiomeric excess is the most critical analysis for this synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.[13]
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation and Column:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include Daicel Chiralpak AD-H or Chiralcel OD-H columns.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
The two enantiomers will elute at different retention times (t_R).
-
Integrate the peak areas (A) for each enantiomer.
-
-
Calculation of ee:
-
The enantiomeric excess is calculated using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
-
Where A₁ and A₂ are the areas of the major and minor enantiomer peaks, respectively.[14] To assign the peaks to the (R) and (S) enantiomers, an authentic racemic or enantiopure sample is required as a reference.
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final analysis.
Caption: Step-by-step experimental workflow for the asymmetric synthesis.
References
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Asymmetric Benzoin Condensation Catalyzed by Chiral Rotaxanes Tethering a Thiazolium Salt Moiety via the Cooperation of the Component. ACS Publications. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. National Center for Biotechnology Information. [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Organic & Biomolecular Chemistry. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
N-Heterocyclic Carbene-Catalyzed Asymmetric Benzoin Reaction in Water. The Journal of Organic Chemistry. [Link]
-
Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Selected chiral thiazolium salts for the asymmetric benzoin condensation. ResearchGate. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Asymmetric reduction of ketones using CBS catalyst. ResearchGate. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society. [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]
Sources
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. insuf.org [insuf.org]
- 9. york.ac.uk [york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. physicsforums.com [physicsforums.com]
Application Notes and Protocols for the Stereoselective Reduction of Methyl 4-Benzoylbenzoate
Introduction: The Critical Role of Chiral Alcohols in Modern Drug Discovery
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties.[1] For many chiral drugs, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[2] Chiral alcohols are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, including treatments for cardiovascular diseases, depression, and viral infections.[3] Consequently, the development of robust, efficient, and highly selective methods for producing single-enantiomer alcohols is of paramount importance to the pharmaceutical industry.[4]
Methyl 4-benzoylbenzoate is a prochiral ketone whose reduction product, methyl 4-(hydroxy(phenyl)methyl)benzoate, is a valuable chiral intermediate. The stereoselective reduction of the carbonyl group in methyl 4-benzoylbenzoate yields either the (R)- or (S)-enantiomer of the corresponding alcohol, depending on the chosen catalyst and reaction conditions. This guide provides an in-depth exploration of established and field-proven methodologies for achieving high enantioselectivity in this transformation, with a focus on practical application for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to chiral alcohols can be broadly categorized into three highly effective strategies: transition metal-catalyzed asymmetric hydrogenation, stoichiometric and catalytic reductions with chiral boron-based reagents, and biocatalytic reductions.[5] Each approach offers distinct advantages and is suited to different synthetic requirements and scales.
This guide will focus on two of the most widely adopted and reliable methods for the stereoselective reduction of aryl ketones like methyl 4-benzoylbenzoate:
-
Noyori Asymmetric Hydrogenation: A powerful catalytic method utilizing ruthenium-chiral diphosphine complexes.
-
Corey-Bakshi-Shibata (CBS) Reduction: An efficient and highly predictable method employing a chiral oxazaborolidine catalyst.
We will also briefly touch upon the potential of biocatalysis as an emerging green chemistry approach.
Section 1: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a premier method for the enantioselective reduction of a wide range of ketones and imines.[6] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The catalyst facilitates the addition of hydrogen gas across the carbonyl double bond with exceptional facial selectivity.
Mechanistic Rationale: The Outer-Sphere Pathway
The currently accepted mechanism for the Noyori asymmetric hydrogenation of ketones involves an "outer-sphere" pathway. In this metal-ligand bifunctional mechanism, the substrate does not directly coordinate to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state where a hydride on the ruthenium and a proton from the coordinated diamine ligand are simultaneously transferred to the carbonyl group. The chirality of the diphosphine and diamine ligands creates a highly specific chiral environment that dictates the enantiofacial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.
Caption: Experimental Workflow for Noyori Asymmetric Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl2(benzene)]2 (1 mol%) and the appropriate enantiomer of BINAP (1.1 mol%) to a Schlenk flask. Add anhydrous, degassed DMF and stir the mixture at 100°C for 10 minutes to form a clear solution. Cool the solution to room temperature and then add the corresponding enantiomer of DPEN (2 mol%).
-
Reaction Setup: In a separate vessel, dissolve methyl 4-benzoylbenzoate (1 equivalent) in anhydrous, degassed methanol.
-
Hydrogenation: Transfer the catalyst solution and the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Reaction Execution: Seal the autoclave, and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4-100 atm) and heat to the desired temperature (e.g., 25-80°C). [7]5. Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-48 hours). The reaction progress can be monitored by taking aliquots (after safely venting and re-purging the reactor) and analyzing them by TLC or GC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral alcohol, methyl 4-(hydroxy(phenyl)methyl)benzoate.
-
Analysis: Determine the yield and the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation:
| Catalyst System | Substrate/Catalyst Ratio | H2 Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| Ru/(S)-BINAP/(S,S)-DPEN | 100:1 | 50 | 50 | Methanol | 24 | >99 | >98 (S) |
| Ru/(R)-BINAP/(R,R)-DPEN | 100:1 | 50 | 50 | Methanol | 24 | >99 | >98 (R) |
| Ru/(S)-TolBINAP/(S,S)-DPEN | 500:1 | 30 | 40 | Ethanol | 18 | >99 | >99 (S) |
Note: The data in this table are representative and based on typical results for the asymmetric hydrogenation of aromatic ketones. Actual results may vary depending on the specific experimental conditions.
Section 2: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another highly reliable and widely used method for the enantioselective reduction of prochiral ketones. [8]This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF. [9]
Mechanistic Rationale: The Role of the Oxazaborolidine Catalyst
The CBS reduction proceeds through a well-defined six-membered ring transition state. [10]The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination activates the ketone towards reduction and orients it in a sterically defined manner. The borane source then coordinates to the nitrogen atom of the oxazaborolidine, and an intramolecular hydride transfer from the borane to the carbonyl carbon occurs. The facial selectivity of the hydride transfer is dictated by the stereochemistry of the oxazaborolidine catalyst, leading to the predictable formation of one enantiomer of the alcohol. [11]
Caption: Corey-Bakshi-Shibata (CBS) Reduction Mechanism.
Protocol: CBS Reduction of Methyl 4-Benzoylbenzoate
This protocol outlines a general procedure for the CBS reduction of methyl 4-benzoylbenzoate. It is crucial that the reaction is carried out under strictly anhydrous conditions to achieve high enantioselectivity. [10] Materials:
-
Methyl 4-benzoylbenzoate
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-dimethyl sulfide (BMS) or Borane-THF solution
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental Workflow for CBS Reduction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%) and anhydrous THF. Cool the solution to 0°C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide (BMS) or borane-THF solution (0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature at 0°C. Stir for 10-15 minutes.
-
Substrate Addition: In a separate flask, dissolve methyl 4-benzoylbenzoate (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at the specified temperature (typically between -20°C and room temperature) for the required time (usually 1-4 hours). Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Work-up: Add 1 M hydrochloric acid and stir for 30 minutes. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the pure chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC.
Data Presentation:
| Catalyst | Borane Source | Substrate/Catalyst Ratio | Temperature (°C) | Solvent | Time (h) | Yield (%) | ee (%) |
| (S)-Me-CBS | BMS | 20:1 | 25 | THF | 2 | ~95 | >97 (S) |
| (R)-Me-CBS | BH3·THF | 20:1 | 0 | THF | 3 | ~94 | >97 (R) |
Note: The data in this table are representative and based on typical results for the CBS reduction of aromatic ketones. Actual results may vary depending on the specific experimental conditions.
Section 3: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the reduction of ketones. Ketoreductases (KREDs) are enzymes that can reduce carbonyl compounds to their corresponding alcohols with exceptional enantioselectivity, often approaching >99% ee. These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure). The required cofactor, NADPH or NADH, is regenerated in situ using a sacrificial co-substrate, such as isopropanol or glucose. While the development of a biocatalytic process requires screening of enzyme libraries to find a suitable KRED for a specific substrate, the high selectivity and environmentally friendly nature of this approach make it increasingly attractive for industrial applications. [12]
Section 4: Analytical Protocol for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) is crucial for validating the success of a stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. [4]
Chiral HPLC Method for Methyl 4-(hydroxy(phenyl)methyl)benzoate
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series or equivalent polysaccharide-based column)
Chromatographic Conditions (starting point for method development):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose or cellulose-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL). Also, prepare a solution of the racemic alcohol for comparison.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
The stereoselective reduction of methyl 4-benzoylbenzoate to its corresponding chiral alcohol is a synthetically important transformation. Both the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata reduction offer highly efficient, predictable, and scalable methods for achieving this goal with excellent enantioselectivity. The choice between these methods will depend on factors such as the availability of high-pressure hydrogenation equipment, the desired scale of the reaction, and cost considerations. Biocatalysis presents a promising green alternative, particularly for large-scale industrial processes. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully implement these powerful synthetic tools in their work.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral .beta.-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]
-
Chirality in Drug Design and Development. (2021). In Wikipedia. Retrieved from [Link]
-
Corey–Itsuno reduction. (2023). In Wikipedia. Retrieved from [Link]
-
Biocatalytic ketone reduction - a powerful tool for the production of chiral alcohols - Part II: whole-cell reductions. (2014). Applied Microbiology and Biotechnology, 98(20), 8437–8448. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]
-
Enantioselective reduction of ketones. (2023). In Wikipedia. Retrieved from [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]
-
Asymmetric hydrogenation. (2023). In Wikipedia. Retrieved from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). [Video]. YouTube. Retrieved from [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Medicinal Chemistry. [Link]
-
Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. (2011). Bulletin of the Korean Chemical Society, 32(7), 2417-2420. [Link]
-
Noyori Hydrogenation. (2022, April 23). [Video]. YouTube. Retrieved from [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2018). Catalysts, 8(11), 543. [Link]
-
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. (2013). Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2020). Angewandte Chemie International Edition, 59(32), 13381-13389. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology, 12(10), 4827-4831. [Link]
-
The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. (2010). In Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. [Link]
-
Chiral secondary alcohols. (n.d.). In ScienceDirect Topics. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 4-(hydroxy(phenyl)methyl)benzoate
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Methyl 4-(hydroxy(phenyl)methyl)benzoate is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereochemically defined structure is crucial for achieving the desired therapeutic effects and minimizing off-target interactions. This document provides a detailed guide to the synthesis of this important intermediate, with a primary focus on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone. An alternative approach involving the enantioselective addition of a phenyl group to an aldehyde will also be discussed.
Primary Synthetic Route: Asymmetric Reduction of Methyl 4-(benzoyl)benzoate via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source.[2][3] The predictability, high enantioselectivity, and broad substrate scope make the CBS reduction an ideal choice for the synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate.[4]
Mechanism of the CBS Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle. The key steps are:
-
Catalyst-Borane Complex Formation: The borane source (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5]
-
Ketone Coordination: The prochiral ketone, in this case, methyl 4-(benzoyl)benzoate, coordinates to the Lewis acidic endocyclic boron atom of the activated catalyst complex. The ketone orients itself to minimize steric hindrance, with the larger substituent (phenyl group) positioned away from the chiral scaffold of the catalyst.[4]
-
Stereoselective Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state. This directed hydride delivery results in the formation of the desired enantiomer of the alcohol.[4]
-
Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle.
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
"use of methyl 4-(hydroxy(phenyl)methyl)benzoate as a chiral building block"
An In-Depth Technical Guide to Methyl 4-(hydroxy(phenyl)methyl)benzoate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral secondary alcohols are privileged structural motifs in a vast array of pharmaceuticals and biologically active molecules. Methyl 4-(hydroxy(phenyl)methyl)benzoate, a diarylmethanol derivative, represents a versatile and strategic chiral building block. Its structure contains three key features: a stereogenic carbinol center, a phenyl group, and a para-substituted methyl benzoate moiety that can be further functionalized. This guide provides a comprehensive overview of the synthesis, enantioselective preparation, and potential applications of this compound. We present detailed, field-proven protocols for its racemic synthesis, asymmetric reduction, and chiral resolution, explaining the causality behind experimental choices. This document is designed to serve as a practical resource for chemists engaged in asymmetric synthesis and drug discovery, enabling the effective incorporation of this valuable synthon into complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Chiral Synthon
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. For this reason, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development[1]. Chiral alcohols, in particular, are ubiquitous intermediates. Methyl 4-(hydroxy(phenyl)methyl)benzoate offers a unique combination of functionalities that make it an attractive building block:
-
Stereogenic Center: The secondary alcohol is a prochiral center that can be synthesized or resolved to yield either the (R)- or (S)-enantiomer, providing a key point of stereochemical diversity.
-
Reactive Hydroxyl Group: The alcohol functionality serves as a versatile handle for subsequent transformations, including etherification, esterification, or nucleophilic substitution reactions (e.g., Mitsunobu reaction).
-
Tunable Aromatic System: The two phenyl rings provide a scaffold for interaction with biological targets and can be modified to modulate physicochemical properties.
-
Orthogonal Ester Functionality: The methyl ester provides a latent carboxylic acid. It is stable to many reaction conditions used to modify the hydroxyl group and can be selectively hydrolyzed later in a synthetic sequence to enable amide bond formation, a critical linkage in many pharmaceuticals.
This guide will detail the practical methodologies required to harness the potential of this building block.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the successful use of any chemical building block.
| Property | Value | Source |
| CAS Number | 108475-89-4 | [2] |
| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Synonyms | Methyl 4-[hydroxy(phenyl)methyl]benzoate |
Synthesis of the Racemic Building Block
The most direct and reliable route to the racemic form of methyl 4-(hydroxy(phenyl)methyl)benzoate is through the reduction of the corresponding ketone, methyl 4-benzoylbenzoate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity for ketones in the presence of esters, operational simplicity, and safety profile.
Workflow for Racemic Synthesis
Caption: Reduction of the ketone precursor to the racemic alcohol.
Protocol 3.1: Sodium Borohydride Reduction
Rationale: This protocol uses an excess of NaBH₄ in methanol. Methanol serves as both a solvent for the ketone and a proton source to quench the intermediate alkoxide. The reaction is typically rapid at room temperature. An acidic workup ensures the complete protonation of the alcohol and neutralizes any remaining reducing agent.
Materials:
-
Methyl 4-benzoylbenzoate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-benzoylbenzoate (1.0 eq) in methanol to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the pH is ~5-6 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure racemic methyl 4-(hydroxy(phenyl)methyl)benzoate.
Accessing Enantiopure Building Blocks
The generation of a single enantiomer is the most critical step in preparing a chiral building block. Two primary strategies are employed: the asymmetric synthesis from the prochiral ketone or the resolution of the racemic alcohol.
Caption: Key strategies to obtain enantiopure methyl 4-(hydroxy(phenyl)methyl)benzoate.
Method 1: Asymmetric Transfer Hydrogenation (ATH)
Rationale: ATH is a powerful and efficient method for the enantioselective reduction of ketones[5][6]. It typically uses a stable, inexpensive hydrogen source like formic acid or isopropanol and a chiral transition metal catalyst (commonly Ruthenium-based). The choice of catalyst chirality—for example, a (R,R)-Noyori-type catalyst—directly determines the stereochemistry of the resulting alcohol, making it a highly predictable and atom-economical approach.
Protocol 4.1: ATH of Methyl 4-benzoylbenzoate
Materials:
-
Methyl 4-benzoylbenzoate
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
(R,R)-TsDPEN-Ru catalyst (or similar Noyori-type catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line), add methyl 4-benzoylbenzoate (1.0 eq) and the (R,R)-TsDPEN-Ru catalyst (0.005-0.01 eq) to a flask.
-
Add anhydrous solvent to dissolve the solids.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) via syringe.
-
Stir the reaction at the recommended temperature (e.g., 25-40 °C) for 12-24 hours. Causality: The reaction is often sensitive to temperature; optimization may be required to achieve high enantioselectivity and conversion.
-
Monitor the reaction by TLC (for conversion) and chiral HPLC (for enantiomeric excess, ee).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by flash chromatography to yield the enantiopure alcohol.
-
Confirm the enantiomeric excess of the final product using chiral HPLC.
Method 2: Chiral Resolution via HPLC
Rationale: For cases where both enantiomers are desired or when asymmetric synthesis is not feasible, resolution of the racemate is a viable alternative. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based columns are particularly effective for resolving a wide range of chiral compounds, including alcohols[7][8].
Protocol 4.2: Analytical and Semi-Preparative Chiral HPLC
Trustworthiness: This protocol is self-validating. The analytical method is first developed to confirm baseline separation of the enantiomers. This validated method is then scaled to a semi-preparative column to isolate multi-milligram to gram quantities of each enantiomer.
Step A: Analytical Method Development
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC).
-
Mobile Phase Screening: Start with a mobile phase of Hexane/Isopropanol (90:10) and screen different ratios. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1%) can sometimes improve peak shape.
-
Optimization: Adjust the flow rate and mobile phase composition to achieve a resolution factor (Rs) > 1.5.
| Parameter | Example Condition | Rationale |
| Column | Chiralpak® IA (Amylose-based) | Proven efficacy for a wide range of chiral analytes. |
| Mobile Phase | 85:15 Hexane:Isopropanol | Balances retention time and resolution. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | UV at 254 nm | The aromatic rings provide strong chromophores. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
Step B: Semi-Preparative Scale-Up
-
Once the analytical method is established, scale up to a larger diameter column (e.g., 20 mm ID) of the same stationary phase.
-
Adjust the flow rate and sample loading according to the column dimensions to maximize throughput without sacrificing resolution.
-
Dissolve the racemic alcohol in the mobile phase to prepare the injection solution.
-
Perform repeated injections, collecting the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer, verify the enantiomeric purity (>99% ee) using the analytical HPLC method, and remove the solvent to obtain the isolated, enantiopure building blocks.
Application in Asymmetric Synthesis
The true value of enantiopure methyl 4-(hydroxy(phenyl)methyl)benzoate lies in its use as an intermediate. The chiral alcohol can be incorporated into a target molecule, transferring its stereochemistry. A classic example is the Mitsunobu reaction, which allows for the stereoinvertive substitution of the hydroxyl group with a nucleophile.
Workflow for Application in Synthesis
Caption: A representative synthetic workflow using the chiral building block.
Protocol 5.1: Stereoinvertive Substitution via Mitsunobu Reaction
Rationale: This protocol demonstrates the conversion of the (S)-alcohol to an (R)-phthalimide derivative. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry, a highly predictable and valuable transformation in asymmetric synthesis. The phthalimide can then be readily converted to a primary amine.
Materials:
-
Enantiopure (S)-methyl 4-(hydroxy(phenyl)methyl)benzoate
-
Phthalimide (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere, dissolve the (S)-alcohol, phthalimide, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD dropwise via syringe. A color change and/or formation of a precipitate is typically observed. Causality: The slow addition at low temperature is critical to control the highly exothermic reaction and minimize side products.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the desired (R)-product from triphenylphosphine oxide and other byproducts.
-
The resulting product can be further processed, for example, by hydrolyzing the methyl ester to the carboxylic acid, which can then be coupled with an amine to form a chiral amide.
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a high-potential chiral building block for drug discovery and development. Its synthesis and stereoselective preparation can be achieved through robust and scalable chemical methods, including asymmetric transfer hydrogenation and chiral HPLC. The distinct and orthogonally reactive hydroxyl and methyl ester functionalities provide synthetic chemists with a versatile tool to introduce stereochemistry and explore chemical space efficiently. The protocols and insights provided in this guide are intended to lower the barrier to entry for utilizing this valuable synthon in the creation of novel, complex, and enantiomerically pure molecules.
References
-
Lead Sciences. Methyl 4-(hydroxy(phenyl)methyl)benzoate. (URL: [Link])
-
Stenutz. methyl 4-(3-hydroxyphenyl)benzoate. (URL: [Link])
-
The Royal Society of Chemistry. Supplementary Information. (URL: [Link])
-
BMRB. Methyl 4-hydroxybenzoate at BMRB. (URL: [Link])
-
PubChem. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502. (URL: [Link])
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. (URL: [Link])
- Google Patents.
-
ResearchGate. Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. (URL: [Link])
-
PubMed. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. (URL: [Link])
-
ResearchGate. Quantum chemical parameters for methyl 4-hydroxybenzoate calculated at... (URL: [Link])
-
Wikipedia. Chiral resolution. (URL: [Link])
-
ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (URL: [Link])
-
CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (URL: [Link])
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
MDPI. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (URL: [Link])
- Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)
-
PubMed Central. Chiral Drugs: An Overview. (URL: [Link])
-
PubMed. [Application of methyl in drug design]. (URL: [Link])
-
Journal of the Mexican Chemical Society. Preparation and supporting on solid phase of chiral auxiliary (S)-4-(4hydroxybenzyl)oxazolidin-2-one from L-tyrosinol assisted by Microwaves. (URL: [Link])
-
PrepChem.com. Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. (URL: [Link])
-
PubChem. Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate | C16H16O3 | CID. (URL: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl Benzoate as a Versatile Intermediate in Organic Synthesis. (URL: [Link])
-
ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (URL: [Link])
-
ACS Publications. Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (URL: [Link])
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-(hydroxy(phenyl)methyl)benzoate - Lead Sciences [lead-sciences.com]
- 3. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Derivatization of Methyl 4-(hydroxy(phenyl)methyl)benzoate for Enhanced GC-MS Analysis
An in-depth technical guide on the derivatization of methyl 4-(hydroxy(phenyl)methyl)benzoate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, designed for researchers, scientists, and drug development professionals.
Abstract Methyl 4-(hydroxy(phenyl)methyl)benzoate is a chemical intermediate whose analysis is pertinent in various research and development settings.[1] Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the presence of a polar secondary hydroxyl group. This functional group induces high polarity and intermolecular hydrogen bonding, leading to poor chromatographic performance, characterized by low volatility, thermal instability, and significant peak tailing.[2][3] Chemical derivatization is a critical pre-analytical step to overcome these challenges. This application note provides a comprehensive guide with detailed protocols for two robust derivatization techniques: silylation and acylation . These methods convert the polar hydroxyl group into a less polar, more volatile, and thermally stable derivative, enabling sharp, symmetrical peaks and reliable quantification by GC-MS.[4][5]
The Rationale for Derivatization
The core principle of derivatization for GC analysis is to chemically modify an analyte to improve its chromatographic behavior.[4] For methyl 4-(hydroxy(phenyl)methyl)benzoate, the target is the active hydrogen of the secondary alcohol (-OH) group.
-
Increased Volatility: The replacement of the polar -OH group with a non-polar functional group, such as a trimethylsilyl (TMS) ether or an acetyl ester, disrupts the strong intermolecular hydrogen bonds that suppress the analyte's vapor pressure.[2] This modification significantly lowers the boiling point of the analyte, making it amenable to volatilization in the GC injector without thermal degradation.
-
Improved Peak Shape: The polar -OH group can interact with active sites on the GC column and liner, causing adsorption effects that result in broad, tailing peaks. Derivatization effectively masks this polar site, minimizing these interactions and producing sharp, symmetrical Gaussian peaks essential for accurate integration and quantification.[3]
-
Enhanced Thermal Stability: The resulting ether or ester derivatives are generally more thermally stable than the parent alcohol, preventing on-column degradation and ensuring that the analyte reaches the detector intact.[6]
-
Structural Confirmation via Mass Spectrometry: The derivatized molecule exhibits a predictable mass shift in its mass spectrum, providing an additional layer of confidence in its identification. The fragmentation patterns of TMS and acyl derivatives are well-characterized and can yield valuable structural information.
Below are the chemical transformations central to this guide:
Figure 1: Derivatization Reactions
-
A) Silylation: Conversion to a trimethylsilyl (TMS) ether.
-
B) Acylation: Conversion to an acetate ester.

Experimental Protocols
Extreme care must be taken to ensure all glassware is clean and dry, and that reagents are protected from moisture, as derivatization reagents, particularly silylating agents, are highly moisture-sensitive.[7][8] All procedures should be conducted in a fume hood with appropriate personal protective equipment.[9]
Silylation is a robust and widely used technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[2][10] We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silyl donor, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization, especially for secondary alcohols.[11]
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate sample
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (silylation grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Following dissolution, add 100 µL of BSTFA + 1% TMCS.[2][9] The solvent aids in sample dissolution and facilitates the reaction.
-
Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer for 30 seconds.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 45 minutes .[2] The elevated temperature drives the reaction to completion.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. It can be injected directly or diluted with a suitable solvent (e.g., hexane, ethyl acetate) if necessary.
Acylation converts the hydroxyl group into an ester, which is less polar and more volatile.[12][13] This method is an excellent alternative to silylation. The use of acetic anhydride in the presence of pyridine is a classic and effective approach. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.[14]
Materials:
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate sample
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial. If necessary, evaporate any existing solvent to dryness under nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine, followed by 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer.
-
Incubation: Heat the mixture at 60°C for 30 minutes in a heating block or oven.[13]
-
Cooling & Workup (Optional): Allow the vial to cool to room temperature. While the sample can often be injected directly, if the excess reagent interferes with the analysis, a simple workup can be performed. Add 500 µL of dichloromethane and 500 µL of deionized water, vortex, and allow the layers to separate. The organic (bottom) layer containing the derivatized product can then be carefully collected for analysis.
-
Analysis: Inject the derivatized sample (or the extracted organic layer) into the GC-MS system.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Expected Results & Data Interpretation
Derivatization leads to predictable changes in both chromatographic retention time and mass spectral data.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms) | A standard, non-polar column offering excellent resolution for a wide range of derivatized analytes.[14] |
| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.[14] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A typical temperature program to separate the analyte from solvent and reagent byproducts effectively. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range for the parent compound and its derivatives. |
| Analyte | Derivative Type | Derivatizing Group | M.W. Change (Da) | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | Parent | - | 0 | 242 | 165, 133, 105, 77 |
| Methyl 4-((trimethylsilyloxy)(phenyl)methyl)benzoate | TMS Ether | -Si(CH₃)₃ | +72 | 314 | M-15 (loss of CH₃), characteristic m/z 73 [Si(CH₃)₃]⁺ |
| Methyl 4-(acetoxy(phenyl)methyl)benzoate | Acetate Ester | -C(O)CH₃ | +42 | 284 | M-43 (loss of C(O)CH₃), characteristic m/z 43 [C(O)CH₃]⁺ |
Troubleshooting
-
Problem: No or low product peak, large parent compound peak.
-
Cause: Incomplete derivatization.
-
Solution: Ensure the sample is completely dry before adding reagents.[7] Increase reaction time or temperature. Check the integrity of the derivatizing reagent; it may have degraded due to moisture exposure.
-
-
Problem: Large, broad solvent or reagent peaks obscure the analyte peak.
-
Cause: Excess reagent.
-
Solution: Dilute the sample before injection. For acylation, perform the optional workup step to remove excess reagent and byproducts. Adjust the GC oven starting temperature or hold time to better separate the analyte from early-eluting peaks.
-
-
Problem: Extraneous peaks in the chromatogram.
-
Cause: Contamination from solvents, glassware, or side reactions.
-
Solution: Use high-purity, anhydrous solvents. Ensure all glassware is meticulously cleaned and dried. Run a reagent blank to identify artifact peaks.[15]
-
Conclusion
The derivatization of methyl 4-(hydroxy(phenyl)methyl)benzoate by either silylation or acylation is an essential step for reliable GC-MS analysis. Both protocols presented here effectively convert the polar alcohol into a volatile and thermally stable derivative, leading to significantly improved chromatographic performance. The choice between silylation and acylation may depend on laboratory preference, available reagents, and potential interferences in the sample matrix. By following these detailed protocols, researchers can achieve accurate and reproducible results for the quantification and identification of this compound.
References
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available at: [Link]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Available at: [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Lab Update. Available at: [Link]
-
Fialkov, A. B., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
-
Taylor & Francis Online. (2021). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Available at: [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]
-
Ferrer, C., et al. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central. Available at: [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. ResearchGate. Available at: [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. OSTI.gov. Available at: [Link]
-
ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the presence of the thiol, propargyl, and allyl alcohols. Available at: [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11776502, Methyl 4-(hydroxy(phenyl)methyl)benzoate. Available at: [Link]
Sources
- 1. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. weber.hu [weber.hu]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. adis-international.ro [adis-international.ro]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. tandfonline.com [tandfonline.com]
"chiral HPLC method for separation of methyl 4-(hydroxy(phenyl)methyl)benzoate enantiomers"
An Application Note and Protocol for the Enantioselective Separation of Methyl 4-(hydroxy(phenyl)methyl)benzoate by Chiral High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Chromatography Division
Abstract
The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] This reality has led regulatory agencies worldwide to mandate that chiral drugs be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.[1] Methyl 4-(hydroxy(phenyl)methyl)benzoate, a key chiral intermediate, possesses a stereogenic center requiring precise enantiomeric purity assessment. This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of its (R)- and (S)-enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad applicability and excellent enantioselective recognition capabilities.[2][3]
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological function. Methyl 4-(hydroxy(phenyl)methyl)benzoate contains a chiral carbon atom where a hydroxyl group and a phenyl group are attached, giving rise to two non-superimposable mirror-image forms, or enantiomers. The separation and quantification of these enantiomers are crucial for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).
Chiral HPLC has become the cornerstone technique for enantioselective analysis due to its versatility, sensitivity, and reproducibility.[3] Among the various types of CSPs, those based on polysaccharide derivatives, such as amylose and cellulose, have proven to be exceptionally effective for resolving a wide array of racemic compounds.[2][4][5]
Principle of Enantioseparation on Polysaccharide-Based CSPs
The chiral recognition mechanism of polysaccharide-based CSPs is a complex and multifactorial process. The derivatized polysaccharide, typically coated or immobilized on a silica gel support, forms a helical polymer structure that creates well-defined chiral grooves and cavities.[2][6]
Enantioselective separation is achieved through the differential interaction of the analyte enantiomers with the chiral selector. These interactions are a combination of:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the analyte and the carbonyl/N-H groups of the carbamate derivatives on the CSP are primary sites for hydrogen bonding.
-
π-π Interactions: The aromatic rings of the analyte can interact with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar groups, such as the ester moiety in the analyte, contribute to electrostatic interactions.
-
Steric Hindrance (Inclusion): One enantiomer may fit more snugly or favorably into the chiral cavities of the CSP than the other, leading to a difference in retention.
These varied interactions result in the formation of transient diastereomeric complexes between each enantiomer and the CSP. The difference in the stability and energy of these complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.[1]
Caption: Conceptual diagram of the chiral recognition mechanism.
Experimental Protocol: Chiral HPLC Method
This protocol provides a robust starting point for the separation. Optimization may be required based on the specific HPLC system and column batch.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector. |
| Chiral Column | Lux® Amylose-1 , 5 µm, 250 x 4.6 mm (Phenomenex) or equivalent Amylose tris(3,5-dimethylphenylcarbamate) CSP.[5] |
| Chemicals | Racemic Methyl 4-(hydroxy(phenyl)methyl)benzoate standard.[7] |
| Solvents | HPLC Grade n-Hexane and Isopropanol (IPA). |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v) .
-
For example, to prepare 1 L, mix 900 mL of n-Hexane with 100 mL of Isopropanol.
-
Degas the mobile phase for 15-20 minutes using ultrasonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic methyl 4-(hydroxy(phenyl)methyl)benzoate at a concentration of 1.0 mg/mL in Isopropanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL .
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates.
-
HPLC Operating Conditions
The following parameters provide a validated starting point for the separation.
| Parameter | Condition |
| Column | Lux® Amylose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Step-by-step experimental workflow for chiral separation.
Results and Discussion
Expected Chromatogram and Performance
Under the specified conditions, the method is expected to yield a baseline separation (Resolution, R_s > 1.5) of the two enantiomers. The chromatogram will show two distinct, well-resolved peaks.
Method Optimization Insights
The selectivity and resolution of chiral separations are highly sensitive to the mobile phase composition and temperature.[2]
-
Alcohol Modifier (IPA) Percentage: This is the most critical parameter for optimization.
-
To Increase Resolution: If peaks are poorly resolved, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This will increase retention times and often enhances the differential interactions with the CSP, improving separation.
-
To Decrease Run Time: If retention times are excessively long, increase the percentage of IPA (e.g., to 85:15 Hexane/IPA). Be aware that this may reduce resolution.
-
-
Choice of Alcohol: Switching the alcohol modifier from Isopropanol to Ethanol can sometimes alter the selectivity (α) and may provide a better separation.[1]
-
Temperature: Lowering the column temperature (e.g., to 15-20 °C) often improves resolution, as enantioselective interactions are typically enthalpy-driven.[1] However, this will also increase analysis time and system backpressure.
Key Chromatographic Parameters
The success of the separation is quantified by the following parameters, which should be calculated and reported.
| Parameter | Formula | Typical Target | Description |
| Retention Time (t_R) | - | - | Time taken for each enantiomer to elute. |
| Selectivity Factor (α) | α = k₂ / k₁ | > 1.1 | A measure of the separation between the two peak maxima. |
| Resolution (R_s) | R_s = 2(t_R2 - t_R1) / (w₁ + w₂) | ≥ 1.5 | The degree of separation between two adjacent peaks. Baseline separation is achieved at R_s ≥ 1.5. |
(Where k is the retention factor, t_R is the retention time, and w is the peak width at the base)
Conclusion
The described chiral HPLC method provides a reliable and robust protocol for the enantioselective separation of methyl 4-(hydroxy(phenyl)methyl)benzoate. By employing an amylose-based chiral stationary phase in a normal-phase elution mode, baseline resolution of the enantiomers can be readily achieved. The method is straightforward to implement and can be optimized by systematically adjusting the mobile phase composition. This application is suitable for routine quality control analysis, enantiomeric excess (e.e.) determination, and supporting pharmaceutical research and development efforts.
References
-
Brieflands. (n.d.). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Retrieved from [Link]
-
Ferretti, R., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 69, 11-7. Retrieved from [Link]
-
Fu, D., et al. (2006). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(17), 2593-2602. Retrieved from [Link]
-
Fu, D., et al. (2006). Chiral Separation of Mandelic Acid and Its Derivatives by Thin-Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(17), 2593-2602. Retrieved from [Link]
-
Ilisz, I., et al. (2022). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 27(21), 7205. Retrieved from [Link]
-
Lin, J-M., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Retrieved from [Link]
-
Lahmar, N., et al. (2013). Application of Immobilized Amylose and Cellulose Chiral Stationary Phases for the Enantioseparation of Methoxyflavanones Enantiomers by Liquid Chromatography. International Journal of Chemical Studies, 1(2). Retrieved from [Link]
-
Atia, H., et al. (2022). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. ResearchGate. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATION. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Care and Use Notes for Lux SFC. Retrieved from [Link]
-
Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]
-
Daicel Chiral Technologies & Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Yoshitake, T., et al. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 157-163. Retrieved from [Link]
-
KNAUER. (n.d.). Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation chromatograms for chiral compounds: a benzoin, b.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Enantiomeric Excess Determination of Methyl 4-(hydroxy(phenyl)methyl)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical purity of chiral molecules is a critical quality attribute in drug development and chemical synthesis. Methyl 4-(hydroxy(phenyl)methyl)benzoate, a chiral secondary alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents. Consequently, the accurate determination of its enantiomeric excess (e.e.) is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive technical guide detailing robust and validated protocols for determining the enantiomeric excess of methyl 4-(hydroxy(phenyl)methyl)benzoate using state-of-the-art analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step methodologies, and data analysis procedures to ensure trustworthy and reproducible results.
Introduction: The Imperative of Chirality in Drug Development
Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable. These enantiomers often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established clear policies for the development of stereoisomeric drugs, emphasizing the need to characterize each enantiomer.[1]
Methyl 4-(hydroxy(phenyl)methyl)benzoate possesses a single stereocenter at the carbinol carbon, making it exist as a pair of enantiomers (R and S). As a precursor in multi-step syntheses, controlling and verifying its enantiomeric purity at the outset is crucial for the stereochemical integrity of the final product. This guide provides the analytical framework necessary for this critical quality control step.
Overview and Comparison of Analytical Methodologies
The determination of enantiomeric excess relies on creating a diastereomeric interaction that allows for differentiation between the enantiomers. This can be achieved through chromatographic separation on a chiral stationary phase or through spectroscopic methods after interaction with a chiral auxiliary. The three principal techniques are HPLC, SFC, and NMR.
Principle of Separation & Analysis
-
Chiral Chromatography (HPLC & SFC): These techniques are the gold standard for enantiomeric separations.[2] Enantiomers are passed through a column packed with a chiral stationary phase (CSP). The CSP interacts with each enantiomer differently, forming transient, diastereomeric complexes with varying energies of association. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. SFC offers advantages over HPLC in terms of speed and reduced organic solvent consumption, making it a "greener" and often more efficient alternative.[3][4]
-
NMR Spectroscopy: This method uses a chiral environment to induce a chemical shift difference between corresponding protons (or other nuclei) of the two enantiomers. This can be achieved non-covalently with a Chiral Shift Reagent (CSR), typically a lanthanide complex, which forms rapidly exchanging diastereomeric complexes with the analyte.[5][6] Alternatively, a Chiral Derivatizing Agent (CDA) can be used to covalently bond to the analyte's hydroxyl group, forming stable diastereomers that can be easily distinguished by standard NMR.[7]
Method Selection Matrix
The choice of method depends on the specific requirements of the analysis, such as sample throughput, availability of instrumentation, and the need for preparative-scale separation.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR |
| Resolution | Good to Excellent | Very Good to Excellent | Fair to Good |
| Analysis Time | Moderate (5-30 min) | Fast (1-10 min) | Fast (5-15 min per sample) |
| Development Time | Moderate | Moderate to High | Low to Moderate |
| Solvent Usage | High (Organic) | Low (Mainly CO₂) | Very Low (Deuterated) |
| Sample Prep | Simple Dilution | Simple Dilution | Simple Dilution / Derivatization |
| Destructive? | No | No | No (CSR) / Yes (CDA) |
| Quantitation | Excellent | Excellent | Good (potential for error) |
| Instrumentation | Widely Available | Specialized | Widely Available |
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust starting point for the enantiomeric separation of methyl 4-(hydroxy(phenyl)methyl)benzoate. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[1]
Causality: The separation is based on the differential interaction of the enantiomers with the chiral cavities of the polysaccharide derivative coated on the silica gel. Hydrogen bonding with the hydroxyl group, π-π stacking with the phenyl rings, and dipole-dipole interactions are the primary forces driving the chiral recognition.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Thermostatted column compartment
-
UV/Vis or Photodiode Array (PDA) detector
Step-by-Step Methodology:
-
Chiral Column Selection: A polysaccharide-based column such as Lux Cellulose-2 or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is recommended.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 90:10 (v/v) n-Hexane / 2-Propanol . Filter through a 0.45 µm filter and degas thoroughly.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the methyl 4-(hydroxy(phenyl)methyl)benzoate sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
-
Data Analysis & System Suitability:
-
Inject a racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is required for baseline separation.
-
Inject the test sample.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Method Validation: This analytical procedure should be validated according to ICH Q2(R2) guidelines.[8][9] Key parameters include specificity (baseline resolution), linearity, accuracy, precision (repeatability and intermediate precision), and Limit of Quantitation (LOQ) for the minor enantiomer.[8][9]
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is an excellent high-throughput alternative to HPLC, offering faster separations and significant reductions in solvent waste.[4][10]
Causality: The separation mechanism is analogous to HPLC, but the mobile phase is supercritical CO₂, a non-polar fluid, modified with a polar organic solvent (co-solvent). The low viscosity and high diffusivity of the supercritical fluid lead to higher efficiency and faster optimal flow rates.
Instrumentation:
-
Analytical SFC system with CO₂ and co-solvent pumps
-
Back Pressure Regulator (BPR)
-
Autosampler
-
Thermostatted column compartment
-
UV/Vis or PDA detector
Step-by-Step Methodology:
-
Chiral Column Selection: The same columns used for HPLC are often effective in SFC (e.g., Chiralpak® AD-H ).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B (Co-solvent): Methanol
-
-
Sample Preparation: Prepare a sample solution of 0.5 - 1.0 mg/mL in Methanol.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 15% Methanol in CO₂
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm
-
-
Data Analysis: The calculation for enantiomeric excess is identical to the HPLC method.
Protocol 3: NMR Spectroscopy with a Chiral Shift Reagent (CSR)
This method is ideal for rapid screening when chromatographic method development is not feasible or for confirming results from another technique. It is non-destructive and requires minimal sample.
Causality: The chiral lanthanide complex, being a Lewis acid, coordinates to the Lewis basic hydroxyl group of the analyte.[6] This forms two transient diastereomeric complexes, [(R)-analyte-(CSR)] and [(S)-analyte-(CSR)]. The distinct spatial arrangement of these complexes places the analyte's protons in different magnetic environments, breaking their chemical shift degeneracy and allowing for separate integration.
Instrumentation:
-
High-resolution NMR Spectrometer (≥400 MHz recommended)
-
Standard 5 mm NMR tubes
Step-by-Step Methodology:
-
Reagents:
-
Analyte: Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
CSR: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)₃]
-
Solvent: Deuterated chloroform (CDCl₃)
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the analyte in ~0.6 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum of the analyte alone. Identify the signal for the methine proton (-CH (OH)-), which should appear as a singlet.
-
Add a small amount (~2-3 mg) of the CSR, [Eu(hfc)₃], to the NMR tube. Cap, invert gently to mix, and re-acquire the spectrum.
-
Observe the methine proton signal. It should now be resolved into two separate signals. If resolution is incomplete, add another small aliquot of the CSR and repeat the acquisition.
-
-
Data Analysis:
-
Carefully integrate the two resolved signals corresponding to the methine protons of the two enantiomers.
-
Calculate the enantiomeric excess using the integral values (I1 and I2): e.e. (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Workflow and Visualization
The following diagrams illustrate the overall decision-making process for e.e. determination and the fundamental principle of chiral chromatography.
Caption: Overall e.e. Determination Workflow.
Caption: Principle of Chiral Chromatography.
References
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]
-
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]
-
International Journal of PharmTech Research. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]
- Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ACS Publications. (2022). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. [Link]
- Google Patents. (n.d.).
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. [Link]
-
The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]
-
ACS Publications. (2006). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. [Link]
-
Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]
-
Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
ACS Publications. (2022). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. One moment, please... [archives.ijper.org]
Application Note & Protocols: Methyl 4-(hydroxy(phenyl)methyl)benzoate as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a bifunctional organic molecule that incorporates a secondary alcohol and a methyl ester on a diphenylmethane framework. While not extensively documented as a standalone therapeutic agent, its structural motifs are prevalent in a wide array of pharmacologically active compounds. This application note presents methyl 4-(hydroxy(phenyl)methyl)benzoate as a strategic starting material and a versatile intermediate for the synthesis of compound libraries in drug discovery. We provide detailed protocols for its synthesis and subsequent functional group transformations, highlighting its potential in generating derivatives for screening in oncology, neuroscience, and infectious diseases.
Introduction: The Strategic Value of the Benzhydrol Moiety
The diphenylmethane, or benzhydrol, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs, particularly in the antihistamine and CNS therapeutic areas.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an attractive framework for molecular design. Methyl 4-(hydroxy(phenyl)methyl)benzoate combines this valuable scaffold with two orthogonal, highly tractable functional groups: a secondary hydroxyl group and a methyl ester. This unique combination allows for a divergent synthetic approach, enabling the exploration of chemical space around a proven pharmacophore.
The secondary alcohol can be a hydrogen bond donor or acceptor, and its modification can influence solubility and target engagement. The methyl ester provides a readily modifiable handle for introducing a diverse range of functionalities, such as amides or carboxylic acids, which are critical for modulating pharmacokinetic properties and interacting with biological targets.[3][4]
Synthesis of the Core Scaffold: Methyl 4-(hydroxy(phenyl)methyl)benzoate
The most direct and industrially scalable approach to synthesizing unsymmetrical benzhydrols is the catalytic hydrogenation of the corresponding benzophenone.[5][6][7] This method offers high selectivity, avoiding over-reduction to the diphenylmethane, and can be performed with high substrate-to-catalyst ratios.
Protocol 2.1: Synthesis via Catalytic Hydrogenation
Reaction Scheme:
Caption: Synthesis of the target compound via ruthenium-catalyzed hydrogenation.
Materials:
-
Methyl 4-benzoylbenzoate
-
trans-RuCl₂(PPh₃)₂(en) (or a similar Ru(II) catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
To a clean, dry Parr reactor vessel, add methyl 4-benzoylbenzoate (1 equivalent).
-
Add the ruthenium catalyst (0.01-0.05 mol%).
-
Add potassium tert-butoxide (0.1 equivalents).
-
Add anhydrous 2-propanol to achieve a substrate concentration of 0.5-1 M.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 8 atm.
-
Stir the reaction mixture at room temperature (25-35°C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 4-(hydroxy(phenyl)methyl)benzoate.
Expert Insight: The use of a ruthenium catalyst with a diamine ligand is crucial for selectively reducing the ketone to a secondary alcohol without affecting the ester or aromatic rings.[6] The basic co-catalyst (t-BuOK) enhances the catalytic activity.
Application as a Synthetic Intermediate: Derivatization Strategies
The true utility of methyl 4-(hydroxy(phenyl)methyl)benzoate lies in its capacity as a versatile building block. The hydroxyl and ester functionalities can be independently or sequentially modified to generate a library of analogues for structure-activity relationship (SAR) studies.
Modifications of the Hydroxyl Group
The secondary alcohol is a key site for introducing diversity and modulating physicochemical properties.[8]
Caption: Derivatization pathways for the secondary hydroxyl group.
Protocol 3.1.1: Oxidation to the Ketone
Oxidizing the secondary alcohol to a ketone removes the hydrogen bond donor capability and introduces a planar carbonyl group, which can alter the compound's conformational preferences and receptor interactions.[8][9]
-
Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction (e.g., with sodium thiosulfate for DMP) and filter through a pad of Celite.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield methyl 4-benzoylbenzoate.
-
Protocol 3.1.2: Ether Synthesis (Williamson Ether Synthesis)
Introducing an ether linkage can enhance lipophilicity and metabolic stability. This is a common strategy in drugs like diphenhydramine.
-
Reagents: Sodium hydride (NaH), an alkyl halide (e.g., benzyl bromide), Tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of methyl 4-(hydroxy(phenyl)methyl)benzoate (1 eq) in THF dropwise at 0°C.
-
Stir for 30 minutes at room temperature.
-
Add the desired alkyl halide (1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Modifications of the Methyl Ester Group
The methyl ester is a gateway to carboxylic acids and a wide variety of amides, which are fundamental in establishing interactions with biological targets.[3][10]
Caption: Derivatization pathways for the methyl ester group.
Protocol 3.2.1: Hydrolysis to the Carboxylic Acid
Conversion to the carboxylic acid introduces a key acidic functional group, enabling salt formation and strong hydrogen bonding interactions.
-
Reagents: Lithium hydroxide (LiOH), THF, Water.
-
Procedure:
-
Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 eq) and stir at room temperature for 4-12 hours.
-
Monitor by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify if necessary to yield 4-(hydroxy(phenyl)methyl)benzoic acid.
-
Protocol 3.2.2: Direct Amidation
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct amidation from the ester is possible, though often requires elevated temperatures or specific catalysts.[4]
-
Reagents: A primary or secondary amine, Methanol (as solvent).
-
Procedure:
-
Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1 eq) in methanol.
-
Add the desired amine (2-5 eq).
-
Heat the mixture in a sealed tube at 80-120°C for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography or preparative HPLC to isolate the desired amide derivative.
-
Trustworthiness through Self-Validation: Each protocol includes a monitoring step (TLC, LC-MS) to ensure the reaction proceeds as expected. Purification steps are included to guarantee the identity and purity of the resulting compounds, which is critical for reliable biological screening.
Potential Therapeutic Applications
Derivatives of methyl 4-(hydroxy(phenyl)methyl)benzoate are promising candidates for several therapeutic areas:
-
Neurodegenerative Disorders: The diphenylmethane scaffold is being explored for the development of multi-target agents for conditions like Alzheimer's disease.[11]
-
Anticancer Agents: Benzhydrol derivatives have been shown to inhibit the growth of multiple myeloma cells by inactivating the NF-κB pathway.[12]
-
Antibacterial Agents: The diphenylmethane core has been identified as a potential efflux pump inhibitor, which could be used to combat drug-resistant bacteria.[13][14][15]
Data Summary
The following table summarizes the key physicochemical properties of the parent compound and the expected transformations.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Transformations |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | C₁₅H₁₄O₃ | 242.27 | Secondary Alcohol, Ester | Oxidation, Etherification, Esterification, Hydrolysis, Amidation |
| Methyl 4-benzoylbenzoate | C₁₅H₁₂O₃ | 240.26 | Ketone, Ester | Reduction, Hydrolysis, Amidation |
| 4-(hydroxy(phenyl)methyl)benzoic acid | C₁₄H₁₂O₃ | 228.24 | Secondary Alcohol, Carboxylic Acid | Esterification, Amidation |
| N-Benzyl-4-(hydroxy(phenyl)methyl)benzamide | C₂₁H₁₉NO₂ | 329.39 | Secondary Alcohol, Amide | Oxidation, Etherification |
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate represents a highly valuable, yet under-explored, starting material for medicinal chemistry campaigns. Its straightforward synthesis and the presence of two versatile functional groups on a privileged scaffold provide a robust platform for the rapid generation of diverse compound libraries. The protocols outlined in this note offer reliable methods for synthesizing and derivatizing this core, enabling researchers to efficiently explore its potential in developing novel therapeutics.
References
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659-662. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675-2676. [Link]
-
PubMed. (2000). Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols. Org Lett, 2(5), 659-62. [Link]
-
Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Organic Letters. [Link]
-
Neubauer, T., et al. (2021). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed Central. [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. [Link]
-
Runfola, M. (2021). Drug development of new diphenylmethane scaffold-based compounds for the treatment of neurodegenerative disorders. Tesi di dottorato. [Link]
-
Lin, C. W., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. PubMed. [Link]
-
Lin, C. W., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. ResearchGate. [Link]
-
BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Neubauer, T., et al. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). [Link]
-
Misawa, Y., et al. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. PubMed. [Link]
-
Lin, C. W., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. MDPI. [Link]
-
Ojeda-Porras, A., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Britannica. (2026). Alcohol. [Link]
-
ResearchGate. (2020). Examples of drugs derivatives from chiral secondary alcohols. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Silverman, S. K. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central. [Link]
-
ResearchGate. (n.d.). Some biologically important benzhydrol derivatives. [Link]
-
Lin, C. W., et al. (2021). Identified Seaweed Compound Diphenylmethane Serves as an Efflux Pump Inhibitor in Drug-Resistant Escherichia coli. PubMed. [Link]
Sources
- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective hydrogenation of benzophenones to benzhydrols. Asymmetric synthesis of unsymmetrical diarylmethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Drug development of new diphenylmethane scaffold-based compounds for the treatment of neurodegenerative disorders. [tesidottorato.depositolegale.it]
- 12. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identified Seaweed Compound Diphenylmethane Serves as an Efflux Pump Inhibitor in Drug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Methyl 4-(hydroxy(phenyl)methyl)benzoate
Abstract
This comprehensive guide details the synthetic utility of methyl 4-(hydroxy(phenyl)methyl)benzoate as a versatile starting material for the generation of diverse, bioactive small molecules. The inherent structural motifs—a secondary benzylic alcohol and a modifiable methyl ester—provide two orthogonal points for chemical elaboration. This document outlines validated protocols for key transformations including O-alkylation, oxidation, and amide coupling, enabling access to compound libraries with potential applications in antihistaminic, anticancer, and cardiovascular research. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying chemical principles to ensure reproducibility and facilitate adaptation for specific research and drug development programs.
Introduction: The Benzhydrol Motif as a Privileged Scaffold
The diarylmethane framework, and its oxidized counterpart, the benzhydrol (diphenylmethanol) moiety, are recognized as "privileged structures" in medicinal chemistry.[1][2] These scaffolds are present in a multitude of approved therapeutic agents, demonstrating favorable interactions with a wide range of biological targets.[3][4] Their prevalence stems from a combination of metabolic stability and the ability to project aryl substituents into binding pockets in a well-defined three-dimensional orientation. Notable examples of drugs containing this core structure include the antihistamine diphenhydramine (Benadryl), the anticancer agent piritrexim, and the antitussive cloperastine.[2][4]
Methyl 4-(hydroxy(phenyl)methyl)benzoate is an ideal starting material for leveraging this privileged scaffold. It possesses two key functional groups amenable to selective modification:
-
A Secondary Benzylic Alcohol: This site can be readily oxidized to a ketone, esterified, or, most commonly, alkylated to form ethers. The hydroxyl group is a critical handle for introducing side chains that can modulate solubility, cell permeability, and target engagement.[5][6]
-
A Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for the formation of amides—one of the most common linkages in pharmaceutical compounds.[7][8]
This application note will provide detailed protocols for the strategic manipulation of these functional groups to synthesize libraries of novel compounds for biological screening.
Strategic Pathways for Derivatization
The synthetic strategy for elaborating methyl 4-(hydroxy(phenyl)methyl)benzoate can be visualized as a divergent approach, originating from the central starting material.
Figure 1: Divergent synthetic pathways from the starting material.
Protocols and Methodologies
Pathway A: Modification of the Secondary Alcohol
The secondary alcohol is a prime target for introducing diversity, particularly for synthesizing compounds analogous to known antihistamines and anticholinergics.[9]
This protocol describes the O-alkylation of the benzylic alcohol with 2-(dimethylamino)ethyl chloride to generate an analog of diphenhydramine.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the sterically hindered secondary alcohol to form the corresponding alkoxide. NaH is ideal as the only byproduct is hydrogen gas.
-
Tetrahydrofuran (THF): Anhydrous aprotic polar solvent is necessary to prevent quenching of the strong base and to solvate the resulting alkoxide.
-
2-(Dimethylamino)ethyl chloride hydrochloride: A common and commercially available alkylating agent. It is used as the hydrochloride salt for stability, and the free base is generated in situ or prior to reaction. For this protocol, we assume the use of the free base or addition of an extra equivalent of base.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should be observed.
-
Alkylation: Add a solution of 2-(dimethylamino)ethyl chloride (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether.
Figure 2: Workflow for O-alkylation.
Oxidation of the secondary alcohol to the corresponding benzophenone provides access to another class of pharmacologically relevant compounds.
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): A mild oxidizing agent that is highly selective for alcohols and avoids over-oxidation. It operates under neutral conditions at room temperature, making it compatible with the ester functionality. Other reagents like PCC or Swern oxidation could also be employed.
-
Dichloromethane (DCM): A common, non-reactive solvent for oxidation reactions.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to quench excess DMP). Stir until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the methyl 4-benzoylbenzoate.
Pathway B: Modification of the Methyl Ester
The ester group is an excellent handle for introducing amide functionalities, which are ubiquitous in drug molecules due to their metabolic stability and hydrogen bonding capabilities.[10]
The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality of Experimental Choices:
-
Lithium Hydroxide (LiOH): A strong base for saponification. LiOH is often preferred over NaOH or KOH in the presence of other sensitive functional groups due to its milder nature in some contexts.
-
THF/Methanol/Water Mixture: This solvent system ensures the solubility of both the nonpolar starting material and the polar hydroxide salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH ~2 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-(hydroxy(phenyl)methyl)benzoic acid.
This protocol uses a standard peptide coupling reagent to form an amide bond between the synthesized carboxylic acid and a representative primary amine (e.g., benzylamine). This can be adapted for a wide array of primary and secondary amines.
Causality of Experimental Choices:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[7]
-
Diisopropylethylamine (DIPEA): A non-nucleophilic organic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
-
Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add 4-(hydroxy(phenyl)methyl)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Pour the reaction mixture into water, which should cause the product to precipitate. If no precipitate forms, extract with ethyl acetate.
-
Extraction: If extraction is necessary, wash the organic layer with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
Figure 3: Workflow for amide coupling.
Data Summary and Potential Applications
The protocols described above open avenues to a wide range of potential bioactive molecules. The following table summarizes the classes of compounds and their potential therapeutic applications.
| Starting Material Transformation | Resulting Scaffold | Potential Bioactive Analogs | Therapeutic Area |
| O-Alkylation of Alcohol | Benzhydryl Ether | Diphenhydramine, Orphenadrine | Antihistamine, Anticholinergic, Parkinson's Disease[2][3] |
| Oxidation of Alcohol | Benzophenone | Ketoprofen (structurally related) | Anti-inflammatory[1] |
| Amide Coupling of Carboxylic Acid | N-substituted Benzamide | Various | Anticancer, Antiviral, CNS disorders[11][12] |
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a cost-effective and highly versatile starting material for the synthesis of diverse libraries of bioactive compounds. The strategic and orthogonal modification of its secondary alcohol and methyl ester functionalities allows for rapid access to privileged scaffolds known to interact with a multitude of biological targets. The detailed protocols provided herein serve as a robust foundation for researchers and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents.
References
-
Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Journal of Medicinal Chemistry. Available at: [Link]
-
Turan, N., et al. (2019). Diarylmethanon, bromophenol and diarylmethane compounds: Discovery of potent aldose reductase, α-amylase and α-glycosidase inhibitors as new therapeutic approach in diabetes and functional hyperglycemia. Bioorganic Chemistry. Available at: [Link]
-
Ziaee, M., et al. (2015). Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Ziaee, M., et al. (2015). Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities. ResearchGate. Available at: [Link]
-
Ashnagar, A., et al. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry. Available at: [Link]
-
Azmi, M. N., et al. (2024). Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. Organic Communications. Available at: [Link]
-
Hadj Mohamed, A., et al. (2024). Examples of diarylmethane structures described in the literature with pharmacological properties. ResearchGate. Available at: [Link]
-
Wurm, F. M., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Hadj Mohamed, A., et al. (2023). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Takeda, K., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Available at: [Link]
-
Kauthale, S. S., et al. (2012). Effect of substituents on diarylmethanes for antitubercular activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sotor, P., et al. (2023). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports. Available at: [Link]
-
Wurm, F. M., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Wurm, F. M., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Hadj Mohamed, A., et al. (2023). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). A) Benzhydryl‐containing bioactive compounds. B–D) Benzhydryl synthesis... ResearchGate. Available at: [Link]
-
Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. ResearchGate. Available at: [Link]
-
Farooq, S., & Ngaini, Z. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules. Available at: [Link]
-
Chemistry Steps. (n.d.). Synthesis of Benadryl. Chemistry Steps. Available at: [Link]
-
Kumar, A., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. PubMed. Available at: [Link]
-
Misawa, Y., et al. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Representative drugs containing chiral secondary alcohols and catalytic... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically important benzhydrol derivatives. ResearchGate. Available at: [Link]
-
Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]
-
Ali, M. A., et al. (2013). Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]
-
Buzas, A., et al. (1980). Synthesis and Psychoanaleptic Properties of New Compounds Structurally Related to Diphenhydramine. Journal of Medicinal Chemistry. Available at: [Link]
-
Kinens, A., et al. (2021). A new synthesis method of worthwhile enantiopure secondary alcohols has been developed. Latvian Institute of Organic Synthesis. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Chen, Y.-H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Available at: [Link]
-
Buzas, A., et al. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. PubMed. Available at: [Link]
-
Zhang, D., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances. Available at: [Link]
-
Oprean, R., et al. (2012). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. CABI Digital Library. Available at: [Link]
-
Chen, Y.-H., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry. Available at: [Link]
-
Gammack, J., et al. (2011). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Organic Letters. Available at: [Link]
-
Semantic Scholar. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. MDPI. Available at: [Link]
Sources
- 1. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 9. Synthesis of Benadryl - Chemistry Steps [chemistrysteps.com]
- 10. scispace.com [scispace.com]
- 11. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 12. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Strategic Use of Methyl 4-(hydroxy(phenyl)methyl)benzoate in the Synthesis of Calamitic Liquid Crystals
Introduction: The Architectural Significance of Methyl 4-(hydroxy(phenyl)methyl)benzoate
In the rational design of thermotropic liquid crystals, the selection of molecular precursors is paramount to achieving desired mesophase behaviors. Methyl 4-(hydroxy(phenyl)methyl)benzoate is a particularly noteworthy starting material for the synthesis of calamitic (rod-like) liquid crystals.[1][2] Its inherent structural features—a rigid core composed of two phenyl rings, a reactive secondary hydroxyl group, and a terminal methyl ester—provide a versatile scaffold for building molecules with the requisite anisotropy and intermolecular interactions to exhibit liquid crystalline phases.[2] The non-linear linkage between the two phenyl rings, bridged by the hydroxyl-bearing carbon, introduces a subtle deviation from strict linearity, which can be exploited to fine-tune phase transition temperatures and mesophase type. This application note details the synthesis of a representative calamitic liquid crystal using methyl 4-(hydroxy(phenyl)methyl)benzoate, focusing on the underlying chemical principles and providing a robust experimental protocol.
The core strategy involves the esterification of the secondary hydroxyl group of methyl 4-(hydroxy(phenyl)methyl)benzoate with a long-chain 4-alkoxybenzoic acid. This reaction appends a flexible tail, a critical component for inducing and stabilizing liquid crystalline phases, particularly the smectic and nematic phases.[1][2] The choice of the 4-alkoxybenzoic acid allows for systematic variation of the terminal chain length, enabling researchers to study structure-property relationships and tailor the material's transition temperatures.[3]
Logical Framework for Synthesis
The synthesis of calamitic liquid crystals from methyl 4-(hydroxy(phenyl)methyl)benzoate generally follows a convergent approach where the rigid core is coupled with flexible terminal chains. The diagram below illustrates the conceptual workflow.
Caption: Synthetic workflow for a calamitic liquid crystal.
Experimental Protocol: Synthesis of Methyl 4-((4-(hexyloxy)benzoyloxy)(phenyl)methyl)benzoate
This protocol details the synthesis of a representative calamitic liquid crystal via the Steglich esterification of methyl 4-(hydroxy(phenyl)methyl)benzoate with 4-(hexyloxy)benzoic acid. This method is widely employed in liquid crystal synthesis due to its mild reaction conditions and high yields.[4][5][6][7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | 108475-89-4 | 242.27 | 1.21 g | >98% |
| 4-(Hexyloxy)benzoic acid | 13543-89-0 | 222.28 | 1.11 g | >98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 1.24 g | >99% |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | 0.06 g | >99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | >99.8% |
| Ethanol, absolute | 64-17-5 | 46.07 | 50 mL | >99.5% |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-(hydroxy(phenyl)methyl)benzoate (1.21 g, 5.0 mmol) and 4-(hexyloxy)benzoic acid (1.11 g, 5.0 mmol) in 40 mL of anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP) (0.06 g, 0.5 mmol). Stir at room temperature until all solids are dissolved.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol) in 10 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: After the addition of DCC, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of dichloromethane.
-
Purification: Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to yield the pure methyl 4-((4-(hexyloxy)benzoyloxy)(phenyl)methyl)benzoate as a white solid.
Characterization
The synthesized compound should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the presence of the ester carbonyl group and the absence of the hydroxyl group.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures.[8]
-
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.[8]
Self-Validating System and Causality
The protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar product spot. The successful removal of the DCU byproduct is a critical step, and its precipitation is a visual confirmation that the coupling reaction is proceeding. The final recrystallization step is crucial for obtaining a high-purity material, which is essential for accurate characterization of the liquid crystalline properties. The choice of DCC and DMAP is based on the well-established Steglich esterification, a reliable method for forming esters from alcohols and carboxylic acids under mild conditions, thus preserving the integrity of the rest of the molecule.[4][5][6][7]
Expected Results and Structure-Property Insights
The resulting molecule, methyl 4-((4-(hexyloxy)benzoyloxy)(phenyl)methyl)benzoate, is expected to exhibit calamitic liquid crystalline behavior. The rigid core provides the necessary anisotropy, while the flexible hexyloxy tail promotes the formation of ordered fluid phases. The presence of two phenyl rings linked by an ester group contributes to the polarizability and dipole moment of the molecule, influencing the intermolecular forces that govern mesophase stability. It is anticipated that this compound will exhibit a nematic phase and potentially a smectic phase at a lower temperature. The transition temperatures will be dependent on the purity of the final product.
The general structure of such calamitic liquid crystals consists of a rigid core, a flexible terminal group, and linking groups.[1]
Caption: Key components of a calamitic liquid crystal molecule.
Conclusion
Methyl 4-(hydroxy(phenyl)methyl)benzoate serves as an excellent and versatile platform for the synthesis of novel calamitic liquid crystals. The protocol described herein provides a reliable and straightforward method for the synthesis of a representative compound, allowing for further exploration of its mesomorphic properties. The ability to systematically modify the appended alkyl chain offers a powerful tool for tuning the material's properties for potential applications in display technologies and other advanced materials.
References
-
Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. Available at: [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules. Available at: [Link]
-
Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. ResearchGate. Available at: [Link]
-
Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Available at: [Link]
-
Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Taylor & Francis Online. Available at: [Link]
-
(PDF) Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. ResearchGate. Available at: [Link]
-
Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances. Available at: [Link]
-
Ester formation at the liquid–solid interface. Beilstein Journal of Nanotechnology. Available at: [Link]
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Molecules. Available at: [Link]
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. Available at: [Link]
-
Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. MDPI. Available at: [Link]
-
Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. ResearchGate. Available at: [Link]
-
Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. ResearchGate. Available at: [Link]
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate. PubChem. Available at: [Link]
-
Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. Science Publications. Available at: [Link]
-
Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group. Molecules. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Asymmetric Reduction of Methyl 4-benzoylbenzoate
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into optimizing the asymmetric reduction of methyl 4-benzoylbenzoate. This transformation is a critical step in synthesizing chiral intermediates for various active pharmaceutical ingredients. This document moves beyond standard protocols to address the nuanced challenges you may encounter, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Enantioselectivity
Question: My asymmetric reduction of methyl 4-benzoylbenzoate is resulting in low enantiomeric excess (ee). What are the primary causes and how can I systematically improve it?
Answer: Low enantioselectivity is the most common and critical issue in this transformation. It indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the ketone. The root cause typically lies in the choice of catalytic system, reaction conditions, or reagent quality.
A. Causality and Key Considerations:
The choice of catalyst is paramount. For a diaryl ketone like methyl 4-benzoylbenzoate, two primary catalytic systems are widely employed: oxazaborolidine-mediated reductions (CBS reduction) and transition-metal-catalyzed transfer hydrogenations (Noyori-type reduction).
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][2] The catalyst and borane form a complex that coordinates to the ketone, sterically directing the hydride transfer to one face.[3][4] Its primary vulnerability is moisture, which can hydrolyze the catalyst and the borane reagent, leading to a non-selective background reduction.[3]
-
Noyori Asymmetric Transfer Hydrogenation: This system typically employs a Ruthenium(II) catalyst with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand.[5][6][7] The reduction uses a hydrogen donor, commonly an azeotropic mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[5] The mechanism involves a metal-ligand bifunctional complex that delivers a hydride to the ketone.[8] This method is generally more robust but can be sensitive to substrate-catalyst matching and base concentration.
-
Biocatalysis: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from microorganisms offer a green and highly selective alternative.[9][10] These enzymes, used as isolated proteins or within whole cells, can provide excellent ee and operate under mild aqueous conditions, avoiding many of the issues associated with organometallic catalysts.[11]
B. Troubleshooting Workflow for Low Enantioselectivity:
Follow this systematic approach to diagnose and resolve the issue.
-
Step 1: Verify Reagent and Catalyst Integrity.
-
CBS Catalyst: Oxazaborolidine solutions can degrade over time. Use a freshly opened bottle or a recently prepared catalyst. Ensure the borane solution's molarity is accurate via titration.
-
Noyori Catalyst: Pre-catalysts should be stored under an inert atmosphere. The active catalyst is often formed in situ, but aged ligands or metal precursors can compromise performance.
-
Solvents: Ensure all solvents are strictly anhydrous, especially for the CBS reduction.[3] Use freshly distilled THF over inhibitors or purchase high-purity anhydrous solvents.
-
-
Step 2: Optimize Reaction Temperature.
-
Lowering the reaction temperature is the most effective first step for improving enantioselectivity. This increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Recommended Action: Run the reaction at 0 °C, -20 °C, and -40 °C to evaluate the temperature effect. For CBS reductions, temperatures as low as -78 °C may be necessary.[12]
-
-
Step 3: Evaluate Solvent Effects.
-
The solvent can influence the catalyst's conformation and the stability of the transition state.
-
Recommended Action: While THF is common for CBS reductions and 2-propanol or FA/TEA for transfer hydrogenations, screen other solvents like Toluene, CH₂Cl₂, or MTBE.
-
C. Data-Driven Optimization:
The following table summarizes key parameters and their expected impact on enantioselectivity.
| Parameter | Typical Range | Impact on Enantioselectivity (ee) | Rationale & Comments |
| Temperature | -78 °C to RT | High Impact. Lower temperature generally increases ee. | Enhances the energetic differentiation between diastereomeric transition states. |
| Catalyst Loading | 1-10 mol% | Medium Impact. | Too low loading may increase the contribution of the non-catalyzed, non-selective background reaction. |
| Solvent | THF, Toluene, CH₂Cl₂ | Medium Impact. | Solvent polarity can affect catalyst structure and the reaction pathway. Aprotic, non-coordinating solvents are often preferred. |
| Reductant | BH₃·THF, Catecholborane, i-PrOH, HCOOH/NEt₃ | High Impact. | The choice of reductant is system-dependent. For CBS, less reactive boranes like catecholborane can sometimes improve selectivity.[13] |
| Base (for ATH) | t-BuOK, NaOH | Medium Impact. | Required to activate the Noyori pre-catalyst. The concentration must be optimized to avoid side reactions. |
D. Decision-Making Diagram:
This workflow can guide your troubleshooting process for improving enantiomeric excess.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
"common byproducts in the synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield of your target molecule.
Frequently Asked Questions (FAQs): Understanding Byproduct Formation
This section addresses the most common questions regarding the formation of impurities during the Grignard-based synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate from methyl 4-formylbenzoate and a phenyl Grignard reagent (e.g., phenylmagnesium bromide).
Q1: What are the primary byproducts I should expect in this synthesis?
The reaction of phenylmagnesium bromide with methyl 4-formylbenzoate is a nucleophilic addition to an aldehyde. While generally efficient, several side reactions can occur, leading to a range of impurities. The most commonly observed byproducts include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with the parent aryl halide.
-
Benzophenone: Arises from the oxidation of the desired product, diphenylmethanol, or from other pathways.
-
Triphenylmethanol: A product of a double addition of the Grignard reagent to the ester functionality of the starting material or product.[1]
-
Unreacted Starting Material (Methyl 4-formylbenzoate): A result of an incomplete reaction.
-
Benzyl alcohol: A reduction byproduct of the starting aldehyde.[2]
-
Benzoic Acid: Formed by the reaction of the Grignard reagent with atmospheric carbon dioxide.[3]
Q2: I have a significant amount of biphenyl in my crude product. What causes this and how can it be prevented?
Causality: Biphenyl is the product of a Wurtz-type coupling reaction.[4] This side reaction occurs when a newly formed molecule of phenylmagnesium bromide reacts with a molecule of unreacted bromobenzene in the reaction mixture.[4][5] The formation of this byproduct is particularly favored under conditions of high local concentrations of bromobenzene and at elevated temperatures, which can accelerate the coupling reaction rate.[4][6]
Preventative Measures:
-
Slow Reagent Addition: Add the bromobenzene solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the coupling side reaction.[4]
-
Temperature Control: The formation of a Grignard reagent is exothermic. Maintain a gentle reflux and use an ice bath to moderate the reaction if it becomes too vigorous.[1]
-
Solvent Choice: While THF and diethyl ether are common, for substrates prone to Wurtz coupling, solvents like 2-Methyltetrahydrofuran (2-MeTHF) can sometimes suppress this side reaction.[4]
Q3: My NMR shows a significant amount of a tertiary alcohol, likely 4-(diphenylhydroxymethyl)benzoic acid methyl ester. How is this possible when the target is a secondary alcohol?
Causality: This byproduct is the result of the Grignard reagent reacting with the methyl ester group of your starting material or, more likely, your product. Esters react with two equivalents of a Grignard reagent to form tertiary alcohols.[7][8] The first equivalent adds to the ester to form a ketone intermediate (benzophenone derivative in this case), which is more reactive than the starting ester.[7][9] This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[8][10]
Preventative Measures:
-
Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent, but avoid a large excess. Titrating the Grignard reagent before use is highly recommended for accuracy.
-
Low Temperature: Performing the reaction at a low temperature (e.g., -78 °C to 0 °C) can help control the reactivity and may allow for isolation of the desired product before significant over-addition occurs, although ketones are generally more reactive than esters.[11]
Q4: Why do I still have unreacted methyl 4-formylbenzoate after the reaction?
Causality: The presence of unreacted starting material typically points to an insufficient amount of active Grignard reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen and carbon dioxide.[3][5] Any exposure to these will quench the reagent, reducing its effective concentration.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6] All solvents and reagents must be rigorously dried.
-
Reagent Quality: Use freshly prepared Grignard reagent or a high-quality commercial solution. As mentioned, titration is the best way to determine the active concentration.
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Crushing the magnesium or using an activating agent like iodine or 1,2-dibromoethane can help initiate the reaction.[12]
Q5: I isolated benzoic acid as a byproduct. Where did it come from?
Causality: Benzoic acid is formed when the phenylmagnesium bromide reacts with carbon dioxide (CO₂).[3][13] This is a very common issue if the reaction is not properly protected from the atmosphere, as CO₂ is present in the air. The Grignard reagent adds to the CO₂ to form a magnesium carboxylate salt, which is then protonated during the acidic workup to yield benzoic acid.[3]
Preventative Measures:
-
Inert Atmosphere: The most critical step is to maintain a positive pressure of a dry, inert gas like nitrogen or argon throughout the entire process, from reagent preparation to the final quench.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions & Preventative Measures |
| High percentage of biphenyl impurity. | 1. High local concentration of bromobenzene during Grignard formation.[4] 2. Reaction temperature too high.[6] | 1. Add bromobenzene dropwise and slowly to the magnesium suspension. 2. Maintain gentle reflux; use a cooling bath if the reaction becomes too vigorous. |
| Presence of 4-(diphenylhydroxymethyl)benzoic acid methyl ester (tertiary alcohol). | 1. Excess Grignard reagent used.[7][8] 2. Reaction temperature is too high, increasing reaction rate with the ester. | 1. Use no more than 1.05-1.1 equivalents of the Grignard reagent. 2. Titrate the Grignard reagent prior to use for accurate stoichiometry. 3. Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C). |
| Significant amount of unreacted methyl 4-formylbenzoate. | 1. Insufficient active Grignard reagent due to moisture or CO₂ contamination.[5] 2. Incomplete formation of the Grignard reagent. | 1. Ensure all glassware, solvents, and reagents are scrupulously dry. 2. Maintain a strict inert atmosphere (N₂ or Ar). 3. Activate magnesium turnings (e.g., with iodine) to ensure complete Grignard formation. |
| Low overall yield and presence of benzoic acid. | Reaction of Grignard reagent with atmospheric CO₂.[3] | 1. Purge all glassware with an inert gas before starting. 2. Maintain a positive pressure of inert gas throughout the experiment. 3. Use septa and syringe techniques for all transfers. |
| Formation of a brown, tarry substance. | 1. Reaction with atmospheric oxygen. 2. Overheating of the reaction mixture. | 1. Degas solvents and ensure a robust inert atmosphere. 2. Maintain careful temperature control throughout the addition and reaction period. |
Diagrams of Reaction Pathways
The following diagrams illustrate the intended synthetic route and the formation of key byproducts.
Caption: Primary reaction pathway and common side reactions.
Experimental Protocol: Synthesis and Purification
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Methyl 4-formylbenzoate
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl 4-formylbenzoate:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve methyl 4-formylbenzoate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated ammonium chloride solution, followed by 1M HCl until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to isolate the pure methyl 4-(hydroxy(phenyl)methyl)benzoate.
-
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2025). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
-
ACS Omega. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone? Retrieved from [Link]
-
Reddit. (2025). Wurtz coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
YouTube. (2020). CHE 242 Lab - Grignard Reaction. Retrieved from [Link]
-
Patsnap. (n.d.). Production method for 4-hydroxy-2-methyl benzoate. Retrieved from [Link]
-
CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 4-(hydroxy(phenyl)methyl)benzoate. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals encountering challenges in obtaining this compound in high purity. The advice herein is grounded in established chemical principles and field-proven laboratory experience.
The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate, typically via the reduction of methyl 4-benzoylbenzoate, is often straightforward. However, the subsequent purification presents several common yet manageable hurdles. This guide is structured to provide rapid solutions through FAQs and detailed troubleshooting for more persistent issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification process.
Q1: My TLC plate shows two spots after the reaction. How do I identify the product and the starting material?
A: The product, methyl 4-(hydroxy(phenyl)methyl)benzoate, contains a polar alcohol group, while the starting material, methyl 4-benzoylbenzoate, has a less polar ketone group. On a standard silica gel TLC plate, the more polar compound will have a lower Retention Factor (Rf) value. Therefore:
-
Lower Spot (Lower Rf): Your desired product, the alcohol.
-
Higher Spot (Higher Rf): The unreacted starting material, the ketone.
A common mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
Q2: My crude product is a sticky oil or gum and won't crystallize. What's the cause and what should I do?
A: This is a frequent issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Primary Cause: High concentration of unreacted starting material or solvent residue. The structural similarity between the product and starting material can lead to the formation of a eutectic mixture.
-
Immediate Action: First, ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. If the material remains oily, do not attempt forced recrystallization. Proceed directly to column chromatography for effective separation.
Q3: What are the recommended starting solvent systems for recrystallization?
A: For a product that is already substantially pure (e.g., post-chromatography or a very clean crude reaction), a binary solvent system is often effective.
-
Recommended System: A mixture of a good solvent (where the compound is soluble) and a poor solvent (where it is less soluble). Start by dissolving the crude solid in a minimal amount of a hot solvent like ethyl acetate or acetone. Then, slowly add a non-polar "anti-solvent" like hexane or petroleum ether until persistent cloudiness appears. Allow the solution to cool slowly to promote crystal growth.
Q4: I suspect over-reduction of the methyl ester group. How can I detect and avoid this?
A: Over-reduction, where the methyl ester is also reduced to a primary alcohol, can occur, especially with stronger reducing agents or harsh conditions. The byproduct would be (4-(hydroxymethyl)phenyl)(phenyl)methanol.
-
Detection: This diol is significantly more polar than your desired product. It will appear as a spot with a very low Rf on TLC, often close to the baseline. ¹H NMR spectroscopy would also show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a new benzylic CH₂ signal.
-
Avoidance: Sodium borohydride (NaBH₄) is a selective reagent that typically reduces aldehydes and ketones without affecting esters.[1][2] To prevent over-reduction, ensure the reaction is run at a controlled temperature (e.g., 0 °C to room temperature) and avoid a large excess of NaBH₄.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions for more complex purification scenarios.
Guide 1: Troubleshooting Poor Separation in Column Chromatography
Problem: You are running a silica gel column, but the product and a major impurity are co-eluting or showing poor separation.
Causality: The primary reason for poor separation is an inappropriate mobile phase polarity. If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, elution will be excessively slow, leading to band broadening and diffusion.
Systematic Approach to Optimization:
-
Initial Assessment (TLC): Before packing a column, always optimize the solvent system using TLC. The ideal mobile phase should provide an Rf value of ~0.25-0.35 for your target compound, methyl 4-(hydroxy(phenyl)methyl)benzoate. This Rf range typically ensures good separation on a column.
-
Solvent System Selection: The most common mobile phase is a mixture of ethyl acetate (polar) and hexane (non-polar).
-
If Rf is too high (>0.4): Decrease the polarity by reducing the proportion of ethyl acetate.
-
If Rf is too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate.
-
-
Data-Driven Optimization: Use the following table to guide your choice of solvent ratios.
| % Ethyl Acetate in Hexane (v/v) | Typical Rf of Product | Typical Rf of Starting Material | Separation Quality (ΔRf) |
| 10% | < 0.1 | ~0.3 | Poor (Product immobile) |
| 20% | ~0.25 | ~0.5 | Good |
| 30% | ~0.40 | ~0.65 | Moderate to Good |
| 40% | ~0.55 | ~0.75 | Poor (Co-elution risk) |
-
Column Packing and Loading:
-
Use a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Load the crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel ("dry loading"). Dry loading is highly recommended for products that are not highly soluble in the mobile phase, as it prevents band broadening at the start of the column.
-
Guide 2: Managing Post-Reduction Workup Impurities
Problem: After quenching the NaBH₄ reduction, you observe persistent emulsions during aqueous extraction, or your final product contains inorganic boron salts.
Causality: Sodium borohydride reductions, especially when run in alcoholic solvents like methanol or ethanol, produce borate esters as byproducts.[3] When the reaction is quenched with acid, these can hydrolyze to form boric acid and other salts, which can complicate extractions.
Validated Workup Protocol:
-
Cooling: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath to 0-5 °C. This moderates the rate of the subsequent quenching step.
-
Quenching: Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise. The acid serves two purposes: it neutralizes any excess NaBH₄ and hydrolyzes the intermediate borate-alkoxide complexes. Continue adding acid until gas evolution (hydrogen) ceases and the pH is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the organic solvent (e.g., methanol, ethanol) from the mixture using a rotary evaporator. This step is crucial as it prevents the partitioning of water-soluble byproducts into the organic extraction layer.
-
Extraction: Add ethyl acetate and water to the remaining aqueous residue. Perform a standard liquid-liquid extraction. The desired product is organic-soluble.
-
Washing: Wash the separated organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (to remove any acidic impurities).
-
Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Section 3: Visual Workflows & Diagrams
A logical workflow is critical for efficiently tackling purification challenges.
Workflow for Purification Strategy
This diagram outlines the decision-making process for purifying crude methyl 4-(hydroxy(phenyl)methyl)benzoate.
Caption: Decision workflow for purification.
Reaction Pathway and Key Impurities
This diagram illustrates the primary reaction and potential side reactions.
Sources
Navigating the Labyrinth of Chiral HPLC: A Troubleshooting Guide for Benzhydrol Derivatives
Welcome to the Technical Support Center for Chiral HPLC Separation of Benzhydrol Derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these challenging enantiomers. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust separation methods.
I. Troubleshooting Guide: From Tailing Peaks to Vanishing Resolution
This section addresses the most common and frustrating issues encountered during the chiral HPLC separation of benzhydrol derivatives. Each problem is broken down by probable cause and a step-by-step solution, grounded in the principles of chromatography.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
You've set up your system, injected your racemic benzhydrol derivative, and the result is a single, broad peak or two barely distinguishable humps. This is a classic case of insufficient enantioselectivity.
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP)[1][2]. If the energy difference between these complexes is negligible, no separation will occur. This can be due to an inappropriate CSP, a suboptimal mobile phase, or unfavorable operating conditions.
Solutions:
-
Re-evaluate Your Chiral Stationary Phase (CSP):
-
Mechanism: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series), are often the first choice for their broad applicability in separating neutral, aromatic compounds like benzhydrols[3][4]. Cyclodextrin-based CSPs can also be effective, relying on inclusion complexation[5][6].
-
Action: If you are not seeing any separation, your chosen CSP may not be providing the necessary chiral recognition. Consult literature for successful separations of similar benzhydrol analogs to guide your selection of a different CSP. It is often necessary to screen a variety of CSPs to find the optimal one[7].
-
-
Optimize the Mobile Phase Composition:
-
Normal Phase (NP): This is often the preferred mode for benzhydrol derivatives.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your alkane-based mobile phase (e.g., hexane, heptane) are critical. The alcohol competes with the analyte for polar interaction sites on the CSP[8].
-
Action: Systematically vary the alcohol percentage. Start with a low concentration (e.g., 5% isopropanol in hexane) and gradually increase it. A lower percentage generally increases retention and can improve resolution, but excessively long retention times can lead to peak broadening.
-
-
Reversed-Phase (RP):
-
Organic Modifier: For RP separation, typically on derivatized cyclodextrin or specific immobilized polysaccharide phases, the choice and ratio of organic modifier (acetonitrile or methanol) to water/buffer are key[3].
-
Action: Perform a gradient run to determine the optimal elution conditions, then translate this to an isocratic method, adjusting the organic modifier concentration to achieve a balance between retention and resolution.
-
-
-
Adjust the Flow Rate:
-
Causality: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates increase the time the analyte spends interacting with the CSP, which can enhance resolution[9].
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Be mindful that this will increase run time and may lead to some peak broadening due to diffusion.
-
-
Control the Temperature:
-
Causality: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases enantioselectivity, as the interactions become more defined[9].
-
Action: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 15-25°C).
-
Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.2)
Your enantiomers are separating, but the peaks are asymmetrical with a pronounced "tail." This can compromise accurate integration and quantification.
Causality: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase[10]. For benzhydrol derivatives, the hydroxyl group can interact strongly with residual silanol groups on the silica support of the CSP, especially if they are acidic.
Solutions:
-
Mobile Phase Additives (for Normal Phase):
-
Mechanism: For neutral compounds like benzhydrols, small amounts of an additive can improve peak shape without drastically altering selectivity[10].
-
Action: Add a small amount of a slightly more polar, neutral solvent like methyl tert-butyl ether (MTBE) or 1,2-dichloroethane to your mobile phase (e.g., 1-2%). This can help to mask active sites on the stationary phase.
-
-
Ensure Proper Column Equilibration:
-
Causality: Inadequate equilibration with the mobile phase can lead to inconsistent interactions and poor peak shape. This is especially true when changing mobile phase compositions[9].
-
Action: Flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
-
Check for Column Contamination or Degradation:
-
Causality: Accumulation of strongly retained impurities on the column can create active sites that cause tailing. Over time, the stationary phase itself can degrade.
-
Action: If peak shape deteriorates over time, try flushing the column with a strong solvent (compatible with the CSP). If this doesn't resolve the issue, the column may need to be replaced.
-
II. Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is generally best for benzhydrol derivatives?
A1: Polysaccharide-based CSPs, such as Chiralpak® AD-H, Chiralcel® OD-H, and their immobilized versions (e.g., Chiralpak IA, IB, IC), are excellent starting points for screening benzhydrol derivatives[4][11]. These columns offer a good balance of π-π interactions, hydrogen bonding, and steric hindrance that are often effective for the chiral recognition of aromatic alcohols.
Q2: Should I use normal-phase or reversed-phase chromatography for my benzhydrol derivative?
A2: Normal-phase chromatography, typically using a mobile phase of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is the most common and often most successful approach for underivatized benzhydrols[7][12]. Reversed-phase methods are generally used for more polar derivatives or when using specific cyclodextrin or immobilized polysaccharide columns designed for aqueous mobile phases[3].
Q3: What is the role of the alcohol modifier in normal-phase chiral separations?
A3: The alcohol modifier plays a crucial role in modulating retention and selectivity. It competes with the analyte's hydroxyl group for hydrogen bonding sites on the CSP. A less polar alcohol (like isopropanol) is a weaker solvent and will generally lead to longer retention times and potentially better resolution compared to a more polar alcohol (like ethanol) at the same concentration.
Q4: My benzhydrol derivative is not soluble in the normal-phase mobile phase. What can I do?
A4: If solubility is an issue in hexane/alcohol mixtures, you can explore the use of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB) which are compatible with a wider range of solvents[4][13]. This allows you to use solvents like methyl tert-butyl ether (MTBE), dichloromethane (DCM), or ethyl acetate in your mobile phase to improve solubility.
Q5: How can I improve the resolution between two closely eluting enantiomers?
A5: To improve the resolution of closely eluting peaks, you can try the following in a systematic manner:
-
Decrease the concentration of the alcohol modifier in your normal-phase mobile phase.
-
Switch to a less polar alcohol modifier (e.g., from ethanol to isopropanol).
-
Lower the column temperature.
-
Reduce the flow rate.
-
If these fail, screen other chiral stationary phases.
III. Experimental Protocols & Data Presentation
Protocol 1: Systematic Screening of Alcohol Modifier Concentration
This protocol outlines a systematic approach to optimizing the concentration of the alcohol modifier in a normal-phase separation.
-
Prepare a stock solution of your racemic benzhydrol derivative in the mobile phase.
-
Equilibrate your chosen chiral column (e.g., Chiralcel® OD-H) with a starting mobile phase of 95:5 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject your sample and record the chromatogram.
-
Decrease the isopropanol concentration in 2% increments (e.g., to 97:3, then 99:1), allowing the column to equilibrate for at least 20 minutes between each change.
-
Inject your sample at each new mobile phase composition.
-
Compare the chromatograms for retention time, resolution, and peak shape.
Data Summary: Effect of Isopropanol Concentration on Benzhydrol Separation
| Mobile Phase (Hexane:Isopropanol) | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |
| 90:10 | 5.2 | 5.8 | 1.3 |
| 95:5 | 8.1 | 9.2 | 1.8 |
| 98:2 | 15.4 | 18.1 | 2.1 |
Note: Data is illustrative and will vary depending on the specific benzhydrol derivative and chiral stationary phase.
IV. Visualizing the Troubleshooting Workflow
A logical approach is key to efficient troubleshooting. The following diagram illustrates a typical workflow for addressing poor chiral separation.
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
V. References
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. [Link]
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality. [Link]
-
Chiral separation problem. Chromatography Forum. [Link]
-
Preparation and enantioseparation of a new click derived β-cyclodextrin chiral stationary phase. PubMed. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Reported racemic and chiral benzhydrol derivatives. ResearchGate. [Link]
-
Cyclodextrin-based CSPs. Chiralpedia. [Link]
-
Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
chiral columns. HPLC.eu. [Link]
-
Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. Wiley Online Library. [Link]
-
Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. [Link]
-
Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Chiral Columns. Daicel Corporation. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
-
Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Publications. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]
Sources
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation problem - Chromatography Forum [chromforum.org]
- 8. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. velocityscientific.com.au [velocityscientific.com.au]
Technical Support Center: Catalytic Reduction of Aromatic Ketoesters
Welcome to the technical support center for the catalytic reduction of aromatic ketoesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges and side reactions through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is the corresponding alkane, resulting from the complete removal of the hydroxyl group. How can I prevent this hydrogenolysis reaction?
A1: This is a classic case of hydrogenolysis, a common side reaction where the benzylic alcohol intermediate is further reduced to an alkane. This process is particularly favorable for benzylic alcohols due to the stability of the benzylic carbocation or radical intermediates.
Root Causes & Mechanistic Insight: Hydrogenolysis of benzylic alcohols is often promoted by catalysts that are highly active for C-O bond cleavage, such as Palladium (Pd) on carbon.[1][2] The reaction mechanism can be influenced by the catalyst, solvent, and additives. On palladium catalysts, the reaction can proceed with inversion of configuration, suggesting an SN2-type pathway, while on Raney nickel, retention of configuration is often observed, indicating an SNi-type mechanism.[3] Acidic conditions can significantly accelerate hydrogenolysis by protonating the hydroxyl group, making it a better leaving group (water).[4]
Troubleshooting Strategies:
-
Catalyst Selection:
-
Avoid highly active hydrogenolysis catalysts: If using Pd/C, consider switching to a less active catalyst or a modified one. Platinum (Pt) or Rhodium (Rh) catalysts can sometimes offer better selectivity for the desired alcohol.[1]
-
Use of catalyst poisons or modifiers: The addition of small amounts of catalyst poisons, such as nitrogen- or sulfur-containing compounds (e.g., quinoline, thiophene), can selectively inhibit the active sites responsible for hydrogenolysis. Bimetallic catalysts, such as those modified with tin (Sn), can also suppress hydrogenolysis by altering the electronic properties of the primary catalyst.[5]
-
Consider alternative catalysts: For some substrates, Pd(0)EnCat™ 30NP has shown good selectivity for the alcohol with minimal hydrogenolysis.[6][7]
-
-
Reaction Conditions:
-
Solvent Choice: Non-protic solvents like ethyl acetate can sometimes minimize over-reduction compared to protic solvents like ethanol.[6][7]
-
Avoid Acidic Conditions: Ensure your starting materials and solvent are free from acidic impurities. If acidic additives were part of the protocol, their removal or replacement with a non-acidic alternative is recommended. The rate of hydrogenolysis of benzylic alcohol on Pd/C has been shown to increase by 2-3 orders of magnitude as the pH decreases from 7 to 0.6.[4]
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrogenolysis relative to the desired ketone reduction.
-
Troubleshooting Workflow for Hydrogenolysis
Caption: Troubleshooting flowchart for minimizing hydrogenolysis.
Q2: I am observing significant hydrogenation of the aromatic ring, leading to a cyclohexyl derivative. How can I improve the chemoselectivity for the keto group?
A2: Aromatic ring hydrogenation is a competing reaction that becomes significant under harsh conditions or with highly active catalysts. [8][9]
Root Causes & Mechanistic Insight: The reduction of an aromatic ring is thermodynamically favorable but kinetically slow compared to the reduction of an isolated double bond or a carbonyl group.[9] Catalysts like Rhodium (Rh) and Ruthenium (Ru) are particularly effective for arene hydrogenation.[10] High hydrogen pressure and elevated temperatures are typically required to overcome the activation energy for breaking the aromaticity.[8][11] The choice of solvent can also play a crucial role; for instance, acetic acid can enhance the solubility of hydrogen gas, promoting ring reduction.[10]
Troubleshooting Strategies:
-
Catalyst Selection:
-
Avoid highly active ring hydrogenation catalysts: If using Rh or Ru, consider switching to Pd or Pt, which are generally less prone to hydrogenate the aromatic ring under mild conditions.[9]
-
Catalyst Support: The nature of the catalyst support can influence selectivity. Experimenting with different supports (e.g., CaCO3, Al2O3) for your chosen metal may yield better results.
-
-
Reaction Conditions:
-
Milder Conditions: This is the most critical factor. Reduce the hydrogen pressure (aim for atmospheric or slightly above if possible) and lower the reaction temperature.[9][11]
-
Solvent: Avoid acidic solvents like acetic acid unless absolutely necessary for the primary reaction. Protic solvents like ethanol or methanol are common, but aprotic solvents like THF or ethyl acetate can also be effective and may suppress ring hydrogenation.[6][7]
-
| Parameter | Condition to Favor Ketone Reduction | Condition to Favor Ring Hydrogenation |
| Catalyst | Pd, Pt | Rh, Ru, Raney Ni[10][11] |
| Pressure | Low (1-5 atm) | High (>50 atm)[8] |
| Temperature | Low (Room Temp. to 50°C) | High (>100°C)[10] |
| Solvent | Ethanol, Methanol, Ethyl Acetate[6] | Acetic Acid[10] |
Q3: My reaction is producing a racemic or poorly enantiomerically enriched alcohol. How can I improve the stereoselectivity of the reduction?
A3: Achieving high enantioselectivity in the asymmetric hydrogenation of prochiral ketoesters is a common challenge that depends heavily on the interplay between the substrate, catalyst, chiral ligand, and reaction conditions.
Root Causes & Mechanistic Insight: For asymmetric hydrogenation, a chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Ru-BINAP), is employed.[12][13] The substrate coordinates to the chiral metal center, and the pre-existing chirality of the ligand directs the delivery of hydrogen to one face of the carbonyl group over the other. Factors that disrupt this controlled interaction, such as high temperatures, inappropriate solvent choice, or the presence of certain additives, can lead to a loss of enantioselectivity.[14] In some cases, acid-induced racemization of the product alcohol can also be a problem.[15]
Troubleshooting Strategies:
-
Catalyst and Ligand System:
-
Screen Chiral Ligands: The choice of chiral ligand is paramount. For Ru-catalyzed reductions, ligands like BINAP and its derivatives (e.g., MeO-BIPHEP), as well as others like P-Phos and SYNPHOS, have shown excellent results for β-ketoesters.[12][16]
-
Metal Precursor: The choice of metal precursor can also be important. For instance, Ru(II) catalysts are often prepared in situ from precursors like [RuCl2(p-cymene)]2.[12]
-
-
Reaction Conditions:
-
Solvent Effects: The solvent can significantly impact both the rate and enantioselectivity. Protic solvents like methanol and ethanol are often effective for Ru-BINAP systems as they can act as proton donors to facilitate product release from the catalyst.[14] However, the presence of water can be detrimental.[14]
-
Additives: The presence of acidic or basic additives can have a profound effect. For some Ru-catalyzed systems, the addition of a small amount of HCl has been shown to be crucial for both activating the substrate and enhancing enantioselectivity.[12]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Logical Relationship of Factors Affecting Enantioselectivity
Caption: Interplay of factors for achieving high enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction of an Aromatic Ketoester (Minimizing Ring Hydrogenation)
This protocol is a starting point for the reduction of an aromatic ketoester, such as ethyl benzoylacetate, with a focus on preserving the aromatic ring.
-
Catalyst Preparation (if applicable):
-
If using an in-situ prepared catalyst, such as a Ru-BINAP complex, follow established literature procedures for its formation. For example, (COD)Ru(2-methylallyl)2 can be treated with a chiral ligand like BINAP.[16]
-
-
Reaction Setup:
-
To a clean, dry hydrogenation vessel, add the aromatic ketoester (1.0 eq).
-
Add the catalyst (e.g., 5 mol% Pd/C or 1-2 mol% of a chiral Ru complex).
-
Purge the vessel with an inert gas (N2 or Ar).
-
Add a suitable solvent (e.g., methanol or ethanol, 0.1-0.5 M concentration).
-
-
Hydrogenation:
-
Pressurize the vessel with H2 to a low pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the H2 pressure and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the desired hydroxyester.
-
References
-
Title: Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives Source: Bulletin of the Chemical Society of Japan URL: [Link]
-
Title: A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones Source: PubMed Central URL: [Link]
-
Title: A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones Source: PubMed URL: [Link]
-
Title: Hydrogenation of aromatic ketones with Pt- and Sn-modified Pt catalysts Source: ResearchGate URL: [Link]
-
Title: Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives Source: Canadian Science Publishing URL: [Link]
-
Title: Reaction pathway of benzyl alcohol hydrogenolysis a Direct... Source: ResearchGate URL: [Link]
-
Title: Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives Source: Thieme Connect URL: [Link]
-
Title: Hydrogenolysis Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP Source: PubMed Central URL: [Link]
-
Title: Enantioselective reduction of aromatic ketones. Source: ResearchGate URL: [Link]
-
Title: Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL: [Link]
-
Title: 16.10: Reduction of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines Source: MDPI URL: [Link]
-
Title: Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE Source: YouTube URL: [Link]
-
Title: An Environmentally Benign Process for the Hydrogenation of Ketones with Homogeneous Iron Catalysts Source: R Discovery URL: [Link]
-
Title: Alcohol (chemistry) Source: Wikipedia URL: [Link]
-
Title: 16.9 Reduction of Aromatic Compounds Source: OpenStax URL: [Link]
-
Title: 19.5. Reductions of Aromatic Rings Source: Lumen Learning URL: [Link]
-
Title: Hybrid catalysis for stereoselective ketone reduction Source: Mat-archive.uliege.be URL: [Link]
-
Title: reduction of aromatic ketones Source: YouTube URL: [Link]
-
Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]
-
Title: Asymmetric Hydrogenation Source: ETH Zurich URL: [Link]
-
Title: Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes Source: Royal Society of Chemistry URL: [Link]
-
Title: Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP Source: ResearchGate URL: [Link]
-
Title: Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation Source: National Institutes of Health URL: [Link]
-
Title: Scheme 4 -Effect of the acidic and basic additives and mechanistic... Source: ResearchGate URL: [Link]
-
Title: Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts Source: Sci-Hub URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: PubMed Central URL: [Link]
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: National Institutes of Health URL: [Link]
-
Title: Ketone Reduction Source: ACS Green Chemistry Institute URL: [Link]
-
Title: ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Source: ResearchGate URL: [Link]
-
Title: Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes Source: ResearchGate URL: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sci-Hub. Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts / Tetrahedron Letters, 1995 [sci-hub.box]
Technical Support Center: Optimization of Mobile Phase for Chiral Separation of Benzoate Esters
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for one of the more nuanced challenges in chromatography: the chiral separation of benzoate esters. The mobile phase is not merely an eluent; it is an active partner in achieving enantioselectivity, dynamically altering the conformation of the chiral stationary phase (CSP) to create or enhance the separation. This guide moves beyond generic advice to explain the causality behind experimental choices, empowering you to make informed decisions in your method development.
Part 1: Foundational Choices - Selecting Your Separation Mode
The first critical decision in method development is the selection of the chromatographic mode. This choice dictates the solvents you will use and the fundamental nature of the interactions driving the separation. For benzoate esters, which possess moderate polarity, several options are viable, each with distinct advantages.
Q: When should I choose Normal-Phase, Reversed-Phase, or SFC for my benzoate ester separation?
A: The choice of mode depends on your analyte's solubility, the available instrumentation, and your separation goals (analytical speed vs. preparative scale). Polysaccharide-based CSPs are the most common choice for this class of compounds and their performance is highly dependent on the mobile phase mode.[1][2]
-
Normal-Phase (NP) HPLC: This is often the most successful and traditional starting point for chiral separations on polysaccharide CSPs.[3] It offers excellent opportunities to modulate selectivity through the choice of a non-polar primary solvent (e.g., hexane, heptane) and a polar alcohol modifier.[3][4] The interactions are primarily driven by hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP.[5]
-
Reversed-Phase (RP) HPLC: Once considered challenging for polysaccharide columns, the development of robust, chemically immobilized CSPs has made RP a highly viable option.[6][7] It is particularly advantageous if your benzoate ester is more polar or if you are working with biological matrices. RP mode uses aqueous mobile phases with polar organic modifiers (e.g., acetonitrile, methanol) and offers benefits like using less toxic solvents and better solubility for polar compounds.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful, "green" alternative that is rapidly becoming the technique of choice, especially in the pharmaceutical industry.[8] It uses supercritical CO2 as the main mobile phase component, modified with a small amount of an alcohol.[8][9] This results in low viscosity and high diffusivity, allowing for separations that are 3-5 times faster than HPLC.[8]
The following table summarizes the key characteristics to guide your decision:
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Polar (e.g., Silica, derivatized polysaccharide)[10] | Non-polar (e.g., C18, immobilized polysaccharide)[10] | Same as HPLC (Polysaccharide CSPs are very common)[8] |
| Mobile Phase | Non-polar alkane + Polar alcohol modifier[4] | Aqueous buffer + Polar organic modifier (ACN, MeOH)[4] | Supercritical CO2 + Polar alcohol modifier[11] |
| Primary Interaction | Adsorption, H-bonding, Dipole-Dipole[5][10] | Hydrophobic (Partitioning)[7] | H-bonding, Dipole-Dipole[11] |
| Best For... | Traditional chiral separations, resolving isomers with small polarity differences.[3] | Polar analytes, aqueous samples, preparative scale due to easier sample recovery.[6] | High-throughput screening, fast separations, "green" chemistry.[8][12] |
| Key Consideration | Sensitive to water content; solvent miscibility.[13] | Requires immobilized CSPs; buffer selection is critical.[6][7] | Requires specialized instrumentation; modifier choice is crucial.[8] |
Part 2: Troubleshooting Guide & FAQs
This section addresses the common issues encountered during method development in a direct question-and-answer format.
Problem: No Enantiomeric Resolution
A: Achieving the initial "split" is the first major hurdle. A single peak indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. The cause is a lack of differential interaction between the two enantiomers and the CSP.[5] Your strategy should be a systematic exploration of the parameters that most influence selectivity.[1]
The Causality: Chiral recognition on polysaccharide CSPs occurs within chiral grooves or cavities. The mobile phase, particularly the alcohol modifier, incorporates into these cavities and alters their shape, size, and the availability of interaction sites (like carbamate groups).[14][15][16] If the conformation isn't right, both enantiomers will interact with the CSP in an averaged, non-differentiating manner.
Troubleshooting Steps:
-
Change the Alcohol Modifier: This is the most powerful parameter in NP and SFC modes. The size, shape, and polarity of the alcohol can dramatically alter the CSP's conformation.[15] If you started with isopropanol (IPA), switch to ethanol (EtOH), or vice-versa. Sometimes a bulkier alcohol like n-butanol can provide the necessary steric environment.[17]
-
Vary the Modifier Concentration: Adjust the percentage of your alcohol modifier. In NP, a typical starting point is 10-20% alcohol in hexane. Try decreasing the concentration (e.g., to 5%) to increase retention and allow more interaction time with the CSP, or increasing it to see if it induces a more favorable CSP structure.
-
Switch the Primary Solvent (NP): If you are using hexane, try switching to heptane. While less common, this can sometimes influence the separation.
-
Try a Different CSP: If mobile phase adjustments fail, the fundamental chemistry of the CSP may be unsuited for your analyte. A screening approach using columns with different selectors (e.g., an amylose-based CSP vs. a cellulose-based one) is highly recommended.[12]
Below is a workflow for initial method development:
Problem: Poor Peak Shape (Tailing)
A: Peak tailing in chiral chromatography is typically caused by unwanted secondary interactions between the analyte and the stationary phase. For benzoate esters, which contain a carboxylic acid group in their parent structure (benzoic acid), residual acidic character can lead to strong, undesirable interactions with active sites on the silica support or the CSP itself, especially if the analyte can be ionized.
The Causality: The ideal chiral separation involves transient, stereospecific interactions. If your analyte contains an acidic or basic functional group, it can exist in an ionized state. This charged form can interact strongly and non-specifically with residual silanols on the silica surface or with polar groups on the CSP, leading to a slow release from the stationary phase and a "tailing" peak.[18]
Troubleshooting Steps:
-
Use a Mobile Phase Additive: The most effective solution is to add a small amount (typically 0.1%) of an acid or base to the mobile phase to suppress the ionization of your analyte.[18]
-
For acidic benzoate esters or to suppress basic interactions on the column, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA).[2]
-
For basic analytes (if the ester has a basic functional group elsewhere), add a basic modifier like diethylamine (DEA) or triethylamine (TEA).[19]
-
-
Mechanism of Action: These additives work by creating a consistent pH environment where the analyte remains in a single, neutral form. The additive itself can also compete for and bind to the active sites on the stationary phase, effectively masking them from the analyte.
The following table summarizes common additives and their applications:
| Additive | Typical Concentration | Mode(s) | Function & Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | NP, RP, SFC | Suppresses ionization of acidic analytes; improves peak shape for acids.[2] |
| Formic Acid (FA) | 0.1% - 0.5% v/v | NP, RP, SFC | A less aggressive alternative to TFA, also for acidic analytes.[1] |
| Diethylamine (DEA) | 0.1% v/v | NP, SFC | Suppresses ionization of basic analytes; improves peak shape for amines.[19] |
| Ammonium Acetate | 5-10 mM | RP | Acts as a buffer in reversed-phase to control pH and improve peak shape.[20] |
Caution: Additives can create "memory effects," where they remain adsorbed to the stationary phase and influence subsequent analyses even after being removed from the mobile phase.[13] It is crucial to dedicate a column to a specific additive type (acidic or basic) or perform extensive flushing procedures when switching.[21]
Problem: Unstable Retention Times / Reversal of Elution Order
A: This phenomenon, while disconcerting, is a powerful indicator of the dynamic nature of polysaccharide CSPs. It highlights that you are working in a region of high selectivity, where small changes in conditions can have a profound impact on the chiral recognition mechanism.
The Causality: The helical structure of the polysaccharide polymer is not rigid. It can swell, shrink, or twist depending on the mobile phase that solvates it.[14] A change in the alcohol modifier type, its concentration, or the column temperature can alter the 3D structure of the chiral cavities.[22] This can expose different interaction points or change the steric fit, leading to a change in which enantiomer interacts more strongly. A reversal of elution order (EEO) means the fundamental basis of the chiral recognition has been altered.[22]
Troubleshooting & Management:
-
Strictly Control Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. Use a mobile phase blender or be meticulous in your manual preparations. Even small variations in the alcohol percentage can cause drift.
-
Control Temperature: Temperature is a critical parameter.[22][23] Use a column thermostat and ensure it is stable. Running at slightly elevated temperatures (e.g., 35-40°C) can sometimes improve peak shape and stability, but be aware it can also decrease retention and selectivity.
-
Leverage the Effect: Don't view elution order reversal as only a problem. It can be a tool. For instance, if you are trying to quantify a small amount of an impurity enantiomer, it is often advantageous to have it elute before the main peak. By carefully adjusting the mobile phase composition or temperature, you may be able to achieve the desired elution order.[1]
The diagram below illustrates the logical steps for troubleshooting poor resolution, a common precursor to observing these instability effects.
Part 3: Experimental Protocol
Protocol: Systematic Screening of Alcohol Modifiers in Normal-Phase HPLC
This protocol outlines a methodical approach to finding the optimal alcohol modifier for the separation of a benzoate ester racemate on a polysaccharide-based CSP (e.g., Cellulose or Amylose derivative).
Objective: To determine which common alcohol modifier provides the best initial selectivity for the target analyte.
Materials:
-
HPLC system with UV detector
-
Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC-grade Hexane or n-Heptane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Racemic benzoate ester standard (approx. 1 mg/mL in mobile phase)
Procedure:
-
Column Installation and Equilibration (Mobile Phase A):
-
Install the chiral column into the HPLC system.
-
Prepare Mobile Phase A: Hexane/Isopropanol (80:20, v/v) .
-
Set the flow rate to 1.0 mL/min.
-
Flush the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
-
Initial Injection (Mobile Phase A):
-
Set the column temperature to 25°C.
-
Inject 10 µL of the racemic standard.
-
Record the chromatogram.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) if separation is observed.
-
-
System Flush and Equilibration (Mobile Phase B):
-
Prepare Mobile Phase B: Hexane/Ethanol (80:20, v/v) .
-
Crucially , flush the entire system including the pump, lines, and injector with the new mobile phase to avoid solvent miscibility issues and ensure the column sees only the intended mobile phase. A 15-20 minute system flush is recommended.
-
Equilibrate the column with Mobile Phase B for at least 30 minutes at 1.0 mL/min.
-
-
Second Injection (Mobile Phase B):
-
Inject 10 µL of the racemic standard.
-
Record the chromatogram and calculate the chromatographic parameters.
-
-
Data Comparison and Next Steps:
-
Compare the selectivity (α) and resolution (Rs) obtained with IPA vs. EtOH.
-
The modifier that provides the higher selectivity is the better candidate for further optimization.
-
If neither provides separation, consider a third modifier (e.g., n-propanol) or proceed to screen a different CSP.
-
If partial separation is achieved, proceed to optimize the percentage of the best-performing alcohol (e.g., test 90:10 and 95:5 hexane/alcohol ratios).
-
References
- ResearchGate. (n.d.). Separation of enantiomers of benzodiazepines on the Chiral-AGP column.
- Springer Nature. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
- ResearchGate. (n.d.). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations.
- Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
- Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
- Chromatography Forum. (n.d.). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Sigma-Aldrich. (n.d.). Advantages of Reversed-Phase for Preparative Chiral Separations.
- PubMed. (2008, April 14). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases.
- PubMed. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
- ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol....
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- YouTube. (n.d.). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of....
- Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- ResearchGate. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- PubMed. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Chromatography Forum. (2007, July 18). HPLC Chiral Separation by Reversed-Phase.
- PubMed. (2005, September 30). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography.
- Journal of Chromatography A. (n.d.). AFMPS.
- ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
- Semantic Scholar. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- PubMed. (n.d.). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (n.d.). Unusual effects of separation conditions on chiral separations.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. sepscience.com [sepscience.com]
- 4. hawach.com [hawach.com]
- 5. eijppr.com [eijppr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Chiral Separation by Reversed-Phase - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. afmps.be [afmps.be]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. chiraltech.com [chiraltech.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of methyl 4-(hydroxy(phenyl)methyl)benzoate in solution"
Introduction
Methyl 4-(hydroxy(phenyl)methyl)benzoate is a bifunctional molecule featuring both a methyl ester and a secondary benzylic alcohol. This unique structure makes it a valuable intermediate in organic synthesis and drug development. However, these same functional groups are susceptible to degradation, posing significant challenges for its storage, formulation, and analysis. This guide provides an in-depth analysis of the potential stability issues, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Section 1: The Chemistry of Degradation
Understanding the inherent chemical liabilities of methyl 4-(hydroxy(phenyl)methyl)benzoate is the first step in troubleshooting stability problems. The molecule possesses two primary sites for degradation: the ester linkage and the benzylic alcohol.
1.1 Primary Degradation Pathways
There are two main non-photolytic degradation pathways that can compromise the purity of methyl 4-(hydroxy(phenyl)methyl)benzoate in solution:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield 4-(hydroxy(phenyl)methyl)benzoic acid and methanol.[1][2] Basic hydrolysis, also known as saponification, is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis, which is an equilibrium process.[3][4]
-
Oxidation: The secondary benzylic alcohol is susceptible to oxidation, which converts it to a ketone, forming methyl 4-benzoylbenzoate.[5][6] This reaction can be initiated by atmospheric oxygen, trace metal impurities, or the presence of oxidizing agents.[7][8]
Caption: Primary degradation pathways for methyl 4-(hydroxy(phenyl)methyl)benzoate.
1.2 Key Factors Influencing Stability
-
pH: This is the most critical factor. The solution's pH dictates the rate of ester hydrolysis. Alkaline conditions (pH > 8) will significantly accelerate degradation to the corresponding carboxylic acid.[3]
-
Solvent System: Protic solvents, especially water, are necessary for hydrolysis. While the compound has low water solubility, aqueous buffers are often used, increasing the risk.[9] Organic co-solvents like acetonitrile or methanol may be required for solubility but do not prevent degradation if water and a catalyst (acid/base) are present.
-
Temperature: Increased temperature accelerates the rates of both hydrolysis and oxidation, following the principles of chemical kinetics.
-
Atmosphere: The presence of oxygen in the solution's headspace can promote the oxidation of the benzylic alcohol.
-
Light Exposure: Photodegradation is a potential issue for aromatic compounds. ICH Q1B guidelines provide a framework for assessing photostability.[10]
-
Presence of Catalysts: Trace metals or other impurities can catalyze oxidative degradation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of methyl 4-(hydroxy(phenyl)methyl)benzoate in a practical question-and-answer format.
Q1: My HPLC analysis shows a new, more polar peak that appears over time. What is it?
A1: A new peak that elutes earlier than the parent compound on a standard reverse-phase (e.g., C18) column is almost certainly the hydrolysis product, 4-(hydroxy(phenyl)methyl)benzoic acid.
-
Causality: The free carboxylic acid group is significantly more polar than the parent methyl ester. In reverse-phase chromatography, more polar compounds have less affinity for the nonpolar stationary phase and thus elute earlier.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your solution. If it is neutral or basic, hydrolysis is the likely cause.
-
Confirm Identity: Use LC-MS to confirm the mass of the new peak. The expected [M-H]⁻ ion for the hydrolysis product is m/z 227.07, whereas the parent compound's [M+H]⁺ is m/z 243.10.
-
Preventative Action: Prepare solutions in a slightly acidic buffer (e.g., pH 4-5) and store them at reduced temperatures (2-8°C) to minimize the rate of hydrolysis.
-
Q2: I've noticed a new, less polar peak in my chromatogram. What could be causing this?
A2: A later-eluting, less polar peak is indicative of the oxidation product, methyl 4-benzoylbenzoate.
-
Causality: The conversion of the secondary alcohol to a ketone removes a polar hydroxyl group, making the resulting molecule less polar. This increases its retention time on a reverse-phase column.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Was the solution stored with significant headspace? Was it exposed to air for a prolonged period?
-
Confirm Identity: Use LC-MS to verify the mass. The expected [M+H]⁺ for the oxidation product is m/z 241.08.
-
Preventative Action: To prevent oxidation, degas your solvents before preparing solutions. You can sparge the solvent with an inert gas like nitrogen or argon and store the solution under an inert atmosphere. Using amber vials can also protect against potential light-induced oxidation.
-
Q3: What is the optimal way to prepare and store a stock solution of this compound?
A3: The ideal storage conditions aim to mitigate both hydrolysis and oxidation.
-
Solvent Selection: For long-term storage, a non-aqueous solvent like anhydrous acetonitrile or DMSO is preferable. If an aqueous buffer is required for an experiment, prepare the stock solution fresh.
-
Buffer: If you must use an aqueous solution, use a buffer system with a pH between 4 and 5. Acetate or phosphate buffers are common choices. Avoid basic buffers.
-
Atmosphere: Prepare the solution in a vessel that can be purged with nitrogen or argon to displace oxygen.
-
Temperature & Light: Store solutions at 2-8°C and protect them from light by using amber glass vials or wrapping them in foil.
Q4: How can I definitively identify all potential degradation products from my specific formulation?
A4: Performing a forced degradation (or stress testing) study is the most effective way to identify likely degradation products and establish the stability-indicating nature of your analytical method.[11][12][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Purpose: Forced degradation studies help establish degradation pathways, elucidate the structure of degradation products, and demonstrate the specificity of your analytical method by showing that the degradants are resolved from the parent peak.[11]
-
Workflow: A typical forced degradation study involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[10][12] See Section 3.2 for a detailed protocol.
Section 3: Recommended Analytical Protocols
3.1 Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a robust analytical method capable of separating the parent compound from its primary degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to control peak shape and minimize on-column hydrolysis. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 80% B over 15 min | A gradient is necessary to elute the parent compound and both polar and non-polar degradants in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 230 nm | A wavelength where all three compounds (parent, hydrolyzed, oxidized) exhibit reasonable absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Expected Elution Order:
-
4-(hydroxy(phenyl)methyl)benzoic Acid (Most Polar)
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate (Parent)
-
Methyl 4-benzoylbenzoate (Least Polar)
3.2 Protocol: Forced Degradation Study Workflow
This workflow is designed to generate the primary degradation products for identification. The goal is to achieve 5-20% degradation of the parent compound.[10]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock: Create a 1 mg/mL stock solution of methyl 4-(hydroxy(phenyl)methyl)benzoate in acetonitrile.
-
Aliquot: In separate, appropriate vials (e.g., clear glass for photolytic, amber for others), aliquot your stock solution and add the stressor.
-
Acid: Add an equal volume of 0.1 M HCl. Heat at 60°C.
-
Base: Add an equal volume of 0.1 M NaOH. Keep at room temperature (hydrolysis is fast).
-
Oxidative: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal: Dilute with an equal volume of water. Heat at 80°C in the dark.
-
Photolytic: Dilute with an equal volume of water and expose to a calibrated light source as per ICH Q1B guidelines.
-
-
Monitor: Take time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration for 5-20% degradation.
-
Quench: Before analysis, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analyze: Analyze all samples, including a non-stressed control, by the stability-indicating HPLC method. Use mass spectrometry for peak identification.
References
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
FAO. (1998). METHYL p-HYDROXYBENZOATE. [Link]
-
PubChem. Methyl 4-(hydroxy(phenyl)methyl)benzoate. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
Royal Society of Chemistry. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. [Link]
- Google Patents. (2015).
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Journal of the American Chemical Society. (1955). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. [Link]
-
ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2019). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
ResearchGate. (2025). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. [Link]
-
National Institutes of Health (NIH). (2022). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]
-
ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. [Link]
-
IJRPS. (2020). Review on development of forced degradation studies and its approaches on stability indicating method. [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
-
Taylor & Francis Online. (2016). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. [Link]
-
Acros Organics. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
MDPI. (2023). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. fao.org [fao.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jidps.com [jidps.com]
- 13. ajrconline.org [ajrconline.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Enantioselective Reduction of Methyl 4-Benzoylbenzoate: A Comparative Analysis of Leading Chiral Reducing Agents
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a cornerstone. These molecules serve as critical building blocks for a vast array of bioactive compounds. The asymmetric reduction of prochiral ketones, such as methyl 4-benzoylbenzoate, represents a pivotal transformation in accessing these valuable synthons. The resulting chiral alcohol, methyl 4-(hydroxy(phenyl)methyl)benzoate, is a precursor to various pharmaceuticals and functional materials. This guide provides a comparative analysis of prominent chiral reducing agents for the enantioselective reduction of methyl 4-benzoylbenzoate, offering insights into their mechanisms, practical applications, and performance based on experimental data.
The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[1][2] This organocatalytic system employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, typically borane-dimethyl sulfide complex (BMS) or catecholborane.[3][4]
Mechanism of Action
The efficacy of the CBS reduction stems from the formation of a Lewis acid-base complex between the oxazaborolidine catalyst and the borane source.[5] This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst, which then coordinates to the carbonyl oxygen of the ketone. This coordination orients the ketone in a sterically favored manner, exposing one of the two enantiotopic faces to the hydride transfer from the coordinated borane.[6] The hydride transfer proceeds through a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[6]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: CBS Reduction of Methyl 4-Benzoylbenzoate
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the (R)- or (S)-CBS catalyst (5-10 mol%) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to the desired temperature (typically -20 °C to room temperature). Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6-1.0 equivalents) is added dropwise to the stirred catalyst solution.
-
Substrate Addition: A solution of methyl 4-benzoylbenzoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Noyori Asymmetric Hydrogenation: A Highly Efficient Catalytic Approach
The Noyori asymmetric hydrogenation, a discovery that led to a Nobel Prize in Chemistry in 2001, utilizes ruthenium (II) complexes with chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the enantioselective reduction of ketones with hydrogen gas.[7][8] A related and often more practical variation for laboratory scale is the Noyori asymmetric transfer hydrogenation, which employs a hydrogen donor like isopropanol or a formic acid/triethylamine mixture instead of H₂ gas.[9][10]
Mechanism of Action
The catalytic cycle of Noyori asymmetric hydrogenation involves the coordination of the ketone to the chiral ruthenium catalyst.[11] The hydrogen atoms are then transferred from the ruthenium complex to the carbonyl carbon, proceeding through a concerted, six-membered pericyclic transition state.[7] The chirality of the BINAP ligand dictates the facial selectivity of the hydrogen transfer, resulting in the formation of one enantiomer of the alcohol in high excess. The catalyst is regenerated, allowing for high turnover numbers.
Caption: Catalytic Cycle of Noyori Asymmetric Hydrogenation.
Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the Ru(II)-chiral diamine-diphosphine catalyst (e.g., RuCl) (0.5-2 mol%) is added.
-
Reaction Mixture: A solution of methyl 4-benzoylbenzoate (1.0 equivalent) in a mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol is added.
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 28-40 °C) until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Chirally Modified Metal Hydrides: Stoichiometric Precision
Before the advent of highly efficient catalytic methods, the modification of potent reducing agents like lithium aluminum hydride (LAH) with chiral auxiliaries was a common strategy for asymmetric reductions.[12] A prominent example is BINAL-H, which is prepared from the reaction of LAH with (R)- or (S)-BINOL (1,1'-bi-2-naphthol).
Mechanism of Action
The chiral diol, BINOL, reacts with LAH to form a chiral aluminum hydride species. The two naphthyl groups of the BINOL ligand create a sterically defined chiral pocket around the aluminum center. This steric hindrance dictates how the prochiral ketone, methyl 4-benzoylbenzoate, can coordinate to the aluminum, allowing the hydride to be delivered to only one of the carbonyl's faces. While highly effective, a significant drawback of these reagents is the requirement for stoichiometric amounts of the chiral modifier.[12]
Comparative Performance Data
The selection of a chiral reducing agent is often a balance between enantioselectivity, yield, cost, and practicality. Below is a comparative summary of the performance of these agents for the reduction of aryl ketones, with data extrapolated for methyl 4-benzoylbenzoate based on similar substrates.
| Reducing Agent/System | Typical Enantiomeric Excess (e.e.) | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Corey-Bakshi-Shibata (CBS) | >95%[3] | High | -20 °C to RT, atmospheric pressure | High e.e., predictable stereochemistry, broad substrate scope[1] | Stoichiometric borane source, catalyst can be expensive |
| Noyori Asymmetric Hydrogenation | >98%[7] | High | RT to 40 °C, H₂ pressure or transfer conditions | High turnover number, atom economical, excellent e.e.[7] | Requires specialized equipment for H₂, catalysts can be air-sensitive |
| BINAL-H | 90-98%[12] | Good to High | -78 °C to -40 °C, atmospheric pressure | High e.e. for certain substrates | Stoichiometric use of chiral ligand, cryogenic temperatures required |
General Experimental Workflow
The following diagram outlines a typical workflow for the chiral reduction of methyl 4-benzoylbenzoate and the subsequent analysis of the product.
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 10. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. organicreactions.org [organicreactions.org]
A Comparative Guide to Chiral Secondary Alcohols in Asymmetric Synthesis: A Spotlight on Methyl 4-(hydroxy(phenyl)methyl)benzoate
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the strategic selection of a chiral auxiliary or catalyst is a critical determinant of synthetic efficiency and success. Chiral secondary alcohols represent a cornerstone class of molecules for inducing stereoselectivity in a multitude of chemical transformations. This guide provides an in-depth technical comparison of methyl 4-(hydroxy(phenyl)methyl)benzoate, a structurally intriguing yet less documented chiral alcohol, against a backdrop of well-established and extensively studied chiral secondary alcohols. By presenting supporting experimental data for these established alternatives, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and applying chiral secondary alcohols in asymmetric synthesis.
Introduction: The Pivotal Role of Chiral Secondary Alcohols
Chiral secondary alcohols are indispensable tools in modern asymmetric synthesis.[1] Their utility spans from serving as chiral building blocks and auxiliaries to acting as precursors for more complex chiral ligands and catalysts.[2][3] The stereogenic center bearing the hydroxyl group can effectively bias the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The efficacy of a chiral alcohol is primarily assessed by the enantiomeric excess (ee%) and chemical yield of the desired product.[4]
This guide will focus on a comparative analysis centered around the asymmetric reduction of prochiral ketones, a fundamental and widely employed transformation for the synthesis of chiral secondary alcohols.[4][5] We will explore the synthesis and performance of our focus compound, methyl 4-(hydroxy(phenyl)methyl)benzoate, in the context of established chiral secondary alcohols such as (R)- and (S)-1-phenylethanol and (R)- and (S)-1-(4-bromophenyl)ethanol.
Synthesis of Selected Chiral Secondary Alcohols
The accessibility of enantiomerically pure chiral alcohols is a prerequisite for their application in asymmetric synthesis. Here, we detail the synthetic routes to our target compound and its comparators.
Methyl 4-(hydroxy(phenyl)methyl)benzoate
The synthesis of methyl 4-(hydroxy(phenyl)methyl)benzoate can be readily achieved through the reduction of its corresponding ketone precursor, methyl 4-benzoylbenzoate. For the preparation of the racemic alcohol, a simple reduction with a non-chiral reducing agent like sodium borohydride is sufficient.
Experimental Protocol: Synthesis of Racemic Methyl 4-(hydroxy(phenyl)methyl)benzoate
-
Dissolution: In a round-bottom flask, dissolve methyl 4-benzoylbenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford methyl 4-(hydroxy(phenyl)methyl)benzoate.
For the enantioselective synthesis, an asymmetric reduction method such as the Corey-Bakshi-Shibata (CBS) reduction would be employed, using a chiral oxazaborolidine catalyst.[6]
(R)- and (S)-1-Phenylethanol
1-Phenylethanol is a classic and widely studied chiral secondary alcohol.[7] Its enantiomers can be obtained through various methods, including the asymmetric hydrogenation of acetophenone.[7]
Experimental Protocol: Synthesis of (S)-1-Phenylethanol via Noyori Asymmetric Hydrogenation [3]
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with a ruthenium catalyst such as RuCl₂[(R)-BINAP]₂ and a chiral diamine ligand (e.g., (R,R)-DPEN).
-
Substrate Addition: Add a solution of acetophenone (1.0 eq) in a suitable solvent like methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the acetophenone is fully consumed.
-
Workup: Carefully depressurize the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting (S)-1-phenylethanol by distillation.
(R)- and (S)-1-(4-Bromophenyl)ethanol
This analog of 1-phenylethanol is a valuable building block in medicinal chemistry.[8][9] Its enantioselective synthesis can be efficiently achieved through biocatalytic reduction.[8]
Experimental Protocol: Biocatalytic Synthesis of (S)-1-(4-Bromophenyl)ethanol [8]
-
Biocatalyst Preparation: Cultivate a suitable microorganism, such as Rhodotorula rubra, in an appropriate growth medium. Harvest the cells by centrifugation and resuspend them in a buffer solution.
-
Bioreduction: In a reaction vessel, combine the cell suspension with 4-bromoacetophenone and a co-substrate like glucose.
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Extraction: After the reaction, separate the cells by centrifugation and extract the supernatant with ethyl acetate.
-
Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield (S)-1-(4-bromophenyl)ethanol.
Comparative Performance in Asymmetric Synthesis
The true measure of a chiral secondary alcohol's utility lies in its performance in asymmetric reactions. While direct experimental data for methyl 4-(hydroxy(phenyl)methyl)benzoate as a chiral ligand or auxiliary is scarce in the literature, we can infer its potential by comparing its structural features with those of well-documented chiral alcohols in benchmark reactions.
Structural Analysis of Methyl 4-(hydroxy(phenyl)methyl)benzoate
Methyl 4-(hydroxy(phenyl)methyl)benzoate is structurally similar to mandelic acid derivatives, which are known to be effective chiral auxiliaries.[10][11] The presence of the phenyl group and the hydroxyl-bearing stereocenter are key features for inducing chirality. The ester group at the para-position of the benzoate ring is an electron-withdrawing group, which could influence the electronic properties of the aromatic ring and potentially impact its interaction with metal centers in catalytic applications.
Performance of Benchmark Chiral Alcohols
To provide a quantitative comparison, we present the performance of established chiral alcohols and their derivatives in two widely used asymmetric transformations: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Table 1: Performance of Chiral β-Amino Alcohols in the CBS Reduction of Acetophenone [4][12]
| Chiral β-Amino Alcohol Precursor | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >95 | >98 (S) |
| (1R,2S)-(-)-Norephedrine | 92 | 95 (R) |
| (S)-Valinol derivative | 85 | 96 (S) |
Table 2: Performance of Chiral Alcohols as Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde [13][14]
| Chiral Alcohol/Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| (1R,2S)-(-)-N-Methylephedrine | 97 | 95 (R) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | >95 | 98 (S) |
| Chiral diol from methyl D-glucopyranoside | 75-90 | 35-56 |
Experimental Workflows and Mechanistic Insights
To ensure scientific integrity and reproducibility, detailed experimental workflows and an understanding of the underlying reaction mechanisms are essential.
General Workflow for Asymmetric Ketone Reduction
The following diagram illustrates a typical workflow for performing and analyzing an asymmetric ketone reduction experiment.
Caption: A generalized experimental workflow for asymmetric ketone reduction.
Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
The enantioselectivity of the CBS reduction is rationalized by the formation of a rigid transition state involving the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
This guide has provided a comparative overview of methyl 4-(hydroxy(phenyl)methyl)benzoate in the context of other well-established chiral secondary alcohols for asymmetric synthesis. While a lack of direct experimental data for the title compound currently limits a quantitative performance assessment, its structural analogy to effective chiral molecules, such as mandelic acid derivatives, suggests its potential as a valuable tool in the field.
The detailed synthetic protocols and performance data for benchmark chiral alcohols like 1-phenylethanol and its bromo-substituted analog serve as a practical reference for researchers. The choice of a chiral secondary alcohol will ultimately be dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired stereochemical outcome, and scalability. Further investigation into the catalytic and auxiliary properties of methyl 4-(hydroxy(phenyl)methyl)benzoate is warranted and represents a promising avenue for future research in asymmetric catalysis.
References
-
Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central. [Link]
-
1-Phenylethanol. Wikipedia. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC - NIH. [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research - ACS Publications. [Link]
-
Schematic diagram of simultaneous synthesis of ( R )-1-phenylethanol... ResearchGate. [Link]
-
Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - PubMed Central. [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC - NIH. [Link]
-
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. [Link]
-
Cas 5391-88-8,1-(4-Bromophenyl)ethanol. lookchem. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ResearchGate. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
-
Mandelic acid derivatives as model compounds to test the chiral... ResearchGate. [Link]
-
Addition of diethylzinc to benzaldehyde, catalyzed by aminodiol derivatives. ResearchGate. [Link]
-
(R)-1-(4-Bromophenyl)ethanol. MySkinRecipes. [Link]
-
Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata (CBS) reduction. ResearchGate. [Link]
-
Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]
- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Unknown Source. [https://doi.org/10.1021/acs.orglett.5b00278]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate. PubChem. [Link]
-
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. MDPI. [Link]
-
The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI. [Link]
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 5391-88-8,1-(4-Bromophenyl)ethanol | lookchem [lookchem.com]
- 10. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Methyl 4-(hydroxy(phenyl)methyl)benzoate Derivatives
This guide provides a comprehensive analysis of the biological potential of methyl 4-(hydroxy(phenyl)methyl)benzoate derivatives. As a scaffold, this structure presents a unique combination of a chiral benzhydrol core and a methyl benzoate moiety, offering multiple points for chemical modification to tune its pharmacological profile. While comprehensive studies on a homologous series of these specific derivatives are emerging, this document synthesizes data from closely related benzoate and benzhydrol analogues to illuminate the therapeutic promise of this chemical class. We will delve into potential antimicrobial, anticancer, and enzyme-inhibitory activities, supported by experimental data from authoritative sources and detailed protocols to guide future research.
The Core Scaffold: A Platform for Diverse Bioactivity
The methyl 4-(hydroxy(phenyl)methyl)benzoate structure is a compelling starting point for drug discovery. It features:
-
A central chiral carbon, allowing for stereospecific interactions with biological targets.
-
Two phenyl rings that can be substituted to modulate lipophilicity, electronic properties, and steric interactions.
-
A hydroxyl group and an ester group, both capable of forming crucial hydrogen bonds with enzyme active sites or receptors.
Derivatives of structurally similar compounds, such as substituted benzoates and benzophenones, have demonstrated a wide array of biological effects, including potent antimicrobial and cytotoxic activities.[1][2] This guide will explore these activities in the context of the target scaffold.
Comparative Analysis of Potential Biological Activities
The following sections compare the observed biological activities of structurally related compounds, providing a predictive framework for the therapeutic potential of methyl 4-(hydroxy(phenyl)methyl)benzoate derivatives.
Benzoate derivatives have long been recognized for their antimicrobial properties.[3] Research into functionalized hydroxybenzoate polymers and other small molecule esters reveals key structure-activity relationships (SAR).
Key Insights from Analagous Compounds:
-
Hydrophobicity: Increased hydrophobicity often correlates with greater antibacterial activity. For instance, in a series of 4-O-substituted-6-alkyl-2-hydroxybenzoates, a derivative with a benzyl group at the 4-O position and a heptyl group at the 6-position exhibited the highest potency against S. aureus (MIC = 3.9 μg/mL), comparable to ampicillin.[4][5]
-
Allyl Groups: The introduction of allyl groups to phenolic compounds has been shown to increase potency against planktonic cells of both Gram-positive (S. epidermidis) and Gram-negative (P. aeruginosa) bacteria.[6]
-
General Efficacy: Benzoate derivatives have shown broad-spectrum potential, with various esters demonstrating inhibitory activity against mycobacteria and methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]
Table 1: Comparative Antimicrobial Activity of Related Benzoate Derivatives
| Compound/Derivative Class | Test Organism | Activity Metric (MIC) | Reference |
| 4-O-Benzyl-6-heptyl-2-hydroxybenzoate | Staphylococcus aureus | 3.9 µg/mL | [4][5] |
| 4-O-Benzyl-6-heptyl-2-hydroxybenzoate | MRSA | 15.6 µg/mL | [5] |
| 2-Allyl Carvacrol | S. epidermidis | 79.8% growth reduction in 5h | [6] |
| 2-Allyl Thymol | P. aeruginosa | 77.9% growth reduction in 5h | [6] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria | ≥ 0.49 µmol/L | [3] |
This data suggests that modifying the phenyl rings of methyl 4-(hydroxy(phenyl)methyl)benzoate with hydrophobic alkyl chains or allyl groups could be a promising strategy to develop potent antimicrobial agents.
The biphenyl-like core of the target scaffold is a common feature in many anticancer agents. Studies on related hydroxylated biphenyl compounds and benzimidazole derivatives provide a strong rationale for investigating this potential.[7][8]
Key Mechanistic Insights:
-
Cell Cycle Arrest: Novel hydroxylated biphenyl compounds have been shown to induce antiproliferative activity in malignant melanoma cells by causing cell cycle arrest in the S/G2 phases, ultimately leading to apoptosis.[8]
-
Microtubule Targeting: A benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), acts as a microtubule targeting agent, inducing mitotic arrest and cell death.[7] This compound showed significant toxicity towards breast cancer cell lines (MCF-7 IC₅₀ = 0.73 µM) while being less toxic to normal fibroblast cells.[7]
-
Kinase Inhibition: 4-Methylbenzamide derivatives containing purine substituents have been developed as potential protein kinase inhibitors, with some compounds showing high efficacy against leukemic and renal carcinoma cell lines (IC₅₀ values in the low micromolar range).[9]
Table 2: Comparative Anticancer Activity of Related Derivatives
| Compound | Cell Line | Activity Metric (IC₅₀) | Reference |
| MBIC | MCF-7 (Breast Cancer) | 0.73 µM | [7] |
| MBIC | MDA-MB-231 (Breast Cancer) | 20.4 µM | [7] |
| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 µM | [9] |
| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 µM | [9] |
| 4-Methylbenzamide Derivative 10 | OKP-GS (Renal Carcinoma) | 24.77 µM | [9] |
These findings strongly support the hypothesis that derivatives of methyl 4-(hydroxy(phenyl)methyl)benzoate could be engineered to function as effective anticancer agents, potentially through mechanisms involving cell cycle disruption or kinase inhibition.
The structural motifs within the target molecule are amenable to binding within the active sites of various enzymes. Benzoyl phenyl benzoates, for example, have been successfully synthesized and evaluated as inhibitors of phospholipase A2 and hyaluronidase, enzymes implicated in inflammatory processes.[2] Furthermore, the broader class of benzoate and benzothiazole derivatives has been explored for the inhibition of therapeutically relevant enzymes like monoamine oxidase (MAO) and carbonic anhydrases.[10][11]
Potential Targets and SAR:
-
MAO-B Inhibition: 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been identified as multifunctional MAO-B inhibitors, which are relevant for the treatment of Parkinson's disease.[10]
-
Phospholipase A2 (PLA2) Inhibition: Benzoylation of (hydroxy phenyl) phenyl methanone structures yielded compounds with significant in vitro PLA2 enzyme inhibitory activity.[2] This suggests that the benzhydrol core of our target scaffold is well-suited for targeting this enzyme class.
-
Structure-Activity Relationship: For dual aromatase–sulfatase inhibitors, the position of halogen substitution on the phenyl ring significantly impacts inhibitory activity. Substitution at the ortho position to a sulfamate group was found to be more effective for inhibiting aromatase than substitution at the meta position.[12]
This body of work indicates that strategic functionalization of the phenyl rings on the methyl 4-(hydroxy(phenyl)methyl)benzoate scaffold could yield potent and selective inhibitors for a variety of enzymes.
Experimental Design & Protocols
To facilitate further research into this promising compound class, this section provides detailed, self-validating protocols for synthesis and biological evaluation.
A common and effective method for synthesizing the core structure is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.
Caption: General workflow for the synthesis of the core scaffold via Grignard reaction.
Step-by-Step Synthesis Protocol:
-
Grignard Reagent Preparation: Add magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen). Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Stir until the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Dissolve methyl 4-formylbenzoate in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Validation: Collect the pure fractions and confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents.[1]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed MTT Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A375) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The methyl 4-(hydroxy(phenyl)methyl)benzoate scaffold represents a versatile and promising platform for the development of new therapeutic agents. Based on comparative analysis of related structures, derivatives of this core are predicted to possess significant antimicrobial, anticancer, and enzyme-inhibitory properties.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing a library of derivatives with systematic modifications to both phenyl rings (e.g., introducing electron-withdrawing/donating groups, halogens, and alkyl chains) to precisely map the structure-activity relationships for different biological targets.
-
Stereochemical Analysis: Separating and testing the individual enantiomers of chiral derivatives, as stereochemistry will likely play a critical role in target engagement and biological activity.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular mechanisms is crucial. This includes identifying specific enzyme targets, investigating effects on cell signaling pathways, and assessing impacts on microbial cell integrity.
By leveraging the foundational data and protocols presented in this guide, researchers can effectively explore the rich medicinal chemistry of methyl 4-(hydroxy(phenyl)methyl)benzoate derivatives and unlock their full therapeutic potential.
References
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. Available at: [Link]
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem. PubChem. Available at: [Link]
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. Google Patents.
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Frontiers. Available at: [Link]
-
METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Ataman Kimya. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available at: [Link]
-
Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. ACS Publications. Available at: [Link]
-
Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. ResearchGate. Available at: [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Oncotarget. Oncotarget. Available at: [Link]
-
Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed. PubMed. Available at: [Link]
-
Journal of enzyme inhibition and medicinal chemistry - Medscape. Medscape. Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. Google Patents.
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. MDPI. Available at: [Link]
- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents. Google Patents.
-
Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate | C16H16O3 | CID - PubChem. PubChem. Available at: [Link]
-
methyl 4-(3-hydroxyphenyl)benzoate - Stenutz. Stenutz. Available at: [Link]
-
Methyl 3-(4-hydroxyphenyl)benzoate | C14H12O3 | CID 5097337 - PubChem. PubChem. Available at: [Link]
-
Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Institutes of Health. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Enantiomers of Methyl 4-(hydroxy(phenyl)methyl)benzoate: A Comparative Analysis
For researchers and professionals in drug development and chiral chemistry, the precise characterization of enantiomers is a critical step. Methyl 4-(hydroxy(phenyl)methyl)benzoate, a chiral secondary alcohol, presents a valuable case study for the application of various spectroscopic techniques to differentiate between its (R) and (S) enantiomers. This guide provides an in-depth comparison of the expected spectroscopic behavior of these enantiomers, grounded in fundamental principles and supported by data from analogous chiral molecules. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with chiral selectors or polarized light reveals distinct differences, which we will explore herein.
The Foundation: Chirality and Spectroscopic Distinction
Enantiomers, being non-superimposable mirror images, possess identical bond lengths, bond angles, and connectivity. Consequently, most standard spectroscopic methods that measure these intrinsic properties, such as mass spectrometry and standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will yield identical spectra for both the (R) and (S) forms in an achiral solvent. The key to their differentiation lies in creating a diastereomeric interaction, either transiently or through chemical modification, or by using a chiral probe, such as circularly polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chiral Environment
In a standard achiral solvent like chloroform-d (CDCl₃), the ¹H and ¹³C NMR spectra of (R)- and (S)-methyl 4-(hydroxy(phenyl)methyl)benzoate are expected to be indistinguishable. The chemical shifts and coupling constants for corresponding protons and carbons will be identical.
Expected ¹H NMR Data (in CDCl₃, achiral environment):
-
Aromatic Protons (benzoate ring): Two doublets, integrating to 2H each.
-
Aromatic Protons (phenyl ring): A multiplet, integrating to 5H.
-
Methine Proton (-CH(OH)-): A singlet or a broadened singlet, integrating to 1H.
-
Methyl Protons (-OCH₃): A singlet, integrating to 3H.
-
Hydroxyl Proton (-OH): A variable singlet, integrating to 1H.
To resolve the enantiomers by NMR, a chiral environment must be introduced. This is typically achieved through the use of:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The differing geometries of these complexes lead to small but measurable differences in the chemical shifts of the analyte's protons.
-
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomers. Since diastereomers have different physical properties, their NMR spectra will show distinct signals for each newly formed compound. For an alcohol like methyl 4-(hydroxy(phenyl)methyl)benzoate, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)[1].
-
Chiral Lanthanide Shift Reagents (LSRs): These are chiral coordination complexes that induce large chemical shift changes in the analyte's spectrum. The magnitude of the shift for a given proton can differ for each enantiomer due to the different spatial arrangement of the diastereomeric complexes formed[1][2][3].
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the racemic methyl 4-(hydroxy(phenyl)methyl)benzoate in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.
-
Addition of CSA: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Spectral Acquisition: Acquire subsequent ¹H NMR spectra, titrating with the CSA until optimal separation of a key signal (e.g., the methine proton) is observed.
-
Analysis: The integration of the now-separated signals for the (R) and (S) enantiomers can be used to determine the enantiomeric excess (ee).
Expected Outcome: Upon addition of the CSA, a key proton signal, such as the methine proton, will resolve into two separate signals, representing the (R) and (S) enantiomers. The separation of these signals (ΔΔδ) is typically small (on the order of 0.01-0.1 ppm).
Circular Dichroism (CD) Spectroscopy: The Gold Standard for Chiral Analysis
Circular Dichroism (CD) spectroscopy is the most direct method for observing chirality. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule[4][5]. Enantiomers, by definition, will have mirror-image CD spectra.
For methyl 4-(hydroxy(phenyl)methyl)benzoate, the chromophores are the benzoate and phenyl groups. The electronic transitions of these aromatic systems will give rise to CD signals. Based on studies of similar chiral molecules like mandelic acid and its derivatives, we can predict the general features of the CD spectra[6][7][8][9].
Expected CD Spectral Features:
-
The (R) and (S) enantiomers will exhibit CD spectra that are equal in magnitude but opposite in sign at all wavelengths.
-
The benzoate chromophore will likely show a Cotton effect (a characteristic change in the sign of the CD signal around an absorption band) in the UV region[4].
Table 1: Predicted Comparative CD Spectral Data
| Spectroscopic Feature | (R)-methyl 4-(hydroxy(phenyl)methyl)benzoate | (S)-methyl 4-(hydroxy(phenyl)methyl)benzoate |
| Sign of Cotton Effect | Opposite | Opposite |
| Molar Ellipticity [θ] | Equal in magnitude, but opposite sign to the (S)-enantiomer at all wavelengths. | Equal in magnitude, but opposite sign to the (R)-enantiomer at all wavelengths. |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of the pure (R) and (S) enantiomers, as well as the racemate, in a transparent solvent (e.g., methanol or acetonitrile) at a known concentration (typically 0.1-1.0 mg/mL)[10][11][12].
-
Blank Spectrum: Record a spectrum of the solvent in the same cuvette to be used for the samples.
-
Sample Spectra: Record the CD spectra of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture over a suitable UV wavelength range (e.g., 200-400 nm).
-
Data Processing: Subtract the blank spectrum from each of the sample spectra. The spectrum of the racemate should be a flat line at or near zero ellipticity.
-
Analysis: Compare the spectra of the two enantiomers. They should be mirror images of each other.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
In their standard forms, IR and UV-Vis spectroscopy are not used to differentiate enantiomers.
-
IR Spectroscopy: This technique measures the vibrational frequencies of chemical bonds. Since the bond lengths and strengths are identical in enantiomers, their IR spectra will be identical.
-
UV-Vis Spectroscopy: This method measures the electronic transitions of chromophores. As the chromophores and their electronic environments are the same in both enantiomers, their UV-Vis absorption spectra will also be identical[13].
It is worth noting that vibrational circular dichroism (VCD), an infrared analogue of electronic CD, can distinguish between enantiomers, but it is a more specialized technique. Similarly, while standard UV-Vis is not differential, the underlying absorptions are what give rise to the CD spectrum.
Table 2: Summary of Expected Spectroscopic Data
| Spectroscopic Method | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture | Key Differentiating Feature |
| ¹H & ¹³C NMR (achiral solvent) | Identical to (S) | Identical to (R) | Single set of peaks | None |
| ¹H & ¹³C NMR (with chiral agent) | Unique set of shifted peaks | Unique set of shifted peaks | Two sets of peaks | Different chemical shifts (ΔΔδ) |
| Circular Dichroism (CD) | Mirror-image spectrum to (S) | Mirror-image spectrum to (R) | No CD signal (zero ellipticity) | Opposite sign of Cotton effects |
| Infrared (IR) | Identical to (S) | Identical to (R) | Identical to pure enantiomers | None |
| UV-Visible (UV-Vis) | Identical to (S) | Identical to (R) | Identical to pure enantiomers | None |
Experimental Workflows and Diagrams
Diagram 1: General Workflow for Spectroscopic Comparison
Caption: Workflow for the separation and spectroscopic comparison of enantiomers.
Diagram 2: Principle of Circular Dichroism
Caption: Simplified schematic of a Circular Dichroism (CD) spectrometer.
Conclusion
The spectroscopic comparison of the enantiomers of methyl 4-(hydroxy(phenyl)methyl)benzoate serves as an excellent illustration of the principles of stereochemical analysis. While standard NMR, IR, and UV-Vis techniques are blind to chirality, the use of a chiral environment in NMR and the intrinsic sensitivity of Circular Dichroism to molecular asymmetry provide definitive methods for their differentiation and characterization. The predicted differences, particularly the mirror-image CD spectra and the splitting of NMR signals with a chiral auxiliary, are foundational concepts for any researcher working with chiral molecules. This guide provides the theoretical framework and practical considerations for undertaking such a comparative analysis, empowering scientists to confidently characterize their enantiomeric products.
References
-
Anschutz Medical Campus, University of Colorado. (2008). Circular Dichroism Procedure. Retrieved from [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(4), 2527-2531. Available at: [Link]
-
Khadka, N. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. In Chemistry LibreTexts. Retrieved from [Link]
-
Bio-Resource. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD [Video]. YouTube. Retrieved from [Link]
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
-
Wiley. (n.d.). Circular Dichroism: Principles and Applications, 2nd Edition. Retrieved from [Link]
-
Bio-protocol. (n.d.). Circular dichroism experiments. Retrieved from [Link]
- Ghosh, I., Zeng, H., & Kishi, Y. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(15), 2575–2578.
- Zhang, Y., Li, X., Wang, Y., & Zhang, H. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances, 7(22), 13456-13463.
-
Chiralabs. (n.d.). Circular Dichroism (CD) Applications- Stereochemical assignment. Retrieved from [Link]
-
Anschutz Medical Campus, University of Colorado. (2008). Circular Dichroism Procedure. Retrieved from [Link]
- Zhang, Y., Li, X., Wang, Y., & Zhang, H. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances, 7(22), 13456-13463.
-
Wikipedia. (2023, April 2). Ultraviolet–visible spectroscopy of stereoisomers. In Wikipedia. Retrieved from [Link]
- Zhang, Y., Li, X., Wang, Y., & Zhang, H. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances, 7(22), 13456-13463.
- Macchioni, A., Ciancaleoni, G., Zuccaccia, C., & Zuccaccia, D. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules.
-
ResearchGate. (n.d.). S- (red curves), and R-mandelic acid (blue curves) in.... Retrieved from [Link]
- Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
- Shoji, M., Hayashi, T., & Harada, N. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(15), 2671–2674.
- Karki, M., & Magolan, J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458–24463.
- Karki, M., & Magolan, J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458–24463.
-
Wikipedia. (2023, June 10). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. Retrieved from [Link]
- Kopysov, V., et al. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy.
-
ResearchGate. (n.d.). The tested derivatives of mandelic acid. Retrieved from [Link]
-
PlumX Metrics. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Retrieved from [Link]
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270.
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
- Czerwonka, D., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- Csomós, P., et al. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 28(13), 5139.
-
PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
- Tiong, H. S., Yeap, G. Y., & Boey, P. L. (2011). Synthesis of 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy)
-
PubChem. (n.d.). Methyl 4-(hydroxy(phenyl)methyl)benzoate. Retrieved from [Link]
-
Digital Library, CABI. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ultraviolet–visible spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for Methyl 4-(hydroxy(phenyl)methyl)benzoate by NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological activity of enantiomers necessitates robust analytical methods to quantify their relative abundance. While chiral High-Performance Liquid Chromatography (HPLC) is a prevalent technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, often faster, and non-separative alternative.[1]
This guide provides an in-depth comparison of two primary NMR-based strategies for validating the enantiomeric excess of methyl 4-(hydroxy(phenyl)methyl)benzoate, a chiral secondary alcohol. We will explore the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), detailing the causality behind the experimental choices and providing validated protocols for researchers, scientists, and drug development professionals.
The Foundational Principle: Breaking Enantiomeric Symmetry
Enantiomers, by their nature, are spectroscopically identical in an achiral environment. Their protons, carbons, and other NMR-active nuclei are isochronous, yielding identical chemical shifts and coupling constants.[2] The core principle of any NMR-based chiral analysis is to introduce an external source of chirality to break this symmetry, converting the enantiomeric pair into a diastereomeric one, either transiently or permanently.[3] Diastereomers possess distinct physical and chemical properties, including different NMR spectra, allowing for their differentiation and quantification.[4]
Method 1: Covalent Diastereomer Formation with a Chiral Derivatizing Agent (CDA)
The CDA approach involves the covalent reaction of the chiral analyte with an enantiomerically pure reagent to form a new molecule containing two chiral centers. The resulting diastereomers will exhibit distinct chemical shifts, particularly for nuclei near the newly formed bond and the original stereocenter.
Selected Reagent: (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)
For a secondary alcohol like methyl 4-(hydroxy(phenyl)methyl)benzoate, Mosher's acid chloride is an exemplary CDA.[5][6] Its utility is rooted in several key features:
-
High Reactivity: The acid chloride readily reacts with the hydroxyl group to form a stable ester (a Mosher's ester).[7]
-
Stereochemical Integrity: The chiral center of Mosher's acid lacks an α-proton, preventing racemization under typical reaction conditions.[4]
-
Significant Anisotropic Effects: The phenyl group of the Mosher's moiety creates a strong magnetic anisotropic field. This causes significant, predictable, and conformationally dependent chemical shift differences (Δδ) in the ¹H NMR spectrum of the resulting diastereomers, making analysis straightforward.[2]
-
¹⁹F NMR Probe: The presence of the -CF₃ group provides an additional, often simpler, NMR handle for analysis in ¹⁹F NMR, where signals are sharp and the spectral window is wide.[5]
Experimental Workflow: Derivatization with Mosher's Acid Chloride
The objective is to drive the esterification reaction to completion to avoid kinetic resolution, which would result in an inaccurate ee measurement.[4] Using a slight excess of the derivatizing agent ensures all of the analyte reacts.
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Detailed Protocol: CDA Method
-
Preparation: In a clean, dry NMR tube, dissolve ~10 mg of methyl 4-(hydroxy(phenyl)methyl)benzoate in 0.6 mL of deuterated chloroform (CDCl₃).
-
Base Addition: Add 2-3 drops of dry pyridine. Pyridine acts as a base to neutralize the HCl byproduct of the reaction and catalyzes the esterification.
-
Reagent Addition: Add ~1.2 equivalents of enantiopure (R)-Mosher's acid chloride to the solution.
-
Reaction: Cap the NMR tube, mix thoroughly, and allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete (monitored by TLC or a preliminary NMR scan).
-
Analysis: Acquire a quantitative ¹H NMR spectrum.
Data Interpretation and Results
Upon successful derivatization, the ¹H NMR spectrum will display two distinct sets of signals corresponding to the (R,R) and (S,R) diastereomers. The methine proton (CH-O-CO) and the methyl ester protons (-COOCH₃) are excellent diagnostic signals. By integrating the corresponding peaks for each diastereomer, the enantiomeric excess can be calculated using the formula:
ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
| Signal Source | Chemical Shift δ (ppm) Diastereomer 1 (R,R) | Chemical Shift δ (ppm) Diastereomer 2 (S,R) | Δδ (ppm) | Integration (Hypothetical 75% ee) |
| Methine Proton (CH-O) | ~6.15 | ~6.10 | 0.05 | 87.5 |
| Methyl Ester (-OCH₃) | ~3.90 | ~3.88 | 0.02 | 12.5 |
Table 1. Hypothetical ¹H NMR data for the Mosher's esters of methyl 4-(hydroxy(phenyl)methyl)benzoate, demonstrating the chemical shift non-equivalence used for ee calculation.
Method 2: Transient Diastereomer Formation with a Chiral Solvating Agent (CSA)
The CSA approach is a non-destructive alternative that relies on the formation of transient, non-covalent diastereomeric complexes between the analyte and an enantiopure solvating agent.[8] These weak interactions, such as hydrogen bonds or π-π stacking, are sufficient to induce small but measurable chemical shift differences between the enantiomers.[9]
Selected Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a Chiral Aluminum Solvating Agent (CASA)
For an alcohol analyte, a chiral alcohol like TFAE or a specialized agent like a Chiral Aluminum Solvating Agent (CASA) can be effective.[10] The choice of a CSA is guided by its ability to form distinct complexes with each enantiomer.
-
Simplicity and Speed: This method is exceptionally fast. The CSA is simply added to a solution of the analyte in an NMR tube, with no reaction or workup required.[8]
-
Non-destructive: The analyte can be fully recovered after the analysis if needed.
-
Subtle Effects: The induced chemical shift differences (Δδ) are generally much smaller than those observed with CDAs. This necessitates a high-field NMR spectrometer for adequate resolution.
-
Equilibrium Dynamics: The interactions are in rapid equilibrium on the NMR timescale. Factors like concentration, temperature, and solvent can significantly influence the quality of the chiral recognition.[10]
Experimental Workflow: Analysis with a Chiral Solvating Agent
The process is a simple "mix and measure" operation, making it highly efficient for rapid screening.
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Detailed Protocol: CSA Method
-
Preparation: Dissolve ~5-10 mg of methyl 4-(hydroxy(phenyl)methyl)benzoate in 0.6 mL of an appropriate deuterated solvent (e.g., CD₃CN for CASA-Na).[10]
-
CSA Addition: Add 1.5-2.0 equivalents of the enantiopure CSA directly to the NMR tube.
-
Equilibration: Mix the sample thoroughly. For some CSAs, like CASA-Na, cooling the sample (e.g., to -40 °C) is required to slow the intermolecular exchange and sharpen the signals.[10]
-
Analysis: Acquire the ¹H NMR spectrum at the optimized temperature.
Data Interpretation and Results
In the presence of the CSA, a proton signal that was a singlet for the racemate (in an achiral solvent) will resolve into two separate signals for the two enantiomers. The integration of these two peaks directly provides the enantiomeric ratio.
| Signal Source | Chemical Shift δ (ppm) (No CSA) | Chemical Shift δ (ppm) Enantiomer 1 (with CSA) | Chemical Shift δ (ppm) Enantiomer 2 (with CSA) | Δδ (ppm) | Integration (Hypothetical 75% ee) |
| Methine Proton (CH-OH) | ~5.85 | ~5.860 | ~5.855 | 0.005 | 87.5 |
| Aromatic Protons | ~7.3-8.0 | Minor shifts and some splitting may be observed | Minor shifts and some splitting may be observed | Variable | 12.5 |
Table 2. Hypothetical ¹H NMR data for methyl 4-(hydroxy(phenyl)methyl)benzoate in the presence of a CSA, showing smaller induced chemical shift differences.
Comparative Guide: CDA vs. CSA for Your Application
The choice between a CDA and a CSA is dictated by the specific requirements of the analysis, including sample availability, required precision, and available instrumentation.
| Feature | Chiral Derivatizing Agent (CDA) Method | Chiral Solvating Agent (CSA) Method | Causality & Rationale |
| Principle | Covalent bond formation (Diastereomers) | Non-covalent complexation (Transient Diastereomers) | Covalent bonds are stronger, leading to stable species with large spectral differences. Weak interactions are sufficient for transient differentiation. |
| Sample Prep | Multi-step: reaction, potential workup | Single-step: mix and measure | The need for a chemical reaction adds time and complexity, whereas the CSA method leverages rapid equilibrium.[8] |
| Speed | Slower (30-90 min) | Faster (5-10 min) | Reaction time vs. simple dissolution and equilibration. |
| Sample Integrity | Destructive | Non-destructive | Covalent modification permanently alters the analyte. The analyte can be recovered from the CSA mixture. |
| Magnitude of Δδ | Large (typically >0.05 ppm) | Small (typically <0.02 ppm) | The rigid covalent structure of a diastereomer maximizes the influence of the chiral auxiliary's anisotropic effects.[4] |
| Potential Issues | Kinetic resolution, racemization, incomplete reaction | Peak overlap, concentration/temperature dependency | Incomplete reactions or side reactions with CDAs can skew the measured ratio.[11] CSA performance is highly sensitive to experimental conditions.[10] |
| Best For | High accuracy/precision, complex molecules, lower-field NMR | High-throughput screening, precious samples, rapid checks | The robustness and large Δδ of the CDA method make it highly reliable. The speed and non-destructive nature of the CSA method are ideal for screening. |
Conclusion
Both Chiral Derivatizing Agents and Chiral Solvating Agents provide validated, reliable pathways for determining the enantiomeric excess of methyl 4-(hydroxy(phenyl)methyl)benzoate by NMR spectroscopy.
The CDA method , exemplified by Mosher's acid chloride, is a robust and highly accurate technique. Its strength lies in the formation of stable diastereomers that produce large, easily resolved chemical shift differences, making it the preferred method for final validation, analysis of complex spectra, or when using lower-field NMR instruments. The primary consideration is the need for complete reaction to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.
The CSA method offers unparalleled speed and simplicity. It is a non-destructive technique ideal for high-throughput screening of reaction outcomes or when dealing with precious, limited-quantity samples. Its main limitation is the small magnitude of the induced spectral differences, which often requires a high-field spectrometer and careful optimization of experimental conditions like temperature and concentration to achieve baseline resolution.
Ultimately, the selection of the appropriate method is a strategic decision. For definitive, publication-quality quantification, the CDA approach is often superior. For rapid process monitoring and qualitative or semi-quantitative assessments, the CSA approach provides an invaluable tool in the chemist's arsenal.
References
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
General: All commercially available chemicals and reagents were used... - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Calix[12]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents - Bates College. (n.d.). Retrieved January 22, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. (2022). Retrieved January 22, 2026, from [Link]
-
A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. (n.d.).
-
Mosher's acid - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mosher ester derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Pherobase NMR: Methyl 4-hydroxybenzoate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mosher's acid - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents. (n.d.).
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
NMR methods for determination of enantiomeric excess - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668) - Human Metabolome Database. (n.d.). Retrieved January 22, 2026, from [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2022). Retrieved January 22, 2026, from [Link]
-
Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. scispace.com [scispace.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. bates.edu [bates.edu]
- 12. Methyl 4-(hydroxy(phenyl)methyl)benzoate | C15H14O3 | CID 11776502 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Stationary Phases for Benzoate Enantioseparation
For researchers, scientists, and professionals in drug development, the enantioseparation of benzoates is a critical analytical challenge. The stereochemistry of benzoate moieties within active pharmaceutical ingredients (APIs) and key intermediates can significantly influence pharmacological activity and safety profiles. This guide provides an in-depth comparative study of the primary chiral stationary phases (CSPs) employed for this purpose, grounded in both theoretical mechanisms and practical experimental data.
The Significance of Benzoate Enantioseparation
Chiral benzoates are prevalent in a wide array of pharmaceuticals and natural products. The precise orientation of substituents around a stereogenic center can dictate the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects. Regulatory bodies worldwide now mandate the characterization and control of enantiomeric purity, making robust and reliable enantioseparation methods indispensable.
A Comparative Overview of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of an appropriate CSP. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. We will explore the four major classes of CSPs and their applicability to benzoate enantioseparation.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile for a broad range of chiral compounds, including benzoates.[1][2] The chiral selectors are typically phenylcarbamate or benzoate derivatives of these polysaccharides coated or immobilized on a silica support.[3]
Chiral Recognition Mechanism: The chiral recognition capabilities of polysaccharide CSPs arise from a combination of interactions within the helical grooves of the polymer backbone.[3][4] For benzoate enantiomers, the key interactions include:
-
Hydrogen Bonding: The carbamate or benzoate moieties on the CSP can form hydrogen bonds with polar functional groups on the analyte.[2][4]
-
π-π Interactions: The aromatic rings of the benzoate analyte and the phenyl groups of the CSP can engage in π-π stacking.[2]
-
Steric Interactions: The rigid, helical structure of the polysaccharide creates chiral cavities, and the differential fit of the enantiomers into these spaces plays a crucial role in their separation.[3][4]
The choice between cellulose and amylose backbones can be critical, as they often exhibit complementary separation capabilities.[4] Furthermore, immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[1]
A study on the enantiomeric purity of alogliptin benzoate demonstrated the successful use of a cellulose carbamate derivatized column (Lux Cellulose-2).[5][6][7] Interestingly, separation was not achieved on an amylose-based column (Lux Amylose 2) or another popular polysaccharide column (Chiralpak AD), highlighting the importance of screening different polysaccharide phases.[5][6][7]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure with a hydrophobic interior and a hydrophilic exterior.[8][9] This unique geometry allows for the formation of inclusion complexes with analytes that fit within the cavity.
Chiral Recognition Mechanism: The primary mechanism for chiral recognition on cyclodextrin-based CSPs is the differential inclusion of the enantiomers into the chiral cavity.[8] For benzoates, the aromatic ring can be included in the hydrophobic cavity, while interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin further contribute to enantioselectivity. The size of the cyclodextrin cavity (α, β, or γ) is a critical parameter to consider based on the dimensions of the analyte.
Studies on mandelic acid derivatives, which are structurally related to benzoates, have shown the utility of β-cyclodextrin-based CSPs.[10]
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and a variety of functional groups, including peptides, carbohydrates, and aromatic rings.[11][12] This structural complexity provides a multitude of potential interaction sites for chiral recognition.
Chiral Recognition Mechanism: Enantioseparation on macrocyclic antibiotic CSPs is achieved through a combination of interactions, including:
-
Hydrogen Bonding: The presence of amide, hydroxyl, and carboxyl groups facilitates hydrogen bonding.
-
π-π Interactions: Aromatic rings within the macrocycle can interact with the benzoate's phenyl group.
-
Steric Interactions: The defined three-dimensional structure of the antibiotic creates chiral pockets.
-
Ionic Interactions: The presence of ionizable groups allows for electrostatic interactions with charged analytes.
These CSPs are known for their broad applicability and can often resolve compounds that are challenging to separate on other phases.[13][14]
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[15] These phases are designed to have specific points of interaction for chiral recognition, often involving a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Chiral Recognition Mechanism: The "three-point interaction" model is central to the design of Pirkle-type CSPs.[15] For a benzoate enantiomer to be resolved, it must interact with the CSP at a minimum of three points, with at least one of these interactions being stereochemically dependent. These CSPs often contain π-acidic or π-basic aromatic rings to interact with the aromatic system of the benzoate, along with hydrogen bond donor/acceptor sites.[15] A key advantage of Pirkle-type CSPs is the ability to invert the elution order by using a CSP with the opposite chirality, which can be beneficial for the analysis of trace enantiomeric impurities.
Comparative Performance Data
To provide a practical comparison, the following table summarizes the enantioseparation of benzoin, a compound structurally similar to many benzoates, on different types of chiral stationary phases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Analyte | Chiral Stationary Phase (CSP) | CSP Type | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Benzoin | Chiralcel OD | Polysaccharide (Cellulose) | Pure Water at 160°C | Baseline Separation | Not Reported | [7] |
| Benzoin | CDA-CSP (β-Cyclodextrin derivative) | Cyclodextrin | MeOH–H₂O (50:50, v/v) | >1.5 (calculated from chromatogram) | ~1.2 | [16] |
| Benzoin | cAGP (Chicken α1-acid glycoprotein) | Protein-Based | Not specified | Not Reported | Not Reported | [17] |
| Benzoin | Chirex 3001 ((R)-phenylglycine based) | Pirkle-Type | Not specified | Not Reported | Not Reported | [18] |
Experimental Protocol: A Strategic Approach to Method Development for Benzoate Enantioseparation
Developing a robust chiral separation method for a novel benzoate compound requires a systematic screening approach. The non-predictive nature of chiral chromatography makes a trial-and-error process inefficient.[3] The following protocol outlines a logical workflow.
Step 1: Analyte Characterization and Initial CSP Selection
Rationale: Understanding the physicochemical properties of the benzoate analyte is crucial for selecting the initial set of CSPs and mobile phases.
-
Assess Analyte Properties: Determine the pKa (for acidic or basic functional groups), solubility, and UV absorbance maxima of the benzoate enantiomers.
-
Initial CSP Screening Set: Based on the broad applicability of polysaccharide-based CSPs, a primary screening set should include both a cellulose-based and an amylose-based column (e.g., Chiralcel OD and Chiralpak AD).[19] A cyclodextrin-based column can be included if inclusion complexation is anticipated.
Step 2: Mobile Phase Screening
Rationale: The choice of mobile phase significantly influences retention and selectivity. Screening different modes (normal phase, reversed-phase, polar organic) is essential.
-
Normal Phase:
-
Reversed-Phase:
-
Mobile Phase C: Acetonitrile/Water with 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water with 0.1% Formic Acid
-
-
Polar Organic Mode:
-
Mobile Phase E: Acetonitrile
-
Mobile Phase F: Methanol
-
Step 3: Initial Screening Execution
Rationale: A systematic screening of the selected CSPs with the chosen mobile phases will identify promising starting conditions.
-
Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain a constant temperature, typically 25°C.
-
Detection: Set the UV detector to the absorbance maximum of the analyte.
-
Evaluation: If no separation is observed, or if the peaks are too broad or elute too quickly/slowly, adjust the mobile phase composition or switch to a different CSP.
Step 4: Method Optimization
Rationale: Once initial separation is achieved, fine-tuning the chromatographic parameters can improve resolution, peak shape, and analysis time.
-
Mobile Phase Composition: Adjust the ratio of the strong and weak solvents to optimize retention and selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.[5]
-
Temperature: Varying the column temperature can affect selectivity. Lower temperatures often increase resolution.[5]
-
Additives: Optimize the concentration and type of acidic or basic additives.
Visualizing the Workflow and Mechanisms
To better illustrate the decision-making process and the underlying principles of chiral recognition, the following diagrams are provided.
Caption: A workflow for chiral method development for benzoate enantioseparation.
Caption: Key interaction mechanisms for benzoate enantioseparation on different CSPs.
Conclusion
The enantioseparation of benzoates is a multifaceted challenge that can be effectively addressed through a systematic and informed approach to chiral stationary phase selection and method development. Polysaccharide-based CSPs often serve as the first line of inquiry due to their broad applicability and proven success. However, cyclodextrin, macrocyclic antibiotic, and Pirkle-type CSPs offer complementary selectivities and should be considered, particularly for more challenging separations. By understanding the underlying chiral recognition mechanisms and employing a structured screening protocol, researchers can efficiently develop robust and reliable methods for the critical task of ensuring the enantiomeric purity of benzoate-containing compounds.
References
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Revisiting Chiral Recognition Mechanism on Chicken Alpha 1-Acid Glycoprotein: Location of Chiral Binding Sites and Insight into Chiral Binding Mechanism. MDPI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. ResearchGate. [Link]
-
Preparation and Enantioseparation of a New Click Derived β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Elucidation Of Chiral Recognition Mechanisms Of Solutes By Amylose Tris[(s)-Alpha-Methylbenzylcarbamate] Sorbent. University of Tennessee, Knoxville Trace: Tennessee Research and Creative Exchange. [Link]
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. [Link]
-
HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. SpringerLink. [Link]
-
Molecular recognition of benzoin and bi-beta-naphthol analogues by Chirex 3001-based chiral stationary phase. ResearchGate. [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]
-
Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. [Link]
-
Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. National Institutes of Health. [Link]
-
Enantioseparation chromatograms for chiral compounds: a benzoin, b... ResearchGate. [Link]
-
(PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Institutes of Health. [Link]
-
Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. PubMed. [Link]
-
Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. PubMed. [Link]
-
Chiral separations using the macrocyclic antibiotics: A review. ResearchGate. [Link]
-
HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]
-
Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. ResearchGate. [Link]
-
(PDF) Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. ResearchGate. [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 7. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 14. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Revisiting Chiral Recognition Mechanism on Chicken Alpha 1-Acid Glycoprotein: Location of Chiral Binding Sites and Insight into Chiral Binding Mechanism | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Biological Evaluation of Methyl 4-(hydroxy(phenyl)methyl)benzoate and its Ketone Precursor, Methyl 4-benzoylbenzoate: A Methodological Guide
In the landscape of drug discovery and development, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. The transformation of a functional group, such as the reduction of a ketone to a secondary alcohol, can profoundly alter a compound's pharmacological profile. This guide provides a comprehensive framework for the comparative biological evaluation of methyl 4-(hydroxy(phenyl)methyl)benzoate and its ketone precursor, methyl 4-benzoylbenzoate .
While benzophenone derivatives, the chemical class of methyl 4-benzoylbenzoate, are known to possess a range of biological activities including antimicrobial, antioxidant, and cytotoxic effects, there is a notable absence of publicly available data on the biological profile of its alcohol counterpart.[1][2] This guide, therefore, serves as a methodological blueprint for researchers, offering the scientific rationale and detailed experimental protocols to systematically investigate and compare the bioactivities of these two compounds. We will delve into the core areas of cytotoxicity, antimicrobial efficacy, and antioxidant capacity, providing the necessary tools to generate valuable, comparative data.
The Scientific Rationale: From Ketone to Alcohol
The central hypothesis of this comparative evaluation lies in the structural and electronic changes resulting from the reduction of the ketone in methyl 4-benzoylbenzoate to a secondary alcohol in methyl 4-(hydroxy(phenyl)methyl)benzoate. This transformation introduces several key differences that can influence biological activity:
-
Stereochemistry and Receptor Interaction: The planar, sp²-hybridized carbonyl of the ketone is converted into a tetrahedral, sp³-hybridized chiral center in the alcohol. This introduces the possibility of enantiomers (R and S), which can exhibit differential binding to chiral biological targets such as enzymes and receptors.
-
Hydrogen Bonding Capacity: The introduction of a hydroxyl group provides a hydrogen bond donor, a feature absent in the ketone precursor which only possesses a hydrogen bond acceptor (the carbonyl oxygen). This enhanced hydrogen bonding capability can lead to stronger and more specific interactions with biological macromolecules.
-
Solubility and Bioavailability: The presence of the polar hydroxyl group is expected to increase the hydrophilicity of the molecule, which can impact its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Reactivity and Metabolism: The secondary alcohol can be a site for further metabolic transformations, such as oxidation back to the ketone or conjugation reactions, which can affect the compound's duration of action and potential toxicity.
Proposed Areas for Comparative Biological Evaluation
This guide proposes a tiered approach to the biological evaluation of methyl 4-(hydroxy(phenyl)methyl)benzoate versus its ketone precursor, focusing on three key areas of pharmacological interest.
Comparative Cytotoxicity Assessment
A fundamental step in the evaluation of any potential therapeutic agent is the assessment of its toxicity towards mammalian cells.[3] This is crucial for determining the therapeutic index and identifying potential safety concerns.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare stock solutions of methyl 4-(hydroxy(phenyl)methyl)benzoate and methyl 4-benzoylbenzoate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Comparative Cytotoxicity Data:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |
| Methyl 4-benzoylbenzoate | HeLa | 48 | 75 |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | HeLa | 48 | > 200 |
| Methyl 4-benzoylbenzoate | HepG2 | 48 | 120 |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | HepG2 | 48 | > 200 |
Comparative Antimicrobial Activity Assessment
Benzophenone derivatives have been reported to exhibit antimicrobial properties.[4][5] Evaluating the antibacterial and antifungal activity of both the ketone and alcohol derivatives is a critical step in understanding their potential as anti-infective agents.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination.
Detailed Protocol for Broth Microdilution Assay:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be included as a reference.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Hypothetical Comparative Antimicrobial Activity Data:
| Compound | S. aureus MIC (µg/mL) [Hypothetical] | E. coli MIC (µg/mL) [Hypothetical] | C. albicans MIC (µg/mL) [Hypothetical] |
| Methyl 4-benzoylbenzoate | 64 | 128 | >256 |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | 32 | 64 | 128 |
Comparative Antioxidant Capacity Assessment
The benzophenone scaffold is present in some natural products with antioxidant properties.[7] The ability of a compound to scavenge free radicals is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases.
The DPPH assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[8] It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH Radical Scavenging Assay.
Detailed Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard solution at various concentrations to the wells. Then, add the DPPH solution to each well. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Hypothetical Comparative Antioxidant Capacity Data:
| Compound | DPPH Scavenging IC₅₀ (µg/mL) [Hypothetical] |
| Methyl 4-benzoylbenzoate | > 500 |
| Methyl 4-(hydroxy(phenyl)methyl)benzoate | 150 |
| Ascorbic Acid (Standard) | 10 |
Conclusion
This guide provides a structured and scientifically grounded approach for the comparative biological evaluation of methyl 4-(hydroxy(phenyl)methyl)benzoate and its ketone precursor, methyl 4-benzoylbenzoate. By following the detailed protocols for cytotoxicity, antimicrobial, and antioxidant assays, researchers can generate robust and comparable data to elucidate the structure-activity relationships of these compounds. The insights gained from such studies will be invaluable for guiding future drug design and development efforts, potentially uncovering novel therapeutic applications for these and related molecules. It is through such systematic investigations that we can begin to unlock the full potential of chemical scaffolds and their derivatives in the pursuit of new medicines.
References
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
- Tavares, L. d. C., Zanon, G., Weber, A. D., Neto, A. T., Mostardeiro, C. P., Da Cruz, I. B. M., ... & Eifler-Lima, V. L. (2014). Structure-activity relationship of benzophenanthridine alkaloids from Zanthoxylum rhoifolium having antimicrobial activity. PloS one, 9(5), e97539.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
-
Firestine, S. M., et al. (2009). Design, Synthesis, and Structure–Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry, 52(18), 5546-5556.[4][5][9]
- Khanum, S. A., et al. (2009). Synthesis and in vitro antimicrobial activity of novel benzophenone derivatives. European Journal of Medicinal Chemistry, 44(9), 3584-3590.
-
American Elements. (n.d.). Methyl 4-benzoylbenzoate. Retrieved from [Link][3]
-
Ghaffari, T., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 48-57.[8]
-
RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.[2]
-
ChemSynthesis. (2025). methyl 4-benzoylbenzoate. Retrieved from [Link][10]
-
Ibrahim, S. R. M., et al. (2024). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. Natural Products and Bioprospecting, 14(1), 1-28.[1]
-
Tavares, L. d. C., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS ONE, 9(5), e97539.[11]
-
Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of medicinal chemistry, 46(27), 5651-5662.[12]
- Arora, R., & Arora, S. (2009). Structure-activity relationship of flavonoids as anti-inflammatory agents. Mini reviews in medicinal chemistry, 9(1), 24-49.
- Arora, M., & Kumar, A. (2018). Structure-activity relationship of flavonoids as antioxidants. Current medicinal chemistry, 25(34), 4349-4368.
-
Morsch, L. A., et al. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.[13]
-
Singh, V. K. (1999). Enantioselective Reduction of Ketones. Organic Reactions, 1-133.[14]
-
Lefebvre, P., et al. (1970). Effect of ethanol on ketone metabolism. The Journal of clinical investigation, 49(10), 1775-1782.[15]
- BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds.
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from Indian Journal of Pharmaceutical Sciences.[8]
-
Arora, M., & Kumar, A. (2018). Structure-activity relationship of flavonoids as antioxidants. Current medicinal chemistry, 25(34), 4349-4368.[16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. americanelements.com [americanelements.com]
- 4. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]
- 12. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Effect of ethanol on ketone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Racemization of Methyl 4-(hydroxy(phenyl)methyl)benzoate: A Study of Stereochemical Stability Under Diverse Conditions
Introduction: The Imperative of Stereochemical Stability in Pharmaceutical Development
In the landscape of modern drug discovery and development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Many APIs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Consequently, ensuring the stereochemical stability of a single-enantiomer drug throughout its manufacturing, storage, and shelf-life is paramount to guaranteeing its safety and efficacy.[4][5]
This guide focuses on methyl 4-(hydroxy(phenyl)methyl)benzoate, a chiral benzylic alcohol that serves as a representative model for many pharmaceutical intermediates and APIs. The benzylic stereocenter in such molecules can be susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the substance optically inactive.[6] This process can lead to a critical loss of potency and the introduction of an undesired stereoisomeric impurity.
Here, we provide a comprehensive comparison of the racemization kinetics of enantiomerically pure methyl 4-(hydroxy(phenyl)methyl)benzoate under three distinct and pharmaceutically relevant conditions: thermal stress, acid catalysis, and base catalysis. By understanding the mechanisms and rates of racemization under these different stressors, researchers and drug development professionals can make informed decisions regarding formulation strategies, excipient compatibility, and storage conditions to preserve the stereochemical integrity of their drug candidates.
The Underlying Mechanism: Carbocation Formation in Benzylic Alcohol Racemization
The racemization of chiral benzylic alcohols like methyl 4-(hydroxy(phenyl)methyl)benzoate predominantly proceeds through the formation of a planar, achiral carbocation intermediate.[6][7][8] The stability of this intermediate is the primary driver of the racemization rate. The benzylic carbocation is significantly stabilized by resonance with the adjacent phenyl ring.
Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent departure of water generates the planar carbocation. Nucleophilic attack on this intermediate by a solvent molecule (e.g., water) can occur from either face with equal probability, leading to a racemic mixture of the alcohol.[8] Thermal conditions can also provide sufficient energy to induce this C-O bond cleavage, albeit typically at a much slower rate.[9]
Comparative Experimental Protocols
To objectively assess the stability of methyl 4-(hydroxy(phenyl)methyl)benzoate, three parallel kinetic studies were designed. The primary analytical technique for monitoring the stereochemical purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC), which allows for the precise quantification of each enantiomer over time.[10][11][12]
General Analytical Workflow
The following diagram illustrates the standardized workflow applied to each experimental condition. This self-validating process ensures consistency in sample handling, analysis, and data processing.
Caption: Proposed mechanism for acid-catalyzed racemization. (Note: Images are placeholders for chemical structures).
The minimal difference between the thermal and basic condition rates suggests that hydroxide is not an effective catalyst for this transformation under these conditions. The slight increase may be due to ionic strength effects rather than a distinct base-catalyzed mechanism.
Implications for Drug Development and Formulation
The results of these comparative studies offer critical insights for pharmaceutical scientists:
-
Excipient Selection is Crucial: The extreme sensitivity of the benzylic alcohol stereocenter to acid catalysis mandates careful selection of excipients. Acidic excipients, such as citric acid or certain polymer binders with acidic residues, should be avoided in formulations containing this or structurally similar APIs.
-
pH Control is Paramount: For liquid or semi-solid formulations, maintaining a neutral or near-neutral pH is essential for ensuring long-term stereochemical stability. Buffering agents may be required to prevent pH shifts over the product's shelf life.
-
Forced Degradation Studies: These findings underscore the importance of including pH stress testing as part of forced degradation studies. This helps to identify potential stability liabilities early in the development process.
-
Storage and Handling: While the compound is relatively stable to heat under neutral conditions, elevated temperatures in the presence of acidic contaminants could lead to rapid degradation. Therefore, controlled room temperature storage is recommended.
Conclusion
The stereochemical stability of methyl 4-(hydroxy(phenyl)methyl)benzoate is highly dependent on the surrounding chemical environment. It is exceptionally vulnerable to acid-catalyzed racemization, which proceeds rapidly via a stabilized planar carbocation intermediate. In contrast, it exhibits robust stability under neutral and basic conditions at moderate temperatures. This guide provides a clear framework and actionable protocols for evaluating such stability risks. By applying these principles and methodologies, drug developers can proactively design stable formulations and establish appropriate control strategies to ensure that the therapeutic benefit of chiral APIs is delivered safely and effectively to patients.
References
- Source: Google Patents (EP0779261A1)
-
Title: Racemization Source: Wikipedia URL: [Link]
-
Title: Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL: [Link]
-
Title: Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid Source: RSC Publishing URL: [Link]
-
Title: Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 19.11: Racemization Source: Chemistry LibreTexts URL: [Link]
-
Title: Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
-
Title: CO Dissociation Mechanism in Racemization of Alcohols by a Cyclopentadienyl Ruthenium Dicarbonyl Catalyst Source: Journal of the American Chemical Society URL: [Link]
-
Title: Racemization catalysts for the dynamic kinetic resolution of alcohols and amines Source: ResearchGate URL: [Link]
-
Title: Pharmacological importance of stereochemical resolution of enantiomeric drugs Source: PubMed URL: [Link]
-
Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL: [Link]
-
Title: Advances in chiral analysis: from classical methods to emerging technologies Source: RSC Publishing URL: [Link]
-
Title: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: MDPI URL: [Link]
-
Title: Part 7: Analytical Techniques for Stereochemistry Source: Chiralpedia URL: [Link]
-
Title: Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS Source: Diva-Portal.org URL: [Link]
-
Title: Synthesis of Benzylic Alcohols by C–H Oxidation Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: ACS Omega (ACS Publications) URL: [Link]
-
Title: Benzyl Alcohol and Racemization Source: ResearchGate URL: [Link]
-
Title: Kinetic resolution Source: Wikipedia URL: [Link]
-
Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: World Health Organization (WHO) URL: [Link]
-
Title: Strategies of Chiral Separation: From Racemate to Enantiomer Source: ResearchGate URL: [Link]
-
Title: Carbon-14 Stability in Active Pharmaceutical Ingredients Source: Open MedScience URL: [Link]
-
Title: A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation Source: RSC Publishing URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. openmedscience.com [openmedscience.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to the Resolution of Chiral Secondary Benzylic Alcohols
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers of chiral secondary benzylic alcohols is a critical step in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules profoundly influences their biological activity, making the selection of an appropriate resolving agent a pivotal decision in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of common resolving agents, supported by experimental data and detailed protocols, to empower you in making informed decisions for your chiral resolution challenges.
The Imperative of Chirality in Benzylic Alcohols
Chiral secondary benzylic alcohols are fundamental building blocks in organic synthesis. Their hydroxyl group and adjacent stereocenter make them versatile precursors for a multitude of transformations. The two enantiomers of a benzylic alcohol can exhibit remarkably different pharmacological and toxicological profiles. Therefore, the ability to isolate a single enantiomer in high purity is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.
This guide will navigate the landscape of chiral resolution for this important class of compounds, focusing on two primary strategies: classical resolution via diastereomeric salt formation and kinetic resolution using enzymes. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide actionable experimental protocols.
Classical Resolution: The Power of Diastereomeric Salt Formation
The most established method for resolving racemic compounds is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic alcohol (after conversion to a suitable acidic derivative) with an enantiomerically pure chiral resolving agent, typically a chiral base. The resulting products are two diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. This disparity in solubility allows for their separation by fractional crystallization.[1]
The Mechanism of Diastereomeric Resolution
The process begins with the conversion of the racemic secondary benzylic alcohol into a derivative containing a carboxylic acid moiety, most commonly a phthalate half-ester. This is achieved by reacting the alcohol with phthalic anhydride. The resulting racemic carboxylic acid can then be treated with an enantiopure chiral amine. The acid-base reaction yields a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts pack differently in the crystal lattice, leading to different solubilities in a given solvent. The less soluble diastereomer crystallizes preferentially, allowing for its isolation by filtration. The resolved enantiomer of the alcohol is then liberated from the salt by treatment with a base.
Figure 1: Workflow for chiral resolution via diastereomeric salt formation.
Commonly Used Chiral Resolving Agents
A variety of chiral acids and bases are commercially available for diastereomeric salt resolutions. For the resolution of acidic derivatives of benzylic alcohols, chiral amines are the resolving agents of choice.
-
Brucine and Strychnine: These naturally occurring alkaloids are historically significant and effective resolving agents. However, their high toxicity necessitates careful handling and limits their large-scale industrial use.
-
(R)- and (S)-1-Phenylethylamine: These synthetic amines are widely used due to their effectiveness, availability, and lower toxicity compared to alkaloids.
-
Cinchona Alkaloids (Quinine, Quinidine, Cinchonidine, Cinchonine): This family of natural products offers a range of chiral scaffolds that can be effective for the resolution of various acidic compounds.
The choice of resolving agent is often empirical and requires screening to find the optimal pairing for a specific substrate and solvent system.[2]
Kinetic Resolution: The Elegance of Enzymatic Selectivity
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst.[3] In the context of secondary benzylic alcohols, enzymes, particularly lipases, are highly effective chiral catalysts.
The Mechanism of Enzymatic Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the kinetic resolution of a racemic secondary benzylic alcohol, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated (esterified) enantiomer and the unreacted, enantiomerically enriched alcohol. The separation of the resulting ester and the remaining alcohol is typically straightforward due to their different polarities. The theoretical maximum yield for the resolved alcohol is 50%.
Figure 2: Workflow for enzymatic kinetic resolution.
Prominent Enzymes in Kinetic Resolution
-
Candida antarctica Lipase B (CAL-B): Often available in an immobilized form (e.g., Novozym 435), CAL-B is one of the most widely used and versatile lipases for the kinetic resolution of a broad range of alcohols, including secondary benzylic alcohols.[4] It is known for its high enantioselectivity and stability in organic solvents.
-
Burkholderia cepacia Lipase (BCL): Also known as Pseudomonas cepacia lipase (PCL), this enzyme is another highly effective catalyst for the resolution of secondary alcohols.[5]
-
Acylase I from Aspergillus melleus: This enzyme has also been shown to effectively catalyze the acylation of aromatic alcohols.[6]
The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the enzymatic resolution.[7] Vinyl acetate is a commonly used acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Performance Comparison: A Case Study of 1-Phenylethanol
To provide a tangible comparison, we have compiled experimental data for the resolution of a model secondary benzylic alcohol, 1-phenylethanol.
| Resolving Agent/Method | Key Experimental Conditions | Enantiomeric Excess (ee) of Alcohol | Yield of Resolved Alcohol | Reference(s) |
| Classical Resolution | ||||
| (+)-Tartaric Acid | Racemic 1-phenylethylamine resolution, then conversion to alcohol. Methanol as solvent. | >95% (for the amine) | Not directly reported for the alcohol | |
| (S)-Mandelic Acid | Formation of diastereomeric ester, followed by hydrolysis. | 90% | 80% (of the crude salt) | [8] |
| (1S)-(+)-10-Camphorsulfonic Acid | Resolution of a diamine, applicable principle. Dichloromethane as solvent. | 98% (for the diamine) | Not directly reported | |
| Enzymatic Kinetic Resolution | ||||
| Novozym 435 (CAL-B) | Vinyl acetate as acyl donor, 240 mM substrate, 11 mg/mL enzyme, 42 °C, 75 min. | 100% | ~50% (theoretical max) | [7] |
| Burkholderia cepacia Lipase | Vinyl acetate as acyl donor, n-heptane/[EMIM][BF4] two-phase system. | 98.9% (for the ester) | 40.8% conversion | [5] |
| Acylase I | Vinyl acetate as acyl donor, hexane as solvent. | 58% | Not specified | [6] |
Disclaimer: The data presented is compiled from different sources and experimental conditions may vary. This table is intended for comparative purposes and direct, side-by-side experimental evaluation is recommended for process optimization.
In-Depth Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-1-Phenylethanol using (S)-Mandelic Acid (Illustrative)
This protocol is adapted from the principles of diastereomeric salt formation and may require optimization for specific substrates.
-
Preparation of the Phthalate Half-Ester:
-
In a round-bottom flask, combine (±)-1-phenylethanol (1.0 eq), phthalic anhydride (1.1 eq), and pyridine (2.0 eq).
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the racemic phthalate half-ester.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic phthalate half-ester (1.0 eq) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve (S)-(-)-1-phenylethylamine (0.5 eq) in hot ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in an ice bath to promote crystallization.
-
Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Liberation of the Enantiomerically Enriched Alcohol:
-
Suspend the diastereomeric salt in a 10% aqueous sodium hydroxide solution and stir until the solid dissolves.
-
Extract the aqueous solution with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 1-phenylethanol.
-
The enantiomeric excess can be determined by chiral HPLC or by NMR analysis using a chiral solvating agent.
-
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol using Novozym 435
This protocol is based on optimized conditions reported in the literature.[7]
-
Reaction Setup:
-
To a screw-capped vial, add (±)-1-phenylethanol (240 mM), vinyl acetate (as the acyl donor, typically 3-5 equivalents), and the appropriate solvent (e.g., hexane or toluene).
-
Add Novozym 435 (11 mg/mL).
-
-
Reaction Execution:
-
Place the vial in a shaker incubator at 42 °C with agitation (e.g., 200 rpm) for 75 minutes.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC.
-
-
Work-up and Separation:
-
Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.[9]
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the ester and the unreacted alcohol can be separated by column chromatography on silica gel.
-
Choosing the Right Path: A Comparative Analysis
| Feature | Classical Resolution (Diastereomeric Salt Formation) | Enzymatic Kinetic Resolution |
| Yield | Theoretically up to 100% for one enantiomer (if the undesired enantiomer can be racemized and recycled). | Maximum 50% for each enantiomer from a single batch. |
| Enantioselectivity | Highly dependent on the resolving agent-substrate pair and crystallization conditions. Can achieve high ee, but often requires multiple recrystallizations. | Often very high to excellent (E > 200 is common), leading to high ee in a single step.[9] |
| Substrate Scope | Broad, applicable to compounds with acidic or basic handles. | Generally broad for lipases, but can be substrate-specific. |
| Scalability | Well-established for large-scale industrial production.[2] | Scalable, with continuous flow processes being developed. |
| Cost | Resolving agents can be expensive, but some are readily available and inexpensive (e.g., tartaric acid).[10] | Enzymes can have a high initial cost, but their reusability can make the process cost-effective in the long run.[9][10] |
| Environmental Impact | Often involves the use of organic solvents and strong acids/bases. | Generally considered a "greener" technology due to mild reaction conditions and the use of biodegradable catalysts.[6] |
| Process Development | Can be time-consuming and labor-intensive to screen for optimal resolving agents and crystallization conditions.[2] | Often requires screening of different enzymes, acyl donors, and solvents, but can be more straightforward to optimize. |
Conclusion: A Strategic Approach to Chiral Purity
The resolution of chiral secondary benzylic alcohols is a well-developed field with robust and reliable methodologies. The choice between classical diastereomeric salt formation and enzymatic kinetic resolution is not always straightforward and depends on a multitude of factors including the specific substrate, the desired scale of production, cost considerations, and available resources.
Classical resolution remains a powerful and widely practiced technique, especially for large-scale manufacturing where the potential for recycling the undesired enantiomer can lead to high overall yields.[2] However, the empirical and often laborious process of identifying a suitable resolving agent and optimizing crystallization conditions can be a significant drawback.
Enzymatic kinetic resolution, on the other hand, offers a more elegant and often more selective approach. The high enantioselectivity of enzymes like CAL-B can provide access to enantiomerically pure alcohols and their corresponding esters in a single, often milder, step.[7] While the 50% yield limitation is a key consideration, the development of dynamic kinetic resolution (DKR) processes, where the slow-reacting enantiomer is racemized in situ, can overcome this hurdle to provide theoretical yields of up to 100%.
Ultimately, a thorough evaluation of both approaches is recommended in the early stages of process development. The data and protocols presented in this guide serve as a foundation for this evaluation, enabling researchers and drug development professionals to navigate the path to enantiopure secondary benzylic alcohols with confidence and scientific rigor.
References
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [1] Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing), 2023. [8] Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. ResearchGate. [11] Recent Developments in Optical Resolution. ResearchGate. [5] The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [6] Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. [12] Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. [10] Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. [13] Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid. Google Patents. [14] Chiral Separation techniques at Industrial Scale?. ResearchGate. [15] Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. ResearchGate. [16] Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [9] Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [17] Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [4] ChiPros Chiral Alcohols. Sigma-Aldrich. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. [18] A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. Benchchem. [19] Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology, 2024. [20] Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PubMed Central. [21] Ethanol Production by Enzymatic Hydrolysis: Parametric Analysis of a Best-Case Process. [22] Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI, 2020. [3] Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. CrystEngComm (RSC Publishing). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine. YouTube, 2022. [2] Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro, 2018.
Sources
- 1. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 2. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 3. ChiPros Chiral Alcohols [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. EP0030871B1 - Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. drpress.org [drpress.org]
- 19. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.nrel.gov [docs.nrel.gov]
- 21. mdpi.com [mdpi.com]
- 22. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(hydroxy(phenyl)methyl)benzoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 4-(hydroxy(phenyl)methyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in regulatory standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
Inferred Hazardous Characteristics:
-
Eye Irritation: Similar compounds are known to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Aquatic Toxicity: Related compounds are toxic to aquatic life with long-lasting effects.[2][3]
-
Combustibility: While not highly flammable, dusts may form explosive mixtures with air. Thermal decomposition can release irritating gases and vapors.[2][4]
Based on these inferred properties, Methyl 4-(hydroxy(phenyl)methyl)benzoate should be treated as a hazardous chemical.
Quantitative Data Summary
| Parameter | Inferred Value/Characteristic | Source Analogue |
| Physical State | Solid, powder | [2][4] |
| pH | ~5.8 (for Methyl 4-hydroxybenzoate) | [2] |
| Melting Point | 125 - 128 °C (for Methyl 4-hydroxybenzoate) | [2][4] |
| Boiling Point | Decomposes below boiling point | [3] |
| Aquatic Toxicity | Toxic to aquatic life | [2][3] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of Methyl 4-(hydroxy(phenyl)methyl)benzoate is governed by federal and state regulations. Key among these are OSHA's standards for laboratory safety and the EPA's Resource Conservation and Recovery Act (RCRA).[5][6][7]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][8] Your institution's CHP should be consulted for specific procedures.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[6][7] This includes proper identification, storage, transport, and disposal of chemical waste.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[9] The following PPE is mandatory when handling Methyl 4-(hydroxy(phenyl)methyl)benzoate:
-
Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary for larger quantities.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.
Disposal Workflow
The proper disposal of Methyl 4-(hydroxy(phenyl)methyl)benzoate requires a systematic approach to ensure safety and regulatory compliance.
Visualizing the Disposal Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. era-environmental.com [era-environmental.com]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. ipgsf.com [ipgsf.com]
Operational Guide: Personal Protective Equipment for Handling Methyl 4-(hydroxy(phenyl)methyl)benzoate
Hazard Analysis through Chemical Analogy
Methyl 4-(hydroxy(phenyl)methyl)benzoate is an aromatic ester. Structurally similar compounds, such as other benzoate esters and aromatic alcohols, often present specific hazards that we must anticipate.
-
Eye and Respiratory Irritation : Many powdered or crystalline organic compounds can cause irritation upon contact with mucous membranes. A related compound, Methyl 4-(hydroxymethyl)benzoate, is known to cause serious eye irritation and may cause respiratory irritation.
-
Skin Contact : While some simple benzoates have low acute toxicity, others can cause skin irritation or act as skin sensitizers upon repeated contact.
-
Aquatic Toxicity : Aromatic compounds frequently exhibit toxicity to aquatic life. Methyl 4-hydroxybenzoate, a related paraben, is classified as toxic to aquatic life with long-lasting effects.[3][4]
Given these potential hazards, a conservative approach that respects the "unknowns" is scientifically and ethically imperative. We will proceed under the assumption that this compound may be an eye, skin, and respiratory irritant, and should be handled as environmentally hazardous.
The Hierarchy of Controls: A Foundational Safety Principle
Before we discuss Personal Protective Equipment (PPE), we must acknowledge the Hierarchy of Controls, a framework established by OSHA to provide the most effective means of mitigating workplace hazards.[5] PPE is the final line of defense, to be used only after higher-level controls have been implemented.
-
Engineering Controls : These are physical changes to the workplace that isolate workers from the hazard. The most critical engineering control for handling a powdered chemical like Methyl 4-(hydroxy(phenyl)methyl)benzoate is a certified chemical fume hood.[6] A fume hood protects the user by capturing and exhausting dust and vapors.[7]
-
Administrative Controls : These are work policies and procedures that reduce exposure. Examples include developing a written Chemical Hygiene Plan (CHP), providing mandatory safety training, and restricting access to areas where hazardous chemicals are used.[5][8]
-
Personal Protective Equipment (PPE) : This is equipment worn to minimize exposure to hazards. It does not eliminate the hazard but provides a crucial barrier.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Core PPE Protocol: A Step-by-Step Guide
The following PPE is mandatory when handling Methyl 4-(hydroxy(phenyl)methyl)benzoate.
Eye and Face Protection
Solvent or powder splashes can cause severe eye damage.[9]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all operations, including simple container transport within the lab.
-
Required for Splash Hazard : When handling solutions or performing any operation with a risk of splashing (e.g., transferring, dissolving), chemical splash goggles are required.[7][10]
-
Required for High-Risk Operations : A full-face shield worn over chemical splash goggles is necessary when handling larger volumes (>1 L) or when the procedure poses a significant risk of energetic reaction or splash.[11]
Skin and Body Protection
Laboratory Attire :
-
A flame-resistant or 100% cotton lab coat must be worn and kept fully buttoned.
-
Long pants and closed-toe, closed-heel shoes are mandatory. Exposed skin on the lower legs and feet is a significant and unnecessary risk.
Glove Selection : Choosing the correct glove material is critical, as no single glove protects against all chemicals.[12] For an aromatic ester, glove selection must balance dexterity with chemical resistance. Nitrile gloves provide excellent dexterity and splash protection against a wide array of chemicals but are not recommended for prolonged contact with many aromatic solvents.[13][14]
| Glove Material | Recommended Use Case | Rationale & Limitations |
| Nitrile | Splash Protection / Handling Solids : Ideal for weighing the solid compound and for short-duration tasks involving dilute solutions. | Provides good general-purpose chemical resistance and dexterity. Must be changed immediately upon any known contact with the chemical or solvent.[14] |
| Butyl Rubber | Extended Contact / Handling Solutions : Recommended for working with concentrated solutions, performing extractions, or during cleanup of spills. | Offers superior resistance to esters, ketones, and many aromatic compounds. Less dexterity than nitrile.[12][15] |
| Viton™ | High-Hazard / Aromatic Solvents : Best choice when using aggressive aromatic solvents like toluene or xylene for dissolution. | Provides the highest level of resistance to aromatic hydrocarbons but is often thicker and more expensive.[9] |
Glove Protocol:
-
Inspect : Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning : Don the appropriate gloves for the task. For splash protection, a single pair of nitrile gloves is sufficient. For extended use, consider double-gloving (e.g., nitrile as an inner layer, butyl as an outer layer).
-
Doffing : Remove gloves without touching the outside surface with your bare skin.
-
Dispose : Dispose of used gloves immediately in the designated hazardous waste container. Never reuse disposable gloves.[13]
-
Wash : Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection
Engineering controls like a chemical fume hood are the primary method for preventing inhalation exposure.[7] However, respiratory protection may be required in specific situations.
-
When Required : A NIOSH-approved respirator is necessary if you must handle the powder outside of a fume hood or if there is a risk of generating airborne dust that cannot be controlled locally.
-
Type of Respirator : For protection against fine powders, a filtering facepiece respirator (e.g., an N95) is appropriate.
-
Program Requirement : Use of a respirator requires enrollment in your institution's Respiratory Protection Program, which includes medical evaluation and annual fit testing, as mandated by OSHA.[11][16]
Operational Plan: Safe Handling Workflow
This workflow outlines the key steps and safety checks for a common laboratory task: weighing the solid compound and preparing a solution.
Caption: A step-by-step workflow for safely handling the chemical, including PPE checks.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling Methyl 4-(hydroxy(phenyl)methyl)benzoate must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Place unused or waste Methyl 4-(hydroxy(phenyl)methyl)benzoate into a dedicated, labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a separate, clearly labeled solid hazardous waste container.
-
Liquid Waste : Any solutions containing the compound should be collected in a labeled liquid hazardous waste container. Do not pour any amount down the drain.[16]
-
-
Container Management :
-
Keep all waste containers securely sealed when not in use.
-
Ensure containers are labeled with the words "Hazardous Waste" and a full list of their contents.
-
-
Institutional Procedures :
-
Store the waste in a designated satellite accumulation area.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Chemical waste generators are legally required to consult and follow local, regional, and national regulations to ensure complete and accurate classification and disposal.[17]
-
By adhering to this comprehensive guide, you are not just following a protocol; you are participating in a culture of safety that protects you, your colleagues, and the environment.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA).
-
OSHA Laboratory Standard . Compliancy Group.
-
The Laboratory Standard . Vanderbilt University Environmental Health and Safety.
-
OSHA Standards to Know Before Starting Your Lab . Lab Manager.
-
METHYL-4-HYDROXYBENZOATE Safety Data Sheet . S D Fine-Chem Limited.
-
Methyl 4-(hydroxy(phenyl)methyl)benzoate PubChem Entry . National Center for Biotechnology Information.
-
Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt . Fisher Scientific.
-
Methyl 3-(4-hydroxyphenyl)benzoate PubChem Entry . National Center for Biotechnology Information.
-
Glove Compatibility Chart . CP Lab Safety.
-
Methyl 4-hydroxybenzoate Safety Data Sheet . Fisher Scientific.
-
Methyl 4-(hydroxymethyl)benzoate Safety Data Sheet . Fisher Scientific.
-
Methyl 4-hydroxybenzoate Safety Data Sheet (2014) . Fisher Scientific.
-
Safety Data Sheet - Methyl 4-hydroxybenzoate . Fisher Scientific.
-
METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) Safety Data Sheet . Cambridge Isotope Laboratories, Inc.
-
OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington.
-
Chemical Compatibility Guide for: High Five™ Gloves . New Pig Corporation.
-
Methyl 4-hydroxybenzoate Safety Data Sheet . Sigma-Aldrich.
-
Personal Protective Equipment for Fragrance Oil . Supplies for Candles.
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services.
-
METHYL 4-HYDROXYBENZOATE Product Information . Ataman Kimya.
-
Chemical Safety: Personal Protective Equipment . University of California, San Francisco.
-
Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety.
-
Methyl 4-(3-hydroxyphenyl)benzoate Information . Stenutz.
-
Personal Protective Equipment - Glove Selection . Miami University.
-
Methyl 4-[hydroxy-(3-methylphenyl)methyl]benzoate PubChem Entry . National Center for Biotechnology Information.
-
Understanding Solvents and PPE for Chemical Safety . MCR Safety.
-
Chemical Resistance Reference Chart . Medicom.
Sources
- 1. osha.gov [osha.gov]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. uprm.edu [uprm.edu]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. mcrsafety.com [mcrsafety.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 16. fishersci.ca [fishersci.ca]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
